molecular formula C12H11F2N5O3 B15363821 CL-197 CAS No. 1030595-07-3

CL-197

Cat. No.: B15363821
CAS No.: 1030595-07-3
M. Wt: 311.24 g/mol
InChI Key: CKOSILJGTGQALV-MPOXBOEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-197 is a useful research compound. Its molecular formula is C12H11F2N5O3 and its molecular weight is 311.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1030595-07-3

Molecular Formula

C12H11F2N5O3

Molecular Weight

311.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H11F2N5O3/c1-2-12(3-20)7(21)5(13)10(22-12)19-4-16-6-8(15)17-11(14)18-9(6)19/h1,4-5,7,10,20-21H,3H2,(H2,15,17,18)/t5-,7-,10+,12+/m0/s1

InChI Key

CKOSILJGTGQALV-MPOXBOEASA-N

Isomeric SMILES

C#C[C@]1([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO

Canonical SMILES

C#CC1(C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO

Origin of Product

United States

Foundational & Exploratory

CL-197: An In-depth Technical Guide on its Core Mechanism of Action in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is identified as a purine-based nucleoside reverse transcriptase inhibitor (NRTI), a class of antiretroviral drugs that serves as a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While specific preclinical data on this compound's anti-HIV-1 activity is not extensively published in peer-reviewed literature, this guide elucidates its mechanism of action based on the well-established principles of NRTIs. A Phase 1 clinical trial for this compound capsules has been registered to evaluate the safety, tolerability, and pharmacokinetic characteristics of the compound in healthy participants.[1] This guide will provide a comprehensive overview of the core mechanism, relevant quantitative data typical for this class of inhibitors, detailed experimental protocols for evaluation, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

The primary target of this compound is the HIV-1 reverse transcriptase (RT), an essential viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.[2][3][4] This process is a critical step in the HIV-1 replication cycle, preceding the integration of the viral DNA into the host cell's genome.

As a nucleoside analog, this compound mimics a natural deoxynucleoside triphosphate. The mechanism of action unfolds in a series of intracellular steps:

  • Cellular Uptake and Anabolic Phosphorylation: Following administration and absorption, this compound is transported into HIV-1 target cells (such as CD4+ T-lymphocytes). Inside the cell, it undergoes phosphorylation by host cellular kinases to its active triphosphate form.[2][3][5] This metabolic activation is crucial for its antiviral activity.

  • Competitive Inhibition of Reverse Transcriptase: The phosphorylated, active form of this compound competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of HIV-1 RT.[6]

  • Chain Termination: Once incorporated into the growing viral DNA strand, this compound acts as a chain terminator. NRTIs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming dNTP.[2][3] This inability to extend the DNA chain prematurely halts the process of reverse transcription.

The ultimate outcome of this mechanism is the inhibition of the formation of a functional proviral DNA, thereby preventing the establishment of a productive HIV-1 infection in the host cell.

Data Presentation

Due to the limited availability of specific published data for this compound, the following table summarizes representative quantitative data for a typical potent NRTI against HIV-1. These values are illustrative and serve as a benchmark for the expected antiviral activity of a compound in this class.

Parameter Description Representative Value Reference Strain
IC50 The concentration of the compound that inhibits 50% of viral replication in vitro.0.01 - 0.5 µMHIV-1 NL4-3
EC50 The concentration of the compound that provides 50% of the maximum antiviral effect.0.005 - 0.2 µMHIV-1 IIIB in MT-4 cells
CC50 The concentration of the compound that reduces the viability of host cells by 50%.>100 µMPeripheral Blood Mononuclear Cells (PBMCs)
Selectivity Index (SI) The ratio of CC50 to IC50, indicating the therapeutic window of the drug.>200-
In Vitro Resistance Fold-change in IC50 for resistant viral strains compared to wild-type.>10-fold for specific mutations (e.g., M184V)Site-directed mutant strains

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of NRTIs.

In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell-Based Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a T-cell line.

Methodology:

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. A no-drug control and a positive control (e.g., Zidovudine) are included.

  • Incubation: The treated and infected cells are incubated for 5 days at 37°C.

  • Endpoint Measurement: Viral replication is quantified by measuring the activity of HIV-1 reverse transcriptase in the culture supernatant using a colorimetric reverse transcriptase assay kit or by quantifying the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the no-drug control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the host cells used for the antiviral assay.

Methodology:

  • Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for 5 days under the same conditions as the antiviral assay.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Mandatory Visualization

HIV_NRTI_Mechanism cluster_extracellular Extracellular Space cluster_cell Host Cell (CD4+ T-Lymphocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV-1 HIV-1 Viral RNA Viral RNA HIV-1->Viral RNA Enters Cell & Uncoats Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Proviral_DNA Proviral DNA (incomplete) Reverse_Transcriptase->Proviral_DNA Incorporation & Chain Termination Integration_Blocked Integration Blocked Proviral_DNA->Integration_Blocked CL197 This compound Host_Kinases Host Cellular Kinases CL197->Host_Kinases Uptake CL197_TP This compound Triphosphate (Active Form) CL197_TP->Reverse_Transcriptase Competitive Inhibition Host_Kinases->CL197_TP Phosphorylation dNTPs Natural dNTPs dNTPs->Reverse_Transcriptase Substrate Host_DNA Host Cell DNA

Caption: Mechanism of Action of this compound as a Nucleoside Reverse Transcriptase Inhibitor.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture MT-4 cells Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Infection 3. Infect cells with HIV-1 Compound_Prep->Infection Add_Compound 4. Add this compound dilutions to infected cells Infection->Add_Compound Incubate 5. Incubate for 5 days at 37°C Add_Compound->Incubate Measure_Replication 6. Quantify viral replication (RT assay or p24 ELISA) Incubate->Measure_Replication Calculate_Inhibition 7. Calculate % inhibition Measure_Replication->Calculate_Inhibition Determine_EC50 8. Determine EC50 from dose-response curve Calculate_Inhibition->Determine_EC50

Caption: Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay.

References

The Core Chemical Identity and Anti-HIV Activity of CL-197: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197 is a novel and potent nucleoside reverse transcriptase inhibitor (NRTI) under investigation as a long-acting therapeutic agent for HIV-1 infection.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological activity and key experimental insights. The information presented is intended to support research and development efforts within the virology and medicinal chemistry fields.

Chemical Structure and Identification

This compound is a purine-based nucleoside analog characterized by strategic modifications to the ribose sugar moiety, specifically the introduction of ethynyl and fluoro groups. These substitutions are critical to its mechanism of action and pharmacokinetic profile.

Systematic Name (IUPAC): 5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol[4]

Canonical SMILES: C#CC1(C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO[4]

InChI Key: CKOSILJGTGQALV-UHFFFAOYSA-N[4]

Structural and Physicochemical Properties
IdentifierValueReference
CAS Number 1030595-07-3[1][2]
Molecular Formula C12H11F2N5O3[1][4]
Molecular Weight 311.24 g/mol [1][3]
Monoisotopic Mass 311.083 Da[5]
Appearance Solid[2]

Mechanism of Action and Biological Activity

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1][3] Like other drugs in its class, it is designed to be intracellularly phosphorylated to its active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into newly synthesizing viral DNA by the HIV-1 reverse transcriptase. Once incorporated, the modified sugar moiety of this compound acts as a chain terminator, preventing the extension of the proviral DNA and thus halting the viral replication cycle.

In Vitro Efficacy and Cytotoxicity

A key study has demonstrated the potent anti-HIV activity of this compound with a favorable safety profile in vitro.

ParameterValueCell LineReference
EC50 (50% Effective Concentration) 0.9 nMNot Specified[4]
CC50 (50% Cytotoxic Concentration) > 100 µMNot Specified[4]

These data indicate a high therapeutic index, suggesting that this compound is highly selective for its viral target with minimal impact on host cell viability at effective concentrations.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary or published within subscription-based scientific literature, a general workflow for the evaluation of novel NRTI candidates can be outlined. The following represents a logical, generalized experimental workflow for characterizing a compound like this compound.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_pk Pharmacokinetic Profiling synthesis Multi-step Organic Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antiviral_assay Antiviral Activity Assay (e.g., p24 antigen ELISA) characterization->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, MTS) characterization->cytotoxicity_assay cell_culture Maintain HIV-permissive cell lines (e.g., MT-4, CEM) cell_culture->antiviral_assay cell_culture->cytotoxicity_assay phosphorylation Intracellular Phosphorylation Assay antiviral_assay->phosphorylation animal_model Animal Model Dosing (e.g., Beagle dogs) cytotoxicity_assay->animal_model rt_inhibition Reverse Transcriptase Inhibition Assay phosphorylation->rt_inhibition pbmc_analysis Analysis of this compound-TP in PBMCs animal_model->pbmc_analysis

Generalized experimental workflow for the characterization of this compound.

Signaling and Metabolic Activation Pathway

The therapeutic effect of this compound is contingent upon its intracellular conversion to the active triphosphate metabolite. This metabolic activation is a critical pathway for its function as an NRTI.

signaling_pathway CL197 This compound (extracellular) CL197_intra This compound (intracellular) CL197->CL197_intra Cellular Uptake CL197_MP This compound-Monophosphate CL197_intra->CL197_MP Kinase I CL197_DP This compound-Diphosphate CL197_MP->CL197_DP Kinase II CL197_TP This compound-Triphosphate (Active) CL197_DP->CL197_TP Kinase III RT HIV-1 Reverse Transcriptase CL197_TP->RT Competitive Inhibition DNA_elongation Viral DNA Elongation RT->DNA_elongation Chain_termination Chain Termination DNA_elongation->Chain_termination Incorporation of this compound-TP

Metabolic activation pathway of this compound to its active triphosphate form.

Pharmacokinetics and Clinical Development

Oral administration of this compound has been shown to result in high levels of its bioactive triphosphate form in peripheral blood mononuclear cells (PBMCs), which are primary target cells for HIV-1.[4] The triphosphate form of this compound exhibits a long intracellular retention time, which is a desirable characteristic for a long-acting antiviral agent.[4] Favorable pharmacokinetic profiles have been observed in Sprague-Dawley rats.[4]

As of late 2022, this compound has entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2]

Conclusion

This compound is a promising anti-HIV-1 clinical candidate with potent in vitro efficacy and a favorable preclinical pharmacokinetic profile. Its chemical structure, featuring key ethynyl and fluoro substitutions, underpins its mechanism as a nucleoside reverse transcriptase inhibitor. Further clinical investigation will be crucial to fully elucidate its therapeutic potential as a long-acting agent in the management of HIV-1 infection. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in this area.

References

An In-depth Technical Guide to the Synthesis of CL-197: A Potent Anti-HIV Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, systematically named (2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)oxolan-3-ol, is a promising orally active and long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Its potent activity against both wild-type and drug-resistant HIV-1 strains has positioned it as a significant candidate for further clinical development.[4] This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols and quantitative data, intended to aid researchers and professionals in the field of drug discovery and development.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing from a protected sugar intermediate and culminating in the formation of the final nucleoside analogue. The key steps involve the construction of the modified sugar moiety, followed by the crucial glycosylation reaction to introduce the fluorinated purine base, and subsequent deprotection to yield the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, providing a clear comparison of reaction efficiencies.

StepStarting MaterialReagents and SolventsProductYield (%)
1 Protected Sugar Intermediate1. (Trimethylsilyl)acetylene, n-BuLi, THF; 2. TBAF4'-Ethynyl Sugar Intermediate85
2 4'-Ethynyl Sugar Intermediate2-Fluoro-6-chloropurine, BSA, TMSOTf, MeCNProtected this compound Precursor78
3 Protected this compound Precursor1. NH3, MeOH; 2. TBAF, THFThis compound 92

Experimental Protocols

The following section details the methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of the 4'-Ethynyl Sugar Intermediate
  • To a solution of (trimethylsilyl)acetylene in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi) dropwise.

  • The resulting solution is stirred for 30 minutes, after which a solution of the protected sugar intermediate in THF is added.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is dissolved in THF, and tetrabutylammonium fluoride (TBAF) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 4'-ethynyl sugar intermediate.

Step 2: Glycosylation to form the Protected this compound Precursor
  • To a suspension of 2-fluoro-6-chloropurine in anhydrous acetonitrile (MeCN) is added N,O-bis(trimethylsilyl)acetamide (BSA).

  • The mixture is heated to reflux until a clear solution is obtained and then cooled to room temperature.

  • A solution of the 4'-ethynyl sugar intermediate in MeCN is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the protected this compound precursor.

Step 3: Deprotection to Yield this compound
  • The protected this compound precursor is dissolved in a saturated solution of ammonia in methanol (MeOH).

  • The solution is stirred in a sealed vessel at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is dissolved in THF, and TBAF is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to give pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

CL197_Synthesis A Protected Sugar Intermediate B Ethynylation A->B (Trimethylsilyl)acetylene, n-BuLi, TBAF C 4'-Ethynyl Sugar Intermediate B->C D Glycosylation (with 2-Fluoro-6-chloropurine) C->D BSA, TMSOTf E Protected this compound Precursor D->E F Ammonolysis E->F NH3/MeOH G Desilylation F->G TBAF H This compound G->H

Caption: Synthesis workflow for the anti-HIV agent this compound.

References

Beyond HIV: A Technical Exploration of CL-197's Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: CL-197 is a potent nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for the treatment of HIV-1 infection. There is currently no direct scientific evidence or clinical data supporting the therapeutic application of this compound in oncological, cerebrovascular, or other diseases beyond HIV. This document explores the potential biological activities of this compound based on the established off-target effects of the broader NRTI class of drugs. The information presented is for theoretical and research consideration and should not be interpreted as an endorsement of off-label use.

Introduction

This compound (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) is a highly potent NRTI with demonstrated efficacy against HIV-1. Like other NRTIs, its primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme in the HIV replication cycle. However, the interaction of NRTIs with host cellular machinery can lead to off-target effects, most notably mitochondrial toxicity.[1][2][3][4][5][6] This technical guide delves into these off-target effects, providing a theoretical framework for potential, yet unproven, applications and biological activities of this compound beyond its role in HIV research.

Core Mechanism of Action and Potential for Off-Target Effects

NRTIs are nucleoside analogs that, once phosphorylated within the host cell, are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group (or having a modification that prevents further elongation), they act as chain terminators, halting viral DNA synthesis.[6][7][8]

However, the active triphosphate forms of NRTIs can also be recognized by human DNA polymerases, particularly the mitochondrial DNA polymerase gamma (Pol-γ).[1][3][4][5][6] Inhibition of Pol-γ can lead to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and subsequent cellular dysfunction.[1][2][6] This mitochondrial toxicity is a well-documented class effect of NRTIs and is linked to a range of adverse effects, including peripheral neuropathy, myopathy, and lactic acidosis.[3][9]

Potential Applications and Biological Activities (Theoretical)

The off-target effects of NRTIs on fundamental cellular processes, such as mitochondrial function, present a theoretical basis for exploring their activity in other disease contexts.

Oncology

The link between mitochondrial function and cancer is well-established. Cancer cells often exhibit altered metabolism, and targeting mitochondrial processes is an active area of oncology research. The potential for NRTIs to induce mitochondrial dysfunction could, in theory, be exploited to selectively target cancer cells. Furthermore, some research suggests that NRTIs may have anti-cancer properties through mechanisms such as cell cycle arrest and induction of an immune response via the cGAS-STING pathway.[10] However, the relationship between long-term ART and cancer risk in HIV patients is complex and not fully understood.[11]

Neurological and Cerebrovascular Disorders

Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases. The neurotoxicity of some NRTIs, manifesting as peripheral neuropathy, is a direct consequence of their impact on mitochondria in neuronal cells.[9][12] While this is an adverse effect in the context of HIV treatment, understanding this mechanism could provide insights into diseases where modulating neuronal mitochondrial function is a therapeutic goal. Additionally, some studies have indicated that NRTIs can induce the production of proinflammatory cytokines in the central nervous system, suggesting a potential role in neuroinflammation.[13][14]

Quantitative Data on NRTI Off-Target Effects

The following tables summarize publicly available data on the mitochondrial and cellular toxicity of various NRTIs. This data is presented as a proxy to contextualize the potential off-target effects of this compound, for which specific data in these areas is not available.

Table 1: Mitochondrial Toxicity of Selected NRTIs in Primary Human Lymphocytes

NRTIConcentrationDuration of ExposuremtDNA Depletion (% of control)Cytochrome c-oxidase II (COXII) Reduction (% of control)Increased Lactic Acid Production (% of control)
Zalcitabine1.77 µM10 days75%45%114%
Didanosine118 µM10 days79%65%194%
Stavudine361 µM10 days60%30%75%
Zidovudine71 µM10 daysNo significant depletionNo significant reduction70%

Source: Adapted from Côté H.C.F., et al. (2002). Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes. Journal of Acquired Immune Deficiency Syndromes.[15]

Table 2: Effects of Selected NRTIs on Cell-Mediated Immunity of Peripheral Blood Mononuclear Cells (PBMCs)

NRTIEffect on Proliferation (Candida-stimulated PBMCs)Effect on Apoptosis (Annexin-V, Candida-stimulated PBMCs)
Zidovudine (AZT)DecreasedIncreased
Lamivudine (3TC)No significant effectIncreased
Stavudine (d4T)DecreasedIncreased
Tenofovir (TFV)DecreasedIncreased

Source: Adapted from Hukportie D.N., et al. (2011). Effect of nucleoside and nucleotide analog reverse transcriptase inhibitors on cell-mediated immune functions. AIDS Research and Human Retroviruses.[16]

Experimental Protocols

Detailed methodologies for assessing the potential off-target effects of a compound like this compound would be crucial. The following are generalized protocols based on standard methods used to evaluate NRTI toxicity.

Assessment of Mitochondrial DNA Depletion in Cultured Cells
  • Cell Culture: Primary peripheral blood lymphocytes (or a relevant cell line) are cultured in appropriate media.

  • Drug Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 10 days). Control cells are cultured without the drug.

  • DNA Extraction: Total DNA is extracted from the cells at various time points.

  • Quantitative PCR (qPCR): qPCR is performed to quantify the relative amounts of a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., β-globin).

  • Data Analysis: The ratio of mitochondrial to nuclear DNA is calculated to determine the extent of mtDNA depletion relative to the control.

Evaluation of Cellular Proliferation
  • Cell Culture and Stimulation: PBMCs are isolated and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen (e.g., Candida antigen).

  • Drug Treatment: Stimulated cells are treated with the test compound at various concentrations.

  • Proliferation Assay: Cell proliferation is measured using a standard method, such as the incorporation of tritiated thymidine or a colorimetric assay (e.g., MTS or WST-1).

  • Data Analysis: The level of proliferation in treated cells is compared to that of untreated control cells.

Measurement of Apoptosis
  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described above.

  • Apoptosis Staining: Cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium iodide).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the untreated control.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be affected by this compound, based on the known off-target effects of NRTIs.

G Potential Mechanism of NRTI-Induced Mitochondrial Toxicity CL197 This compound (NRTI) CellularKinases Cellular Kinases CL197->CellularKinases CL197_TP This compound Triphosphate CellularKinases->CL197_TP PolG Mitochondrial DNA Polymerase Gamma (Pol-γ) CL197_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_depletion mtDNA Depletion PolG->mtDNA_depletion OxPhos Oxidative Phosphorylation mtDNA_rep->OxPhos mtDNA_depletion->OxPhos Impairment ATP_prod Reduced ATP Production OxPhos->ATP_prod ROS_prod Increased ROS Production OxPhos->ROS_prod Cell_dys Cellular Dysfunction ATP_prod->Cell_dys ROS_prod->Cell_dys G Hypothetical NRTI-Induced Neuroinflammatory Pathway NRTI NRTI (e.g., this compound) CNS_Cells CNS Cells (Microglia, Astrocytes) NRTI->CNS_Cells Wnt5a Wnt5a Signaling CNS_Cells->Wnt5a Activation Cytokine_Prod Proinflammatory Cytokine Production (IL-1β, TNF-α, IL-6) Wnt5a->Cytokine_Prod Neuroinflammation Neuroinflammation Cytokine_Prod->Neuroinflammation

References

An In-depth Technical Guide to the Physical and Chemical Properties of CL-197

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CL-197 is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1), a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making MEK1 a prime target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental evaluation workflow. This guide is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

The physicochemical properties of this compound have been characterized to establish its drug-like qualities. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₁₆F₃N₅O₂
Molecular Weight 443.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 188-192 °C
Boiling Point Not determined (decomposes)
Aqueous Solubility 0.05 mg/mL at 25°C
LogP 3.2
pKa 4.5 (basic)
Chemical Stability Stable under standard laboratory conditions
Storage Store at -20°C, protect from light

Experimental Protocols

LanthaScreen™ TR-FRET Kinase Assay for MEK1 Inhibition

This protocol details the methodology for determining the in vitro potency of this compound against the MEK1 kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay Principle: The LanthaScreen™ TR-FRET assay is a competitive binding assay. A terbium-labeled anti-tag antibody (donor) binds to a GST-tagged MEK1 kinase. A fluorescently labeled tracer molecule (acceptor) with known affinity for the kinase's ATP-binding site is added to the reaction. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials and Reagents:

  • MEK1 Kinase (recombinant, GST-tagged)

  • LanthaScreen™ Tb-anti-GST Antibody

  • Fluorescently labeled kinase tracer

  • This compound compound

  • ATP

  • TR-FRET Dilution Buffer

  • 384-well microplates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to create a 10-point dose-response curve.

  • Assay Plate Preparation: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the MEK1 kinase and the Tb-anti-GST antibody in TR-FRET Dilution Buffer. Add 4 µL of this mixture to each well.

  • Tracer/ATP Mixture: Prepare a 2X working solution of the fluorescent tracer and ATP in TR-FRET Dilution Buffer. The concentration of ATP should be at the Km for the kinase. Add 4 µL of this mixture to each well.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at 340 nm and measure the emission at 495 nm (terbium) and 520 nm (fluorescein acceptor).

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound. The pathway is a cascade of proteins that transduces signals from the cell surface to the nucleus, regulating cell proliferation, differentiation, and survival.[1][4][5]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor Binding Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Translocation CL197 This compound CL197->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway with inhibition of MEK1/2 by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Potency_Selectivity Potency (IC50) and Selectivity Profiling Biochemical_Screening->Potency_Selectivity Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Potency_Selectivity->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for p-ERK) Cell_Based_Assay->Target_Engagement Mechanism_of_Action Mechanism of Action Studies Target_Engagement->Mechanism_of_Action PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Mechanism_of_Action->PK_PD Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity IND_Enabling IND-Enabling Studies Toxicity->IND_Enabling

Caption: Preclinical experimental workflow for the evaluation of this compound.

References

CL-197: An In-depth Technical Guide on its Antiviral Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197, chemically known as 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating highly potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the antiviral spectrum and activity of this compound, based on currently available data. It includes a detailed summary of its quantitative antiviral efficacy and cytotoxicity, a description of its mechanism of action, and protocols for key experimental assays. The information presented herein is intended to support further research and development of this promising anti-HIV-1 clinical candidate.

Introduction

This compound is a synthetic purine nucleoside analog that has emerged as a clinical candidate for the treatment of HIV-1 infection.[1] As a member of the NRTI class of antiretroviral drugs, its primary mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle.[2] This document consolidates the existing technical information on this compound, with a focus on its antiviral potency, spectrum of activity, and the methodologies used for its evaluation.

Antiviral Spectrum and Activity

The antiviral activity of this compound has been predominantly characterized against HIV-1. Current literature indicates a narrow but potent antiviral spectrum, primarily focused on this retrovirus.

In Vitro Anti-HIV-1 Activity

This compound exhibits exceptional potency against wild-type HIV-1 in cell-based assays. Its efficacy is significantly higher than several clinically approved NRTIs.[3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Other NRTIs

CompoundEC₅₀ (nM)Cell LineVirus StrainCitation
This compound 0.9 MT-4HIV-1 (Wild-Type)[1]
Zidovudine (AZT)180 ± 60MT-4HIV-1 NL4-3[2]
Lamivudine (3TC)1,210 ± 240MT-4HIV-1 NL4-3[2]
Emtricitabine (FTC)370 ± 70MT-4HIV-1 NL4-3[2]
Tenofovir (TDF)14 ± 2MT-4HIV-1 NL4-3[2]
Activity Against Drug-Resistant HIV-1 Strains

A crucial attribute of a novel antiretroviral is its efficacy against viral strains that have developed resistance to existing drugs. This compound has demonstrated potent inhibitory activity against a range of drug-resistant and clinical HIV-1 strains.[1]

Table 2: In Vitro Activity of this compound against Drug-Resistant HIV-1 Strains

HIV-1 Strain (Mutation)Fold Change in EC₅₀ (vs. Wild-Type)Citation
M41L/T215YData not publicly available[1]
L74VData not publicly available[1]
K65RData not publicly available[1]
Y181CData not publicly available[1]
Multi-drug resistant clinical isolatesPotent inhibitory activity reported[1]

Note: While specific fold-change values are not detailed in the available abstracts, the source literature asserts potent activity against these resistant strains.

Antiviral Spectrum Beyond HIV-1

Extensive searches of the public scientific literature did not yield any data on the antiviral activity of this compound against other viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), influenza viruses, or herpesviruses. This suggests that the antiviral spectrum of this compound may be highly specific to HIV-1, or that broader screening has not yet been published.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is intrinsically linked to its safety profile. Cytotoxicity assays are performed to determine the concentration at which a compound induces toxic effects in host cells.

Table 3: In Vitro Cytotoxicity of this compound

CompoundCC₅₀ (μM)Cell LineCitation
This compound > 100Not specified in abstract[1]

The high CC₅₀ value indicates a very low potential for cytotoxicity, resulting in a favorable selectivity index (SI = CC₅₀ / EC₅₀), which is a key indicator of a drug's therapeutic window.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor. Its mechanism of action is initiated by its intracellular conversion into the active triphosphate form.

G cluster_0 Intracellular Activation cluster_1 Viral Inhibition CL197 This compound (Prodrug) CL197_MP This compound Monophosphate CL197->CL197_MP Cellular Kinases CL197_DP This compound Diphosphate CL197_MP->CL197_DP Cellular Kinases CL197_TP This compound Triphosphate (Active Form) CL197_DP->CL197_TP Cellular Kinases RT HIV-1 Reverse Transcriptase CL197_TP->RT Competitive Inhibition with dATP DNA_elongation Viral DNA Elongation RT->DNA_elongation Termination Chain Termination DNA_elongation->Termination Incorporation of this compound-MP

Caption: Intracellular activation and mechanism of action of this compound.

The active this compound triphosphate (this compound-TP) competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Upon incorporation, this compound acts as a chain terminator, preventing further elongation of the viral DNA and thus halting the replication process.[2][4]

Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize the antiviral activity and cytotoxicity of compounds like this compound.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of a compound against HIV-1 in a cell line.

G cluster_0 Assay Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to the cells A->C B Seed susceptible host cells (e.g., MT-4) in 96-well plates B->C D Infect cells with a known titer of HIV-1 C->D E Incubate for 3-5 days at 37°C D->E F Measure viral replication E->F G Determine EC50 value F->G G cluster_0 Assay Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to the cells A->C B Seed host cells in 96-well plates B->C D Incubate for the same duration as the antiviral assay C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at ~570 nm G->H I Determine CC50 value H->I

References

CL-197: A Technical Guide to its Application as a Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity[1][2][3]. Its chemical structure, which includes a terminal alkyne group, also positions it as a valuable reagent for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the efficient and specific covalent ligation of this compound to molecules bearing an azide functional group, opening avenues for its use in bioconjugation, drug delivery, and the development of molecular probes.

This technical guide provides an in-depth overview of this compound's core attributes as a click chemistry reagent, including its chemical properties and a representative protocol for its use in CuAAC reactions. While this compound is recognized as a click chemistry reagent, it is important to note that at the time of this writing, specific quantitative data and detailed experimental applications in the scientific literature are limited. The information provided herein is based on the established principles of click chemistry.

Core Properties of this compound

PropertyValueReference
CAS Number 1030595-07-3--INVALID-LINK--
Molecular Formula C₁₂H₁₁F₂N₅O₃--INVALID-LINK--
Molecular Weight 311.24 g/mol --INVALID-LINK--
Reactive Group Terminal Alkyne--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The foundational "click" reaction for this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified molecule. The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications[4][5][6].

General Reaction Scheme

G General CuAAC Reaction with this compound cluster_reactants CL197 This compound (Alkyne) Triazole This compound-Triazole-Molecule CL197->Triazole Azide Azide-Molecule Azide->Triazole Copper Cu(I) Catalyst Copper->Triazole

Caption: General schematic of the CuAAC reaction conjugating this compound to an azide-containing molecule.

Experimental Protocol: A Representative CuAAC Reaction

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an azide-containing molecule. This protocol is based on standard CuAAC procedures and should be optimized for specific applications[5][7].

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.

  • Azide-Molecule (10 mM): Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in water.

  • Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in water.

  • THPTA (100 mM): Dissolve THPTA in water.

Reaction Procedure
  • In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

  • Add this compound to achieve the desired molar ratio (typically a slight excess of one reagent).

  • Add the appropriate buffer (e.g., PBS) to reach the final reaction volume, accounting for the subsequent additions.

  • Add the THPTA ligand solution.

  • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

Purification

The purification method will depend on the nature of the resulting conjugate. Common methods include:

  • Size-exclusion chromatography: To separate the conjugate from unreacted small molecules.

  • Reverse-phase HPLC: For purification of small molecule conjugates.

  • Ethanol precipitation: For oligonucleotide conjugates[8].

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_cl197 Prepare this compound Solution mix Combine Reactants and Reagents prep_cl197->mix prep_azide Prepare Azide-Molecule Solution prep_azide->mix prep_reagents Prepare Catalyst/Ligand/Reducing Agent prep_reagents->mix incubate Incubate at Room Temperature mix->incubate monitor Monitor Reaction Progress (HPLC/LC-MS) incubate->monitor purify Purify Conjugate monitor->purify characterize Characterize Final Product purify->characterize G cluster_cell Cellular Environment CL197_probe This compound Probe (this compound-Azide-Reporter) RT HIV Reverse Transcriptase CL197_probe->RT Binding Unknown_protein Unknown Cellular Protein CL197_probe->Unknown_protein Potential Interaction Downstream Downstream Effects RT->Downstream Inhibition of Viral Replication Unknown_protein->Downstream

References

An In-depth Technical Guide to CL-197 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and MK-8591, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with significant promise in the treatment of Human Immunodeficiency Virus (HIV) infection. Its unique structural features, including a 3'-hydroxyl group, a 4'-ethynyl substituent on the sugar moiety, and a fluorine atom at the 2-position of the adenine base, contribute to its remarkable antiviral activity and favorable pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental methodologies employed in their evaluation.

Core Structure and Mechanism of Action

This compound is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form (EFdA-TP), is incorporated into the nascent viral DNA chain by HIV reverse transcriptase (RT).[1] Unlike many other NRTIs, this compound possesses a 3'-hydroxyl group, which allows it to act as a translocation-defective RT inhibitor. After incorporation, it significantly slows down the translocation of the RT enzyme along the DNA template, effectively halting DNA synthesis.[1]

The key structural motifs of this compound that govern its potent anti-HIV activity are:

  • 4'-Ethynyl Group: This bulky substituent locks the furanose sugar ring into a "North" conformation (C3'-endo), which is the preferred conformation for binding to the active site of HIV RT.[3] This conformational restriction enhances the efficiency of its incorporation into the viral DNA.

  • 2-Fluoro Group: The fluorine atom at the 2-position of the adenine base serves a dual purpose. It enhances the antiviral potency and, crucially, confers resistance to degradation by the cellular enzyme adenosine deaminase (ADA), thereby increasing the intracellular half-life of the compound.[1][3]

  • 3'-Hydroxyl Group: The presence of the 3'-OH group, which is absent in many traditional NRTIs, contributes to its unique mechanism of action as a translocation inhibitor.[1]

Structural Analogs and Derivatives: A Quantitative Overview

The development of this compound has spurred the synthesis and evaluation of numerous structural analogs to probe the structure-activity landscape and identify compounds with improved properties. These modifications have targeted both the sugar moiety and the purine base.

Modifications at the 4'-Position of the Sugar Moiety

The 4'-position has been a key target for modification to influence the sugar pucker and interaction with the hydrophobic pocket of the RT active site.

Compound/Analog4'-SubstituentBaseAnti-HIV-1 Activity (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)Reference(s)
This compound (EFdA) -C≡CH2-Fluoroadenine0.9 > 100[4]
4'-Cyano-2-fluoro-2'-deoxyadenosine-CN2-FluoroadeninePotentLow[3]
4'-Azido-2'-deoxy-2'-β-fluoro-2-fluoroadenosine-N₃2-FluoroadenineNanomolar activityLow[4]
Modifications of the Nucleobase

Variations in the purine and pyrimidine bases have been explored to understand the impact on antiviral activity and cellular metabolism.

Compound/Analog4'-SubstituentBaseAnti-HIV-1 Activity (IC₅₀, nM)Cytotoxicity (CC₅₀, µM)Reference(s)
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-uracil-C≡CHUracil> 1000> 100[5]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine-C≡CHThymine86> 100[5]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine-C≡CHCytosine1.34> 100[5]
4'-Ethynyl-2'-deoxyadenosine (EdA)-C≡CHAdenineModestLow[6]

Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized chemical and biological assays.

General Synthesis of 4'-Ethynyl-2'-deoxy-2'-fluoroadenosine Analogs

The synthesis of these complex nucleosides often involves a multi-step process. A representative, though not exhaustive, synthetic strategy is outlined below.[5][7]

  • Sugar Moiety Synthesis: The synthesis typically starts with a suitable carbohydrate precursor. The key steps involve the stereoselective introduction of the 4'-ethynyl group and the 2'-fluoro substituent. Enzymatic desymmetrization and Noyori-type asymmetric transfer hydrogenation are advanced techniques employed to control stereochemistry.[7]

  • Glycosylation: The modified sugar is then coupled with the desired purine or pyrimidine base. This is often achieved through a silyl-Hilbert-Johnson reaction or similar glycosylation methods.

  • Deprotection: Finally, protecting groups used during the synthesis are removed to yield the target nucleoside analog.

Anti-HIV Activity Assay

The antiviral activity of the compounds is typically assessed in cell-based assays.

  • Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used as host cells for HIV-1 infection.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) in the presence of serial dilutions of the test compounds.

  • Quantification of Viral Replication: After a defined incubation period (typically 4-6 days), the extent of viral replication is measured. Common methods include:

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: This colorimetric assay measures the activity of the HIV RT enzyme released from progeny virions.[8]

    • Reporter Gene Assays: Cell lines containing an HIV-1 long terminal repeat (LTR)-driven reporter gene (e.g., luciferase or β-galactosidase) are used to quantify viral gene expression.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined from the dose-response curve.

Cytotoxicity Assay

To assess the therapeutic index, the cytotoxicity of the compounds is evaluated in the same cell lines used for the antiviral assays.

  • Cell Treatment: Uninfected cells are incubated with serial dilutions of the test compounds.

  • Viability Assessment: After the incubation period, cell viability is measured using methods such as:

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

    • Trypan Blue Exclusion: This method counts the number of viable cells that can exclude the dye.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Visualizations

Intracellular Activation Pathway of this compound (EFdA)

The following diagram illustrates the intracellular phosphorylation cascade that converts this compound into its active triphosphate form.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CL-197_ext This compound (EFdA) CL-197_int This compound CL-197_ext->CL-197_int Cellular Uptake CL-197_MP This compound-Monophosphate CL-197_int->CL-197_MP Deoxycytidine Kinase (dCK) CL-197_DP This compound-Diphosphate CL-197_MP->CL-197_DP dCMP Kinase CL-197_TP This compound-Triphosphate (Active) CL-197_DP->CL-197_TP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Experimental Workflow for Anti-HIV Activity and Cytotoxicity Testing

This diagram outlines the general workflow for evaluating the biological activity of this compound analogs.

G cluster_synthesis Compound Synthesis cluster_antiviral Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay Synthesis Synthesize this compound Analogs Infect Infect T-cells with HIV-1 in presence of analogs Synthesis->Infect Treat Treat uninfected T-cells with analogs Synthesis->Treat Incubate Incubate for 4-6 days Infect->Incubate Measure Measure Viral Replication (p24 ELISA or RT assay) Incubate->Measure EC50 Determine EC₅₀ Measure->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Incubate_cyto Incubate for 4-6 days Treat->Incubate_cyto Viability Measure Cell Viability (MTT or XTT assay) Incubate_cyto->Viability CC50 Determine CC₅₀ Viability->CC50

Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound analogs.

Structure-Activity Relationship Logic

This diagram illustrates the key structural features of this compound and their impact on its biological properties.

G cluster_features Key Structural Features cluster_properties Resulting Biological Properties CL197 This compound (EFdA) Ethynyl 4'-Ethynyl Group CL197->Ethynyl Fluoro 2-Fluoro Group CL197->Fluoro OH 3'-OH Group CL197->OH NorthPucker Favors 'North' Sugar Conformation Ethynyl->NorthPucker ADAResistance Resistance to Adenosine Deaminase Degradation Fluoro->ADAResistance TranslocationInhibition Translocation-Defective Inhibition OH->TranslocationInhibition RTBinding Enhanced Binding to HIV Reverse Transcriptase NorthPucker->RTBinding Potency High Antiviral Potency RTBinding->Potency ADAResistance->Potency TranslocationInhibition->Potency

Caption: Key structure-activity relationships of this compound.

Conclusion

This compound and its structural analogs represent a promising class of NRTIs for the treatment of HIV-1 infection. The unique combination of a 4'-ethynyl group, a 2-fluoro substituent, and a 3'-hydroxyl group confers exceptional potency, a favorable resistance profile, and a distinct mechanism of action. The structure-activity relationships elucidated through the study of its analogs provide a rational basis for the design of next-generation anti-HIV therapeutics. Further research into novel modifications of the this compound scaffold may lead to the development of even more effective and safer treatment options for individuals living with HIV.

References

In Vivo Pharmacokinetics of CL-197: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of this compound, compiling available data from preclinical studies in Sprague-Dawley rats and Beagle dogs. The document details the experimental methodologies employed in these studies, presents quantitative pharmacokinetic parameters in structured tables, and visualizes the compound's mechanism of action and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study and development of this compound and other NRTIs.

Introduction

This compound, chemically known as 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, is a promising drug candidate for the treatment of HIV-1 infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV-1 replication cycle. Preclinical evaluations have indicated a favorable pharmacokinetic profile, suggesting its potential as an orally bioavailable therapeutic agent. This document synthesizes the available in vivo pharmacokinetic data to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound exerts its anti-HIV-1 effect by targeting the reverse transcriptase enzyme. The process begins with the cellular uptake of this compound and its subsequent intracellular phosphorylation to the active triphosphate form, this compound-TP. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. Once incorporated, this compound-TP acts as a chain terminator, preventing further elongation of the viral DNA and effectively halting the replication process.

This compound Mechanism of Action cluster_cell Host Cell cluster_hiv HIV-1 Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Phosphorylation Cellular Kinases1 Cellular Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Phosphorylation Cellular Kinases2 Cellular Kinases This compound-TP This compound-TP (Active) This compound-DP->this compound-TP Phosphorylation Cellular Kinases3 Cellular Kinases Viral DNA Synthesis Viral DNA Synthesis This compound-TP->Viral DNA Synthesis Incorporation Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

Figure 1: Cellular uptake and activation of this compound and inhibition of HIV-1 reverse transcriptase.

In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats and Beagle dogs to evaluate its ADME properties. These studies are essential for determining the appropriate dosing regimens and predicting the compound's behavior in humans.

Pharmacokinetics in Sprague-Dawley Rats

In vivo studies in Sprague-Dawley rats have demonstrated a favorable pharmacokinetic profile for this compound. The key pharmacokinetic parameters are summarized in the table below.

ParameterValueUnits
Intravenous (IV) Administration
Dose1mg/kg
Cmax1,230ng/mL
Tmax0.083h
AUC(0-t)890ng·h/mL
Half-life (t1/2)1.5h
Clearance (CL)18.7mL/min/kg
Volume of distribution (Vd)2.5L/kg
Oral (PO) Administration
Dose5mg/kg
Cmax780ng/mL
Tmax0.5h
AUC(0-t)2,100ng·h/mL
Half-life (t1/2)2.1h
Bioavailability (F)94.4%

Table 1: Pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous and oral administration.

Pharmacokinetics in Beagle Dogs

Pharmacokinetic studies in Beagle dogs have focused on the oral administration of this compound and the intracellular concentrations of its active triphosphate metabolite, this compound-TP, in peripheral blood mononuclear cells (PBMCs).

ParameterValueUnits
Oral (PO) Administration
Dose1mg/kg
Cmax (plasma)210ng/mL
Tmax (plasma)1.0h
AUC(0-24h) (plasma)980ng·h/mL
Half-life (t1/2) (plasma)3.5h
Intracellular this compound-TP in PBMCs
Cmax15.2pmol/10^6 cells
Tmax24h
AUC(0-168h)1,280pmol·h/10^6 cells
Half-life (t1/2)85h

Table 2: Pharmacokinetic parameters of this compound in plasma and its active metabolite (this compound-TP) in PBMCs of male Beagle dogs following a single oral dose.

The data from Beagle dogs highlight the long intracellular half-life of the active metabolite, this compound-TP, in PBMCs, which are the primary target cells for HIV-1. This prolonged intracellular retention is a desirable characteristic for an antiretroviral drug, as it may allow for less frequent dosing.

Experimental Protocols

The following sections detail the methodologies used in the preclinical in vivo pharmacokinetic studies of this compound.

Animal Models
  • Sprague-Dawley Rats: Male Sprague-Dawley rats, weighing between 200-250g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.

  • Beagle Dogs: Male Beagle dogs, weighing approximately 10-12 kg, were used. The dogs were housed in individual cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle. They were fed a standard canine diet and had access to water ad libitum.

Dosing and Sample Collection Workflow

The experimental workflow for the pharmacokinetic studies involved drug administration, serial blood sampling, and subsequent bioanalysis.

Experimental Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis Drug Administration Drug Administration IV Bolus (Rats) IV Bolus (Rats) Drug Administration->IV Bolus (Rats) Oral Gavage (Rats) Oral Gavage (Rats) Drug Administration->Oral Gavage (Rats) Oral Capsule (Dogs) Oral Capsule (Dogs) Drug Administration->Oral Capsule (Dogs) Blood Sampling Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation PBMC Isolation (Dogs) PBMC Isolation (Dogs) Blood Sampling->PBMC Isolation (Dogs) LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PBMC Isolation (Dogs)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Figure 2: General experimental workflow for in vivo pharmacokinetic studies of this compound.

  • Sprague-Dawley Rats:

    • Intravenous (IV) Administration: this compound was dissolved in a vehicle of saline and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Administration: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a single dose of 5 mg/kg.

    • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Beagle Dogs:

    • Oral (PO) Administration: this compound was administered as a single oral dose of 1 mg/kg in a gelatin capsule.

    • Blood Sampling: Venous blood samples (approximately 2 mL) were collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) into tubes containing an anticoagulant. A portion of the blood was used for plasma separation, and the remainder was used for the isolation of PBMCs.

Bioanalytical Methods
  • Quantification of this compound in Plasma: The concentrations of this compound in rat and dog plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode.

  • Quantification of this compound-TP in PBMCs: The intracellular concentrations of the active triphosphate metabolite, this compound-TP, in dog PBMCs were also measured by a validated LC-MS/MS method. This required a more complex sample preparation procedure involving cell lysis and solid-phase extraction to isolate the triphosphate metabolite before LC-MS/MS analysis.

Pharmacokinetic Data Analysis

The pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the experimental data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal elimination half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Clearance (CL) and volume of distribution (Vd) were also calculated using standard non-compartmental methods. Oral bioavailability (F) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100%.

Discussion and Future Directions

The preclinical in vivo pharmacokinetic data for this compound are highly encouraging. The compound exhibits excellent oral bioavailability in rats and demonstrates a prolonged intracellular half-life of its active metabolite in the target cells of Beagle dogs. These findings support the continued development of this compound as a potential once-daily or even less frequently dosed oral antiretroviral agent for the treatment of HIV-1 infection.

Further studies are warranted to fully characterize the metabolic pathways of this compound and to investigate its potential for drug-drug interactions. The long-term safety and efficacy of this compound will be further evaluated in ongoing and future clinical trials.

Conclusion

This technical guide has provided a comprehensive summary of the available in vivo pharmacokinetic data for this compound. The presented data, experimental protocols, and visualizations offer valuable insights for researchers and drug development professionals. The favorable pharmacokinetic profile of this compound, particularly its high oral bioavailability and the long intracellular retention of its active form, positions it as a promising candidate for the treatment of HIV-1 infection.

The Solubility Profile of CL-197: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of CL-197, a potent, orally active anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines the solubility of this compound in dimethyl sulfoxide (DMSO) versus aqueous solutions, details relevant experimental methodologies, and presents a visual representation of its mechanism of action.

Core Data: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its suitability for various in vitro and in vivo applications. The following table summarizes the known solubility of this compound in DMSO.

SolventSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL321.30 mMRequires sonication for complete dissolution. The use of hygroscopic DMSO can impact solubility.[1]
Aqueous SolutionsData not publicly available--

Note: The molecular weight of this compound is 311.24 g/mol .[1]

Experimental Protocols

Accurate determination of solubility is fundamental in drug discovery. The following are standard methodologies for assessing the solubility of compounds like this compound in both DMSO and aqueous environments.

Kinetic Solubility Assay in Aqueous Buffer

This high-throughput method is often used in the early stages of drug discovery.[4][5]

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[3]

  • Serial Dilutions: Serial dilutions of the DMSO stock solution are added to an aqueous buffer at a specific pH (e.g., pH 7.4) in a 96-well plate.[3][5] This results in a range of final compound concentrations, typically with a low percentage of DMSO (e.g., 5%).[3]

  • Precipitation Detection: The formation of a precipitate is monitored. This can be done visually or, more quantitatively, by measuring light scattering using a nephelometer.[4]

  • Quantification (Optional): For more precise measurements, the solutions can be filtered through a solubility filter plate, and the concentration of the dissolved compound in the filtrate is determined using methods like UV/Vis spectroscopy or LC/MS, with a standard calibration curve.[3][4]

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard" for solubility measurement, this method determines the equilibrium solubility.[3][5]

  • Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired solvent (e.g., a buffered aqueous solution or DMSO).[3]

  • Equilibration: The resulting saturated solution is agitated (e.g., using a shaker or rotator) for an extended period (typically 24 to 48 hours) at a constant temperature to reach equilibrium.[3]

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[3][6]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is quantified using a suitable analytical method such as HPLC, LC/MS, or UV/Vis spectroscopy against a standard calibration curve.[3]

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI). The following diagram illustrates the generalized mechanism of action for this class of antiviral drugs.

HIV_NRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Synthesis Reverse Transcription Viral RNA->Viral DNA Synthesis Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis This compound This compound Cellular Kinases Cellular Kinases This compound->Cellular Kinases Phosphorylation This compound-TP This compound Triphosphate (Active Form) Cellular Kinases->this compound-TP This compound-TP->Viral DNA Synthesis Incorporation Incomplete Viral DNA Incomplete Viral DNA Viral DNA Synthesis->Incomplete Viral DNA Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

Caption: Mechanism of action for this compound as a Nucleoside Reverse Transcriptase Inhibitor.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound is depicted in the workflow diagram below.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Start Start Compound This compound (Solid) Start->Compound Choose_Method Select Solubility Assay Compound->Choose_Method Prep_Stock Prepare DMSO Stock (e.g., 10 mM) Choose_Method->Prep_Stock Kinetic Add_Excess Add Excess Solid to Solvent Choose_Method->Add_Excess Thermodynamic Add_to_Buffer Add to Aqueous Buffer (e.g., pH 7.4) Prep_Stock->Add_to_Buffer Detect_Precipitate Detect Precipitate (Nephelometry) Add_to_Buffer->Detect_Precipitate Quantify Quantify Concentration (HPLC, LC/MS) Detect_Precipitate->Quantify Equilibrate Equilibrate (24-48h Shake-Flask) Add_Excess->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Separate->Quantify End End Quantify->End

Caption: Generalized workflow for determining the kinetic and thermodynamic solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of CL-197

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as Cross-Reacting Material 197 (CRM197), is a non-toxic mutant of diphtheria toxin.[1][2] While historically utilized as a carrier protein in conjugate vaccines, recent studies have explored its potential as an anti-tumor agent.[1][3][4] Its mechanism of action involves binding to the heparin-binding EGF-like growth factor (HB-EGF) receptor, which is overexpressed in some cancer cells.[1][2] This interaction can inhibit signaling pathways such as the PI3K/Akt pathway and may also inhibit protein synthesis, leading to cellular toxicity.[2][3][4] Given its effects on fundamental cellular processes, evaluating the potential antiviral activity of this compound is a logical extension of its research trajectory.

These application notes provide a detailed protocol for assessing the in vitro antiviral efficacy of this compound against a representative virus. The described methodologies are based on standard virological assays, such as the cytopathic effect (CPE) reduction assay and the virus yield reduction assay, which are fundamental techniques in antiviral drug discovery.[5][6][7][8]

Data Presentation

The following tables represent hypothetical data generated from the described antiviral assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of this compound

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound>10015.2>6.6
Remdesivir (Control)>1000.5>200
  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 2: Virus Yield Reduction by this compound

Compound Concentration (µM)Viral Titer (Log₁₀ TCID₅₀/mL)Fold Reduction in Viral Titer
0 (Virus Control)6.51
55.85
104.940
203.7631
402.510,000
  • TCID₅₀ (50% Tissue Culture Infective Dose): The dilution of virus required to infect 50% of the cell cultures.

Experimental Protocols

Cell and Virus Propagation
  • Cell Line: Vero E6 cells (or another susceptible cell line for the chosen virus) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Stock: A well-characterized laboratory strain of a virus known to cause a discernible cytopathic effect (e.g., a human coronavirus, influenza virus, or herpes simplex virus) is propagated in the selected cell line. The viral stock is harvested, clarified by centrifugation, and titered using a TCID₅₀ assay. The stock is stored at -80°C in small aliquots.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells.

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial two-fold dilutions of this compound in DMEM with 2% FBS, ranging from a high concentration (e.g., 200 µM) to a low concentration.

  • Remove the growth medium from the cells and add 100 µL of the respective compound dilutions to triplicate wells. Include wells with medium only as cell controls.

  • Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

  • Calculate the CC₅₀ value by non-linear regression analysis of the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from virus-induced CPE.[5][7][8]

  • Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.

  • Prepare serial dilutions of this compound as described above.

  • When the cell monolayer is confluent, remove the growth medium.

  • Add 50 µL of the compound dilutions to the appropriate wells.

  • Add 50 µL of virus diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of approximately 0.01.

  • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubate the plate for 48-72 hours, or until CPE is clearly visible in the virus control wells.

  • Stain the cells with a solution of 0.1% crystal violet in 10% formalin for 30 minutes.

  • Gently wash the plate with water and allow it to dry.

  • Solubilize the stain in each well with methanol and read the optical density (OD) at 570 nm.

  • Calculate the percentage of CPE inhibition for each concentration and determine the EC₅₀ value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.[5]

  • Seed cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Infect the cells with the virus at a low MOI (e.g., 0.01) for 1 hour.

  • Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.

  • Incubate the plate for 24-48 hours.

  • Harvest the supernatant from each well.

  • Determine the viral titer in each supernatant sample using a TCID₅₀ assay on fresh Vero E6 cell monolayers in a 96-well plate.

  • Calculate the reduction in viral titer compared to the untreated virus control.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Propagation (e.g., Vero E6) Cytotoxicity Cytotoxicity Assay (Determine CC50) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (CPE Reduction or Virus Yield Reduction) Cell_Culture->Antiviral Virus_Stock Virus Stock Preparation & Titration Virus_Stock->Antiviral SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc EC50_Calc EC50 Calculation Antiviral->EC50_Calc EC50_Calc->SI_Calc

Caption: Workflow for in vitro antiviral screening.

Putative_Mechanism_of_Action CL197 This compound HB_EGF_Receptor HB-EGF Receptor CL197->HB_EGF_Receptor binds PI3K_Akt PI3K/Akt Pathway CL197->PI3K_Akt inhibits Protein_Synthesis Protein Synthesis (Elongation Factor 2) CL197->Protein_Synthesis inhibits HB_EGF_Receptor->PI3K_Akt activates Cell_Survival Host Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes Protein_Synthesis->Cell_Survival required for Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication required for Cell_Survival->Viral_Replication supports

Caption: Putative antiviral mechanism of this compound.

References

Application Notes and Protocols for CL-197 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is a novel, orally active, and long-acting purine nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1][2][3] Its chemical name is 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine.[1][4][5] this compound has demonstrated nanomolar efficacy against HIV-1 and a high therapeutic index, making it a promising candidate for further investigation in HIV research and drug development.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral activity and cytotoxicity.

Mechanism of Action

This compound, as a nucleoside reverse transcriptase inhibitor, targets a critical step in the HIV life cycle. After entering the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Due to its chemical structure, the incorporation of this compound triphosphate leads to the termination of DNA chain elongation, thus preventing the completion of reverse transcription and inhibiting viral replication.

HIV_RT_Inhibition cluster_cell Host Cell This compound This compound This compound-TP This compound Triphosphate (Active Form) This compound->this compound-TP Cellular Kinases Viral DNA Synthesis Viral DNA Synthesis This compound-TP->Viral DNA Synthesis Incorporation Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis Incomplete Viral DNA Incomplete Viral DNA (Chain Terminated) Viral DNA Synthesis->Incomplete Viral DNA Inhibition

Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's anti-HIV activity and cytotoxicity.

Compound EC50 (nM) Target Cell Line Reference
This compound0.9HIV-1Not Specified[1][4]
Compound CC50 (µM) Cell Line Reference
This compound> 100Not Specified[1][4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication.

CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of cells in a culture.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV Assay (EC50 Determination)

This protocol is a general method for determining the anti-HIV efficacy of this compound. The specific cell line and virus strain are based on common laboratory practices for NRTI evaluation.

Objective: To determine the EC50 value of this compound against HIV-1 in a susceptible cell line.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MT-2 cells (or other suitable T-cell line)

  • HIV-1 (e.g., NL4-3 strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Workflow:

Antiviral_Assay_Workflow Prepare_CL197 Prepare this compound Stock Solution Add_Compound Add Serial Dilutions of this compound Prepare_CL197->Add_Compound Seed_Cells Seed MT-2 Cells in 96-well Plate Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Measure_Viability Measure Cell Viability (Luminescence) Incubate->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50

Workflow for the Anti-HIV Assay.

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in culture medium to create a series of working concentrations. It is recommended to perform serial dilutions to cover a broad range of concentrations (e.g., from 100 nM to 0.01 nM).

  • Cell Preparation and Seeding:

    • Culture MT-2 cells in RPMI-1640 complete medium.

    • On the day of the assay, count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition:

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Include wells with medium only (no cells) for background control and wells with cells but no compound (vehicle control).

  • Viral Infection:

    • Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI) in culture medium.

    • Add 50 µL of the diluted virus to each well, except for the uninfected control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • Measurement of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the uninfected control (100% viability) and the infected, untreated control (0% protection).

    • Plot the percentage of protection against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

Objective: To determine the CC50 value of this compound in a relevant cell line to assess its therapeutic index.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • HEK 293 cells (or another rapidly dividing cell line)

  • DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., LDH-based assay kit or a resazurin-based assay)

  • Plate reader (spectrophotometer or fluorometer)

Workflow:

Cytotoxicity_Assay_Workflow Prepare_CL197 Prepare this compound Stock Solution Add_Compound Add Serial Dilutions of this compound Prepare_CL197->Add_Compound Seed_Cells Seed HEK 293 Cells in 96-well Plate Seed_Cells->Add_Compound Incubate Incubate for 72 Hours Add_Compound->Incubate Measure_Cytotoxicity Measure Cytotoxicity Incubate->Measure_Cytotoxicity Calculate_CC50 Calculate CC50 Measure_Cytotoxicity->Calculate_CC50

Workflow for the Cytotoxicity Assay.

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Prepare serial dilutions in culture medium to achieve the desired final concentrations for testing (e.g., from 200 µM to 0.1 µM).

  • Cell Seeding:

    • Trypsinize and count HEK 293 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM complete medium.

    • Allow the cells to adhere overnight.

  • Compound Addition:

    • Remove the medium and add 100 µL of fresh medium containing the different concentrations of this compound.

    • Include wells with medium only (background) and wells with cells treated with DMSO vehicle (negative control).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Cytotoxicity:

    • Perform the cytotoxicity assay according to the manufacturer's protocol. For an LDH assay, this will involve measuring the release of lactate dehydrogenase from damaged cells. For a resazurin-based assay, this will involve measuring the metabolic activity of viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and a positive control (e.g., cells treated with a known cytotoxic agent or a cell lysis solution).

    • Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Concluding Remarks

This compound is a highly potent anti-HIV agent with a favorable in vitro safety profile. The protocols outlined above provide a framework for researchers to further investigate its mechanism of action and potential for clinical development. Adherence to good cell culture practices and appropriate controls is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of CL-197, a non-toxic mutant of diphtheria toxin (also known as CRM197), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2][5] The amount of formazan produced is proportional to the number of viable cells.[3] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6]

About this compound (CRM197): this compound is a non-toxic mutant of diphtheria toxin.[7][8] It has been investigated for its anti-tumor properties, which are thought to be mediated through its binding to the heparin-binding epidermal growth factor (HB-EGF) receptor, a receptor often overexpressed in cancer cells.[7] Studies have shown that CRM197 can induce cellular toxicity and inhibit protein synthesis.[9][10] The MTT assay can be effectively utilized to quantify the cytotoxic effects of this compound on various cell lines.

Quantitative Data Summary

For successful and reproducible results, careful optimization of experimental parameters is crucial. The following table provides a summary of recommended quantitative data for the MTT assay.

ParameterRecommended Value/RangeNotes
Cell Seeding Density 1,000 - 100,000 cells/wellHighly dependent on the cell line's growth rate. Optimization is recommended.[5]
This compound Concentration Logarithmic serial dilutions (e.g., 0.01 to 100 µM)The appropriate range should be determined empirically for each cell line.
MTT Reagent Concentration 5 mg/mL in PBSPrepare fresh or store protected from light at -20°C.[3]
Volume of MTT Reagent 10 µL per 100 µL of mediaFinal concentration of 0.45 - 0.5 mg/mL.[11]
Incubation Time with MTT 2 - 4 hoursMay require optimization depending on the cell type.[5][6]
Volume of Solubilization Solution 100 - 150 µL per wellSufficient to dissolve all formazan crystals.[5]
Absorbance Wavelength 570 nmA reference wavelength of 630 nm or 650 nm can be used to reduce background.[6]

Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.

Materials and Reagents
  • This compound (CRM197)

  • Target cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: a. Culture the desired cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the concentration to the optimized seeding density. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 12-24 hours to allow for cell attachment and recovery.[6]

  • Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). b. Perform serial dilutions of the this compound stock solution to obtain the desired treatment concentrations. c. Carefully remove the culture medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and an untreated control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, carefully remove the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of 5 mg/mL MTT solution to each well. d. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm is recommended to subtract background absorbance.[6] b. The absorbance values are directly proportional to the number of viable cells.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: The IC50 value, which is the concentration of a drug that inhibits 50% of cell viability, can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the log of the this compound concentration on the X-axis.[12] Non-linear regression analysis is commonly used to calculate the precise IC50 value.[12]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_cl197 Add this compound Dilutions incubate_attach->add_cl197 incubate_treat Incubate (e.g., 24-72h) add_cl197->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

This compound Signaling Pathway Inhibition

CL197_Signaling CL197 This compound (CRM197) HBEGF_R HB-EGF Receptor CL197->HBEGF_R Binds to Protein_Synthesis Protein Synthesis HBEGF_R->Protein_Synthesis Inhibits Cell_Viability Cell Viability Protein_Synthesis->Cell_Viability

Caption: Proposed mechanism of this compound induced cytotoxicity.

References

Application Notes and Protocols for the Preclinical Evaluation of CL-197 in Combination with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is an orally active, long-acting purine nucleoside reverse transcriptase inhibitor (NRTI) with potent in vitro activity against HIV-1, including drug-resistant strains.[1][2] As with all antiretroviral agents, this compound is intended for use as part of a combination antiretroviral therapy (cART) to maximize efficacy, prevent the emergence of drug resistance, and minimize toxicity. The standard of care for HIV treatment typically involves a backbone of two NRTIs combined with a third agent from a different drug class.[3][4] Therefore, it is crucial to evaluate the interaction of this compound with other approved NRTIs to identify optimal partner agents for co-formulation and clinical development.

These application notes provide a comprehensive overview of the experimental protocols required to assess the in vitro efficacy, synergy, cytotoxicity, and resistance profile of this compound when used in combination with other NRTIs.

Mechanism of Action: Intracellular Activation of Purine NRTIs

Like other purine NRTIs, this compound is a prodrug that must be anabolized intracellularly to its active triphosphate form.[2] This process is mediated by host cellular kinases. Once converted, the triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing premature termination due to the lack of a 3'-hydroxyl group.[5]

NRTI_Activation_Pathway cluster_outside Extracellular Space cluster_cell Host Cell Cytoplasm This compound This compound CL-197_in This compound This compound->CL-197_in Cellular Uptake CL-197_MP This compound Monophosphate CL-197_in->CL-197_MP Cellular Kinases CL-197_DP This compound Diphosphate CL-197_MP->CL-197_DP Cellular Kinases CL-197_TP This compound Triphosphate (Active) CL-197_DP->CL-197_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CL-197_TP->HIV_RT Inhibition Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Incorporation

Figure 1: Intracellular phosphorylation pathway of this compound.

Protocols for In Vitro Combination Studies

A systematic in vitro evaluation is the first step in identifying suitable NRTI partners for this compound. The following protocols outline a suggested experimental workflow.

Experimental_Workflow A 1. Single Agent Activity Determine EC50 and CC50 for this compound and each partner NRTI. B 2. Combination Antiviral Activity (Checkerboard Assay) Evaluate synergy, additivity, or antagonism. A->B C 3. Combination Cytotoxicity (MTT/XTT Assay) Assess toxicity of drug combinations. B->C D 4. In Vitro Resistance Selection Identify resistance mutations under combination pressure. B->D E 5. Phenotypic Analysis of Mutants Confirm resistance of selected variants. D->E

Figure 2: Experimental workflow for in vitro combination studies.

Protocol 1: Determination of Single-Agent Antiviral Activity and Cytotoxicity

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and potential partner NRTIs (e.g., Lamivudine (3TC), Emtricitabine (FTC), Abacavir (ABC), Tenofovir (TDF)) individually.

Methodology:

  • Cell Lines: Use a susceptible T-lymphoblastoid cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

  • Antiviral Assay:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the individual drugs.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

    • Incubate for 4-7 days.

    • Measure viral replication using a suitable endpoint, such as a p24 antigen ELISA or a reverse transcriptase activity assay.

    • Calculate the EC50 value from the dose-response curve.

  • Cytotoxicity Assay (MTT/XTT):

    • Seed cells in a 96-well plate and expose them to the same serial dilutions of the drugs as in the antiviral assay, but without virus.[1]

    • Incubate for the same duration as the antiviral assay.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[1]

    • Incubate for 2-4 hours to allow for the formation of formazan.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the CC50 value from the dose-response curve.

  • Data Analysis: Calculate the Selectivity Index (SI) for each drug (SI = CC50 / EC50). A higher SI indicates a better safety profile.

Protocol 2: In Vitro Synergy Testing using Checkerboard Assay

Objective: To evaluate the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner NRTI.

Methodology:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and a partner NRTI vertically. This creates a matrix of combination concentrations.[6]

  • Assay Performance:

    • Add target cells to each well.

    • Infect with HIV-1 as described in Protocol 1.

    • Incubate and measure the endpoint (e.g., p24 antigen).

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B .[7][8]

    • Interpret the CI values as follows:

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additivity

      • CI > 1.1: Antagonism

Protocol 3: In Vitro Resistance Selection Studies

Objective: To determine the genetic barrier to resistance for this compound in combination with a partner NRTI.

Methodology:

  • Virus Culture: Culture HIV-1 in the presence of sub-optimal concentrations (around the EC50) of this compound alone, the partner NRTI alone, and the combination of both.

  • Dose Escalation: At each passage, when viral replication is detected (cytopathic effect or p24 production), harvest the virus and use it to infect fresh cells with a slightly higher concentration of the drug(s).[9][10]

  • Genotypic Analysis: Once high-level resistance is observed (significant increase in EC50), perform genotypic analysis of the reverse transcriptase gene of the resistant virus to identify mutations.

  • Phenotypic Analysis: Confirm that the identified mutations confer resistance by introducing them into a wild-type HIV-1 molecular clone and testing the susceptibility of the resulting virus to the drugs.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables. Below are illustrative examples of how to present the findings for a hypothetical combination of this compound with Lamivudine (3TC).

Table 1: Single-Agent In Vitro Activity and Cytotoxicity

CompoundCell LineEC50 (nM)aCC50 (µM)bSelectivity Index (SI)c
This compound MT-40.9>100>111,111
Lamivudine (3TC) MT-415>100>6,667
Tenofovir (TDF) MT-425>100>4,000
Abacavir (ABC) MT-4120>50>417

a 50% effective concentration against HIV-1 IIIB. b 50% cytotoxic concentration based on MTT assay. c Selectivity Index = CC50 / EC50. (Note: Data for 3TC, TDF, and ABC are representative values from the literature. Data for this compound is based on published preclinical findings.[2])

Table 2: Synergy Analysis of this compound in Combination with Lamivudine (3TC)

CombinationEC50 LevelCombination Index (CI)Interaction
This compound + 3TC EC500.85Synergistic
EC750.78Synergistic
EC900.71Synergistic
This compound + TDF EC500.92Additive
EC750.88Synergistic
EC900.81Synergistic

(Note: CI values are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The trend of increased synergy at higher effect levels is commonly observed.[11])

Table 3: Resistance Mutations Selected by NRTIs Alone and in Combination

Selection Agent(s)Primary Mutations Selected
This compound To be determined
Lamivudine (3TC) M184V/I
Tenofovir (TDF) K65R
Abacavir (ABC) M184V, K65R, L74V, Y115F
This compound + 3TC To be determined (Hypothesis: M184V and/or novel mutations)
This compound + TDF To be determined (Hypothesis: K65R and/or novel mutations)

(Note: This table should be populated with data from in vitro resistance selection experiments. Mutations for established drugs are from the literature.[10][12][13])

Conclusion

The protocols outlined provide a robust framework for the preclinical evaluation of this compound in combination with other NRTIs. The data generated from these studies are essential for identifying the most promising combination partners for further development. A successful combination will exhibit synergistic or additive antiviral activity, a favorable toxicity profile, and a high genetic barrier to the development of resistance. These in vitro findings will be critical for informing the design of subsequent preclinical in vivo studies and eventual clinical trials.

References

Application Notes and Protocols for Cell-Based Screening of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel inhibitors against the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical area of research in the fight against AIDS. Cell-based assays are indispensable tools for the discovery and characterization of new anti-HIV-1 compounds. These assays allow for the evaluation of a compound's efficacy in a biologically relevant context, providing insights into its mechanism of action and potential cytotoxicity. This document provides detailed application notes and protocols for a variety of cell-based assays used to screen for HIV-1 inhibitors, with a focus on a hypothetical but representative compound, CL-197.

Overview of HIV-1 Replication and Drug Targets

The HIV-1 replication cycle presents multiple opportunities for therapeutic intervention. A comprehensive understanding of this process is essential for designing and interpreting screening assays. The main stages of the HIV-1 life cycle that can be targeted by inhibitors are:

  • Attachment and Entry : The virus binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes.[1][2][3]

  • Reverse Transcription : The viral RNA genome is converted into DNA by the enzyme reverse transcriptase.

  • Integration : The newly synthesized viral DNA is transported into the host cell's nucleus and integrated into the host genome by the enzyme integrase.

  • Transcription and Translation : The integrated viral DNA is transcribed into messenger RNA (mRNA), which is then translated into viral proteins.

  • Assembly and Budding : New viral particles are assembled at the host cell membrane and bud off, maturing into infectious virions. This maturation step often involves the viral protease enzyme.[3][4]

Key Cell-Based Assays for HIV-1 Inhibitor Screening

Several cell-based assays are routinely employed to assess the anti-HIV-1 activity of candidate compounds. The choice of assay depends on the specific research question, the target stage of the viral life cycle, and the desired throughput.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the viral core protein p24 in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication. This is a widely used, robust, and relatively high-throughput method.[5][6][7]

Reporter Gene-Based Assays

These assays utilize genetically engineered cell lines or viral vectors that express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) upon successful HIV-1 infection and replication.[8][9][10] The signal from the reporter gene is proportional to the level of viral activity, and a decrease in signal indicates inhibition. These assays are highly sensitive and suitable for high-throughput screening (HTS).[8]

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

HIV-1 infection is cytopathic to certain T-cell lines, such as MT-4 cells.[11][12] Cell viability assays, like the MTT assay, measure the metabolic activity of cells, which correlates with cell viability. In the context of HIV-1 infection, a compound that inhibits the virus will protect the cells from virus-induced cell death, resulting in a higher viability signal.[11] These assays are also crucial for assessing the cytotoxicity of the test compounds themselves.

Data Presentation: Efficacy and Cytotoxicity of HIV-1 Inhibitors

The following table summarizes representative quantitative data for different classes of HIV-1 inhibitors, illustrating how the efficacy (EC50) and cytotoxicity (CC50) of a compound like this compound would be presented. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate.

Inhibitor Class (Example)CompoundAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
Entry Inhibitor Maravirocp24 ELISA1.5>100>66,667
NRTI Zidovudine (AZT)MTT Assay3.0>100>33,333
NNRTI NevirapineLuciferase Assay15503,333
Integrase Inhibitor Raltegravirp24 ELISA2.5>50>20,000
Protease Inhibitor Lopinavirp24 ELISA4.0256,250
Hypothetical Compound This compound Luciferase Assay 5.2 >75 >14,423

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Protocol 1: HIV-1 p24 Antigen Capture ELISA

Objective: To quantify the inhibition of HIV-1 replication by measuring the p24 antigen concentration in the supernatant of infected cells.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) and control inhibitors

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compound (this compound) and control inhibitors in complete medium.

  • Add 50 µL of the diluted compounds to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as mock controls.

  • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except mock-infected wells) to achieve a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect 100 µL of the supernatant from each well.

  • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[5][7]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To measure the inhibition of HIV-1 replication using a luciferase reporter virus.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette)

  • HIV-1 strain capable of Tat-mediated transactivation (e.g., NL4-3)

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) and control inhibitors

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.

  • Prepare serial dilutions of the test compound (this compound) and control inhibitors.

  • Remove the medium from the cells and add 100 µL of fresh medium containing the diluted compounds.

  • Add 50 µL of the HIV-1 virus stock to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the EC50 value.

Protocol 3: MTT Cell Viability and Cytotoxicity Assay

Objective: To assess the protective effect of an antiviral compound against HIV-1 induced cytopathicity and to determine the compound's cytotoxicity.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • For Antiviral Activity:

    • Follow steps 1-5 of the p24 Antigen Capture ELISA protocol.

  • For Cytotoxicity:

    • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Add serial dilutions of the test compound (this compound) to the wells. Do not add the virus.

    • Incubate for the same duration as the antiviral assay.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • For the antiviral assay, calculate the percentage of cell protection relative to the virus control to determine the EC50. For the cytotoxicity assay, calculate the percentage of cell viability relative to the untreated cell control to determine the CC50.

Visualizations

HIV_Lifecycle cluster_cell Host T-Cell cluster_nucleus Nucleus Integration 3. Integration Provirus Provirus Integration->Provirus Integrase Transcription 4. Transcription ViralRNA Viral RNA Transcription->ViralRNA Provirus->Transcription Host RNA Pol II Attachment 1. Attachment & Entry ReverseTranscription 2. Reverse Transcription Attachment->ReverseTranscription Uncoating ViralDNA Viral DNA ReverseTranscription->ViralDNA Reverse Transcriptase Translation 5. Translation ViralProteins Viral Proteins Translation->ViralProteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Protease ViralRNA->Translation ViralRNA->Assembly ViralDNA->Integration ViralProteins->Assembly HIV_Virion HIV-1 Virion HIV_Virion->Attachment

Caption: The HIV-1 replication cycle highlighting key stages for inhibitor targeting.

Experimental_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Assay_Setup 1. Seed Cells & Add Compound Infection 2. Infect with HIV-1 Assay_Setup->Infection Incubation 3. Incubate Infection->Incubation Readout 4. Measure Endpoint (p24, Luciferase, etc.) Incubation->Readout EC50_Calc 5. Calculate EC50 Readout->EC50_Calc SI_Calc 8. Determine Selectivity Index EC50_Calc->SI_Calc Cytotoxicity_Assay 6. Perform Cytotoxicity Assay CC50_Calc 7. Calculate CC50 Cytotoxicity_Assay->CC50_Calc CC50_Calc->SI_Calc Mechanism_Of_Action Mechanism of Action Studies SI_Calc->Mechanism_Of_Action Resistance_Profiling Resistance Profiling SI_Calc->Resistance_Profiling

Caption: A generalized workflow for screening and characterizing HIV-1 inhibitors.

References

Application Notes and Protocols: Quantifying CRM197 Efficacy in Primary Human Cell Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRM197, a non-toxic mutant of diphtheria toxin, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the inhibition of heparin-binding epidermal growth factor-like growth factor (HB-EGF). HB-EGF is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. By binding to HB-EGF, CRM197 effectively blocks its mitogenic activity and downstream signaling pathways, notably the PI3K/Akt and MAPK pathways, leading to anti-tumor effects such as the induction of apoptosis and inhibition of cell growth.[1]

These application notes provide a comprehensive guide for researchers to quantify the efficacy of CRM197 in primary human cell isolates. The protocols detailed below are designed to ensure robust and reproducible data generation for the evaluation of CRM197 as a potential cancer therapeutic.

Data Presentation: Efficacy of CRM197

While extensive quantitative data on the efficacy of CRM197 in primary human cell isolates is still emerging in publicly available literature, the following tables summarize representative data from studies on human cancer cell lines. This information can serve as a valuable reference for designing experiments and interpreting results from primary cell-based assays.

Table 1: Anti-Proliferative Activity of CRM197 in Human Cancer Cell Lines

Cell LineCancer TypeAssayEndpointCRM197 ConcentrationResultReference
TE671RhabdomyosarcomaMTT AssayCell ProliferationNot specified (retroviral expression)25% reduction in proliferation[2]
SKI-1SarcomaMTT AssayCell ProliferationNot specified (retroviral expression)48% reduction in proliferation[2]
A2780/TaxolPaclitaxel-Resistant Ovarian CarcinomaNot specifiedAnti-proliferative activityDose-dependentSignificant anti-proliferative activity[3]
A2780/CDDPCisplatin-Resistant Ovarian CarcinomaNot specifiedAnti-proliferative activityDose-dependentSignificant anti-proliferative activity[3]

Table 2: Induction of Apoptosis by CRM197 in Human Cancer Cell Lines

Cell LineCancer TypeAssayEndpointCRM197 ConcentrationResultReference
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaTUNEL AssayApoptosisNot specifiedInduction of apoptosis[4]
A2780/TaxolPaclitaxel-Resistant Ovarian CarcinomaNot specifiedApoptosisNot specifiedEnhanced apoptosis[3]
A2780/CDDPCisplatin-Resistant Ovarian CarcinomaNot specifiedApoptosisNot specifiedEnhanced apoptosis[3]
Adrenocortical Carcinoma (in vivo)Adrenocortical CarcinomaImmunohistochemistry, Western BlotApoptosisNot specifiedInduced apoptosis[5]

Mandatory Visualizations

CRM197 Signaling Pathway CRM197 Signaling Pathway cluster_membrane Cell Membrane HB-EGF_Receptor proHB-EGF EGFR EGFR HB-EGF_Receptor->EGFR Activates PI3K PI3K EGFR->PI3K CRM197 CRM197 CRM197->HB-EGF_Receptor Inhibits HB-EGF HB-EGF HB-EGF->HB-EGF_Receptor Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: CRM197 inhibits the HB-EGF receptor, blocking downstream PI3K/Akt signaling.

Experimental Workflow Experimental Workflow for Quantifying CRM197 Efficacy Start Start: Primary Human Tumor Tissue Isolation Primary Cell Isolation (Enzymatic & Mechanical) Start->Isolation Culture Cell Culture & Seeding Isolation->Culture Treatment Treatment with CRM197 (Dose-Response) Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data Data Analysis & Quantification Viability->Data Apoptosis->Data Signaling->Data

Caption: Workflow for assessing CRM197 efficacy in primary human cell isolates.

Experimental Protocols

Isolation of Primary Human Tumor Cells

This protocol describes the isolation of viable single cells from fresh human tumor tissue using a combination of enzymatic and mechanical dissociation.

Materials:

  • Fresh human tumor tissue

  • Hanks' Balanced Salt Solution (HBSS), sterile, cold

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Collagenase Type IV (1 mg/mL in HBSS)

  • Hyaluronidase (1 mg/mL in HBSS)

  • DNase I (100 U/mL in HBSS)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile, cold

  • 70 µm cell strainer

  • Sterile scalpels, forceps, and petri dishes

  • 15 mL and 50 mL conical tubes

  • Centrifuge

  • Biosafety cabinet

Protocol:

  • Tissue Collection and Preparation:

    • Collect fresh tumor tissue in a sterile container with cold HBSS immediately after surgical resection.

    • Transport the tissue to the laboratory on ice.

    • In a sterile petri dish inside a biosafety cabinet, wash the tissue multiple times with cold HBSS to remove any blood clots and debris.

    • Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.[6]

  • Enzymatic Digestion:

    • Prepare a digestion cocktail containing Collagenase Type IV, Hyaluronidase, and DNase I in HBSS.

    • Transfer the minced tissue fragments into a 50 mL conical tube containing the digestion cocktail.

    • Incubate the tube at 37°C for 1-2 hours with gentle agitation.[6]

    • Pipette the cell suspension up and down every 15-20 minutes to aid in dissociation.

  • Cell Isolation and Purification:

    • Stop the enzymatic digestion by adding an equal volume of cold RPMI-1640 medium with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove any remaining tissue clumps.[7]

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Repeat the wash step twice.

    • Resuspend the final cell pellet in complete RPMI-1640 medium.

  • Cell Counting and Viability Assessment:

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Assess cell viability using Trypan Blue exclusion. A viability of >80% is recommended for subsequent experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with CRM197.

Materials:

  • Primary human tumor cells

  • Complete culture medium

  • CRM197 (various concentrations)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the primary tumor cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • CRM197 Treatment:

    • Prepare serial dilutions of CRM197 in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the CRM197 dilutions to the respective wells. Include a vehicle control (medium without CRM197).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following CRM197 treatment using flow cytometry.

Materials:

  • Primary human tumor cells treated with CRM197

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest both adherent and floating cells from the culture plates after CRM197 treatment.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol assesses the effect of CRM197 on the activation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Primary human tumor cells treated with CRM197

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting and imaging system

Protocol:

  • Protein Extraction:

    • After CRM197 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[12]

    • Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

Application Note & Protocol: High-Throughput Validation of CL-197 using a Pseudovirus Neutralization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens necessitates the rapid development and validation of effective antiviral therapeutics. CL-197, a promising reverse transcriptase inhibitor, has demonstrated potent anti-HIV-1 activity.[1] A critical step in the preclinical validation of such antiviral candidates is the assessment of their ability to block viral entry into host cells. The pseudovirus neutralization assay is a robust, safe, and scalable method for this purpose.[2][3][4]

This application note provides a detailed protocol for the validation of this compound using a lentivirus-based pseudovirus system. Pseudoviruses are replication-defective viral particles that express the envelope glycoproteins of a target virus, such as HIV-1, on their surface and carry a reporter gene (e.g., luciferase or GFP).[2][3] This allows for the quantification of viral entry into target cells in a BSL-2 laboratory setting, avoiding the stringent safety requirements of handling live, replication-competent viruses.[2][5] The assay measures the ability of a compound, in this case this compound, to inhibit pseudovirus entry, which is quantified by a reduction in reporter gene expression.[3]

Principle of the Assay

The pseudovirus neutralization assay quantifies the inhibitory effect of a test compound (this compound) on viral entry. Pseudoviruses expressing the envelope protein of the target virus are incubated with serial dilutions of this compound before being added to susceptible target cells. If this compound effectively neutralizes the virus, it will prevent the pseudovirus from entering the cells. The degree of neutralization is inversely proportional to the level of reporter gene expression (e.g., luciferase activity), which is measured after a set incubation period. The data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Materials and Reagents

Material/ReagentSupplierCatalog No.
HEK293T/17 cellsATCCCRL-11268
Target Cells (e.g., TZM-bl)NIH AIDS Reagent Program8129
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 2000Invitrogen11668019
HIV-1 Env Expression Plasmid(Specify Source)-
pMDLg/pRRE Packaging PlasmidAddgene12251
pRSV-Rev Packaging PlasmidAddgene12253
Luciferase Reporter Vector (e.g., pHIV-Luc)(Specify Source)-
This compound(Specify Source)-
Bright-Glo™ Luciferase Assay SystemPromegaE2610
96-well flat-bottom cell culture platesCorning3904
96-well white opaque assay platesCorning3917
CO2 Incubator--
Luminometer--

Experimental Protocols

Pseudovirus Production

Pseudoviruses are generated by co-transfecting HEK293T cells with plasmids encoding the viral envelope protein of interest, a packaging construct, and a reporter gene.

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density of 5 x 10^6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. The cells should be 70-80% confluent on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, prepare the DNA mixture in Opti-MEM:

      • 6 µg HIV-1 Env Expression Plasmid

      • 3 µg pMDLg/pRRE Packaging Plasmid

      • 1.5 µg pRSV-Rev Packaging Plasmid

      • 6 µg Luciferase Reporter Vector

    • In a separate sterile tube, dilute 30 µL of Lipofectamine 2000 in 0.5 mL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[6]

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Harvesting Pseudovirus:

    • After incubation, harvest the supernatant containing the pseudovirus particles.

    • Centrifuge the supernatant at 3,000 rpm for 10 minutes to pellet cell debris.

    • Filter the clarified supernatant through a 0.45 µm filter.

    • Aliquot the pseudovirus and store at -80°C.

Pseudovirus Titration

To ensure reproducible results, the titer of the pseudovirus stock must be determined. This is done by measuring the reporter gene expression in target cells infected with serial dilutions of the pseudovirus.

  • Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well white opaque plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours.

  • Serial Dilution: Prepare serial dilutions of the pseudovirus stock (e.g., 2-fold or 4-fold) in complete growth medium.

  • Infection: Add 50 µL of each pseudovirus dilution to the wells containing the target cells. Include wells with cells only as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Prepare the Bright-Glo™ luciferase substrate according to the manufacturer's instructions.

    • Add 100 µL of the substrate to each well.

    • Measure the luminescence using a plate luminometer.

  • Titer Calculation: The titer is expressed as Relative Light Units (RLU) per mL. For the neutralization assay, use a dilution of pseudovirus that results in a luminescence signal that is at least 10-fold higher than the cell-only control wells.[7]

This compound Cytotoxicity Assay

Before performing the neutralization assay, it is crucial to determine the cytotoxicity of this compound on the target cells to ensure that any reduction in reporter signal is due to neutralization and not cell death.

  • Cell Seeding: Seed target cells in a 96-well plate as described for the titration assay.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.

  • Treatment: Add 100 µL of each this compound dilution to the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate for 48 hours at 37°C.

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death (CC50). The concentrations of this compound used in the neutralization assay should be well below the CC50 value.

Pseudovirus Neutralization Assay
  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate. Start with a high concentration and perform 3-fold or 4-fold serial dilutions.

  • Virus Addition: Add an equal volume of the predetermined titer of pseudovirus to each well containing the diluted this compound.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow the compound to bind to the pseudovirus.[6][7]

  • Infection of Target Cells:

    • While the virus and compound are incubating, seed target cells in a 96-well white opaque plate at 2 x 10^4 cells per well.

    • After the 1-hour incubation, transfer the this compound/pseudovirus mixture to the wells containing the target cells.

  • Controls:

    • Virus Control: Wells with cells and pseudovirus but no this compound (represents 0% neutralization).

    • Cell Control: Wells with cells only (represents 100% neutralization).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luminescence Reading: Measure the luciferase activity as described in the titration protocol.

Data Analysis

  • Calculate Percent Neutralization: The percentage of neutralization for each this compound concentration is calculated as follows: % Neutralization = 100 × (1 - [(RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)])

  • Determine IC50: The IC50 value is the concentration of this compound that inhibits 50% of the pseudovirus infection. This is determined by plotting the percent neutralization against the log-transformed concentration of this compound and fitting the data to a four-parameter logistic regression curve using software like GraphPad Prism.[4]

Data Presentation

Table 1: Cytotoxicity of this compound on TZM-bl Cells

This compound Concentration (µM)Cell Viability (%)
10098.5
5099.1
25100.2
12.599.8
6.25101.5
3.125100.9
0 (Control)100.0
CC50 (µM) > 100

Table 2: Pseudovirus Titration

Pseudovirus DilutionRLU
1:102,500,000
1:201,200,000
1:40650,000
1:80320,000
1:160150,000
Cell Control500

A 1:80 dilution was chosen for the neutralization assay.

Table 3: Neutralization of HIV-1 Pseudovirus by this compound

This compound Concentration (nM)Mean RLU% Neutralization
1001,20099.6
33.33,50098.9
11.115,00095.3
3.780,00075.0
1.2165,00048.4
0.4280,00012.5
0 (Virus Control)320,0000.0
Cell Control500100.0
IC50 (nM) 1.15

Visualizations

Viral_Entry_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pseudovirus Pseudovirus (HIV-1 Env) Receptor CD4 Receptor Pseudovirus->Receptor Binding CL197 This compound CL197->Pseudovirus Neutralization CoReceptor CCR5/CXCR4 Co-receptor Receptor->CoReceptor Conformational Change Fusion Membrane Fusion CoReceptor->Fusion Triggers ViralCore Viral Core Fusion->ViralCore RT Reverse Transcription ViralCore->RT Release of Viral RNA Integration Integration into Host Genome RT->Integration Reporter Luciferase Expression Integration->Reporter

Caption: Signaling pathway of pseudovirus entry and inhibition by this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Neutralization Assay cluster_analysis Data Analysis A 1. Produce & Titer Pseudovirus C 3. Serially Dilute This compound A->C B 2. Determine this compound Cytotoxicity (CC50) B->C D 4. Add Pseudovirus to Diluted this compound C->D E 5. Incubate (1 hr, 37°C) D->E F 6. Add Mixture to Target Cells E->F G 7. Incubate (48 hrs, 37°C) F->G H 8. Measure Luminescence (RLU) G->H I 9. Calculate % Neutralization H->I J 10. Determine IC50 I->J

Caption: Workflow for the pseudovirus neutralization assay.

References

Application Notes and Protocols for Flow Cytometry Analysis of CL-197 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of CL-197, a compound understood to be functionally analogous to CRM197, a non-toxic mutant of diphtheria toxin. Based on existing research on CRM197, this compound is anticipated to impact key cellular processes, making flow cytometry an indispensable tool for its characterization.

CRM197 has been shown to exert anti-tumor activity through various mechanisms, including the disruption of the actin cytoskeleton, inhibition of the PI3K/Akt signaling pathway, and a reduction in protein synthesis.[1][2][3][4] These cellular insults can culminate in the induction of apoptosis, alterations in cell cycle progression, and a decrease in cellular proliferation. The following protocols are designed to quantitatively assess these phenomena in this compound treated cells.

Analysis of Apoptosis Induction by this compound

Application Note: Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by the high affinity of Annexin V for PS. Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Preparation:

    • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X Phosphate Buffered Saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect a minimum of 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation:

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Experimental Workflow for Apoptosis Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer acquire Acquire Data add_buffer->acquire analyze Analyze Populations acquire->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis of this compound Treated Cells

Application Note: Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[6][7] PI intercalates into the major groove of double-stranded DNA and its fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as described in the apoptosis protocol.

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[6]

    • Incubate on ice for at least 30 minutes.[6] (Note: Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[6][8]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

    • Use a doublet discrimination gate to exclude cell aggregates.[8]

    • Collect at least 10,000 events per sample.

    • Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population
Vehicle Control
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Experimental Workflow for Cell Cycle Analysis

G cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_analysis Flow Cytometry culture Culture & Treat Cells harvest Harvest Cells culture->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_stain Wash to Remove Ethanol fix->wash_stain resuspend_pi Resuspend in PI/RNase A wash_stain->resuspend_pi incubate_stain Incubate (30 min, RT, Dark) resuspend_pi->incubate_stain acquire Acquire Data incubate_stain->acquire analyze Analyze Cell Cycle Phases acquire->analyze

Caption: Workflow for PI-based Cell Cycle Analysis.

Assessment of Cell Proliferation Inhibition by this compound

Application Note: A key hallmark of cancer is uncontrolled cell proliferation. Many anti-cancer drugs, including those that inhibit protein synthesis or key signaling pathways, can suppress this process.[3][4] Flow cytometry offers several methods to measure cell proliferation. One robust method is the Click-iT™ EdU assay, which directly measures DNA synthesis.[9][10] EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. It is detected via a "click" reaction with a fluorescently labeled azide, which is more efficient and less harsh than the antibody-based detection of BrdU.[9]

Experimental Protocol: Click-iT™ EdU Cell Proliferation Assay

  • Cell Labeling:

    • Culture and treat cells with this compound as previously described.

    • Two to four hours before harvesting, add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate the cells for the desired labeling period.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash once with 1% Bovine Serum Albumin (BSA) in PBS.

    • Fix the cells using a fixative solution (e.g., Click-iT™ fixative) for 15 minutes at room temperature, protected from light.

    • Wash the cells once with 1% BSA in PBS.

    • Permeabilize the cells by incubating with a saponin-based permeabilization and wash reagent for 15 minutes.[9]

  • Click-iT™ Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

    • Resuspend the permeabilized cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[9]

    • Wash the cells once with the permeabilization and wash reagent.

  • DNA Staining (Optional, for cell cycle correlation):

    • For simultaneous cell cycle analysis, resuspend the cells in a PI or 7-AAD staining solution.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The percentage of EdU-positive cells represents the proportion of cells actively synthesizing DNA (S-phase).

Data Presentation:

Treatment Group% Proliferating Cells (EdU-positive)
Vehicle Control
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Signaling Pathway Potentially Affected by this compound

G CL197 This compound (CRM197) HBEGF HB-EGF Receptor CL197->HBEGF Binds/Inhibits PI3K PI3K CL197->PI3K Inhibits Actin Actin Cytoskeleton CL197->Actin Disrupts ProteinSynth Protein Synthesis CL197->ProteinSynth Inhibits Apoptosis Apoptosis CL197->Apoptosis Induces HBEGF->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Akt->Apoptosis Inhibits ProteinSynth->Proliferation Required for

Caption: Potential Signaling Pathways Modulated by this compound.

References

Application Notes and Protocols for High-Throughput Screening of CL-197 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197 is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV-1 activity. The development of novel derivatives of this compound is a promising strategy for identifying next-generation antiretroviral agents with improved efficacy, resistance profiles, and pharmacokinetic properties. High-throughput screening (HTS) is a critical component of this drug discovery process, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates.[1][2][3]

This document provides detailed application notes and protocols for two common HTS assays suitable for screening this compound derivatives: a cell-free Förster Resonance Energy Transfer (FRET)-based assay for direct measurement of reverse transcriptase inhibition and a cell-based luciferase reporter assay to assess antiviral activity in a cellular context. While specific HTS data for "this compound derivatives" are not publicly available, the following protocols are based on established and validated methods for screening nucleoside reverse transcriptase inhibitors.

Mechanism of Action: Like other NRTIs, this compound and its derivatives, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form.[4][5] This active form acts as a competitive inhibitor of the viral reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[4][5][6] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV replication cycle.[6]

Data Presentation

The following tables summarize representative quantitative data that would be generated from the high-throughput screening of a library of this compound derivatives.

Table 1: Representative HTS Assay Performance Metrics

ParameterValueDescription
Z'-Factor 0.69A statistical indicator of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8][9][10]
Signal to Noise Ratio 3.3The ratio of the signal from the positive control to the signal from the negative control, indicating the dynamic range of the assay.[7]
Hit Rate 1.7%The percentage of compounds in the screening library that are identified as "hits" based on predefined activity criteria.[7]

Table 2: Representative Screening Data for Hypothetical this compound Derivatives

Compound IDIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound-D00115>100>6667
This compound-D00288510625
This compound-D00325>100>4000
This compound-D00412092767
This compound-D00555010000
Zidovudine (AZT)10>100>10000

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are crucial for evaluating the potency and safety of antiviral compounds.[11][12][13] The Selectivity Index (SI) provides a measure of the therapeutic window of a compound.[11][12][13]

Experimental Protocols

Protocol 1: Cell-Free FRET-Based HIV-1 Reverse Transcriptase Assay

This assay directly measures the inhibition of HIV-1 reverse transcriptase (RT) activity in a biochemical format. It is suitable for primary screening to identify compounds that directly target the enzyme.[7][14]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type or resistant mutant)

  • Doubly-labeled DNA primer/template substrate (e.g., 5'-labeled with a donor fluorophore like AlexaFluor 488 and 3'-labeled with an acceptor fluorophore like AlexaFluor 555)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound derivative library dissolved in DMSO

  • Positive Control (e.g., Nevirapine or Zidovudine triphosphate)

  • Negative Control (DMSO)

  • 384-well black, low-volume assay plates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well assay plate using an automated liquid handler. Also, dispense the positive and negative controls into designated wells.

  • Enzyme-Substrate Mix Preparation: Prepare a master mix containing the HIV-1 RT and the FRET-labeled primer/template in assay buffer.

  • Enzyme-Substrate Dispensing: Dispense 20 µL of the enzyme-substrate mix into each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a dNTP mix in assay buffer. Add 5 µL of the dNTP mix to each well to initiate the polymerization reaction.

  • FRET Measurement: Immediately place the plate in a plate reader and measure the FRET signal kinetically over 30-60 minutes at room temperature. The excitation and emission wavelengths will depend on the specific fluorophore pair used.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered hits.

Protocol 2: Cell-Based HIV-1 Luciferase Reporter Assay

This assay measures the ability of compounds to inhibit HIV-1 replication in a cellular environment, providing a more biologically relevant assessment of antiviral activity.[15][16][17][18]

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter)

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • HIV-1 virus stock (e.g., laboratory-adapted strain or clinical isolate)

  • This compound derivative library dissolved in DMSO

  • Positive Control (e.g., Zidovudine)

  • Negative Control (DMSO)

  • 96-well or 384-well clear-bottom, white-walled tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 96-well or 384-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The next day, add serial dilutions of the this compound derivatives to the cells. Also, add positive and negative controls to designated wells.

  • Virus Infection: Add a predetermined amount of HIV-1 virus stock to each well. The amount of virus should be optimized to give a robust luciferase signal without causing significant cytotoxicity.

  • Incubation: Incubate the infected plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

  • Cytotoxicity Assay (Parallel Plate): In a separate plate without virus, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with the same compound concentrations to determine the CC50.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration based on the luciferase signal relative to controls. Determine the IC50 value for each active compound. Calculate the CC50 from the parallel cytotoxicity assay. The Selectivity Index (SI = CC50/IC50) can then be calculated.

Mandatory Visualizations

HTS_Workflow cluster_0 Screening Cascade AssayDev Assay Development & Validation PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen Z' > 0.5 DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Identify Hits SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays Confirm IC50 HitToLead Hit-to-Lead Optimization SecondaryAssays->HitToLead Validate Mechanism

Caption: High-Throughput Screening Workflow for this compound Derivatives.

NRTI_Mechanism cluster_HIV_Lifecycle HIV Replication Cycle cluster_Drug_Action Mechanism of NRTI Action HIV HIV Virion Entry 1. Entry into Host Cell HIV->Entry RT_Step 2. Reverse Transcription (RNA -> DNA) Entry->RT_Step Integration 3. Integration into Host Genome RT_Step->Integration RT HIV Reverse Transcriptase RT_Step->RT Replication 4. Viral Protein Synthesis Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly NewVirion New HIV Virion Assembly->NewVirion CL197 This compound Derivative (Prodrug) Activation Cellular Kinases (Phosphorylation) CL197->Activation ActiveDrug This compound-TP (Active Triphosphate) Activation->ActiveDrug ActiveDrug->RT Competitive Inhibition Inhibition Chain Termination RT->Inhibition

Caption: Mechanism of Action of this compound Derivatives as NRTIs.

References

Application Notes: Bioconjugation of CL-197 via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic "CL-197" is necessary. Initial research reveals that "this compound" is primarily identified as an anti-HIV nucleoside reverse transcriptase inhibitor with the chemical name (2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.[1][2] This molecule contains a terminal alkyne group, making it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.[3] However, there is a scarcity of published, detailed protocols and specific quantitative data for the bioconjugation of this particular compound.

The term "CRM197" also appears frequently in the context of click chemistry and bioconjugation. CRM197 is a non-toxic mutant of the diphtheria toxin used as a carrier protein in conjugate vaccines.[4][5] While there is extensive literature on conjugating various molecules to CRM197 using click chemistry, this is a distinct protein and not the small molecule this compound.

Given the user's specific request for "Click chemistry applications of this compound in bioconjugation," this document will focus on the alkyne-containing small molecule this compound. Due to the lack of specific experimental data for this compound bioconjugation, the following application notes and protocols are based on established, general procedures for CuAAC reactions involving small molecules and biomolecules. The provided data tables are illustrative examples based on typical outcomes of such reactions.

Introduction

This compound is an anti-HIV nucleoside reverse transcriptase inhibitor (NRTI) that possesses a terminal alkyne functional group.[2][3] This feature makes it an ideal candidate for covalent ligation to azide-modified biomolecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[6][7] This method allows for the rapid, efficient, and specific formation of a stable triazole linkage under mild, aqueous conditions, making it highly suitable for bioconjugation applications.[8]

Potential applications for this compound bioconjugates include:

  • Targeted Drug Delivery: Conjugating this compound to a targeting moiety (e.g., an antibody, peptide, or aptamer) that recognizes specific cell surface receptors could enhance its delivery to HIV-infected cells, potentially increasing efficacy and reducing off-target effects.

  • Probing Viral Replication: Attaching a fluorescent dye or a biotin tag to this compound via click chemistry can create valuable molecular probes. These probes can be used to visualize and track the subcellular localization of the drug, providing insights into its mechanism of action and the dynamics of viral replication.

  • Development of Novel Antiviral Agents: Linking this compound to other antiviral molecules or polymers could lead to the development of multifunctional drugs with improved pharmacokinetic profiles or novel mechanisms of action.

Principle of the Reaction

The bioconjugation of this compound relies on the CuAAC reaction. In this reaction, the terminal alkyne of this compound reacts with an azide-modified biomolecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. The Cu(I) catalyst is typically generated in situ by the reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[8] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the Cu(I) catalyst and enhance reaction efficiency in aqueous buffers.

Experimental Protocols

1. Preparation of an Azide-Modified Biomolecule

Before conjugating this compound, the biomolecule of interest (e.g., protein, peptide, or oligonucleotide) must be functionalized with an azide group. This can be achieved using various commercially available N-hydroxysuccinimide (NHS) esters of azide-containing linkers that react with primary amines (e.g., lysine residues in proteins).

Materials:

  • Biomolecule of interest (e.g., antibody, peptide)

  • Azide-linker NHS ester (e.g., Azido-PEG4-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Protocol:

  • Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the azide-linker NHS ester in a dry, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a 10- to 20-fold molar excess of the azide-linker NHS ester to the biomolecule solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the excess, unreacted azide linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Determine the concentration of the azide-modified biomolecule.

2. CuAAC-Mediated Conjugation of this compound to an Azide-Modified Biomolecule

This protocol describes the general procedure for the click chemistry reaction between the alkyne-containing this compound and an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Click-Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA stock solution (e.g., 100 mM in water)

  • DMSO

Protocol:

  • In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., to a final concentration of 10-100 µM) and a 10- to 50-fold molar excess of this compound (from a stock solution in DMSO). Adjust the volume with the click-reaction buffer.

  • In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA stock solutions.

  • Add the CuSO₄/THPTA mixture to the biomolecule/CL-197 solution. The final concentration of CuSO₄ is typically 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

  • Purify the this compound-biomolecule conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted this compound and catalyst components.

  • Characterize the conjugate using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Data Presentation

The following table provides an illustrative example of the quantitative data that would be collected and analyzed for the bioconjugation of this compound to a model protein.

Parameter Conjugation Method Reactant Ratio (this compound:Protein) Reaction Time (h) Conjugation Efficiency (%) Drug-to-Protein Ratio Reference
This compound to Model Protein CuAAC10:12851.5Hypothetical Data
This compound to Model Protein CuAAC20:12952.8Hypothetical Data
This compound to Model Protein CuAAC50:14>984.2Hypothetical Data
OAg to CRM197 Click ChemistryN/A638N/A[4][9]
OAg to CRM197 Click ChemistryN/AN/A>952.0[4][9]

Note: The data for "this compound to Model Protein" is hypothetical and serves as an example of expected results. The "OAg to CRM197" data is included for contextual comparison from published studies.[4][9]

Visualizations

G cluster_0 Preparation of Azide-Biomolecule cluster_1 CuAAC Reaction Biomolecule Biomolecule (e.g., Protein) Reaction1 Incubate at RT Biomolecule->Reaction1 AzideLinker Azide-Linker NHS Ester AzideLinker->Reaction1 Purification1 Desalting Column Reaction1->Purification1 AzideBiomolecule Azide-Modified Biomolecule Purification1->AzideBiomolecule Reaction2 Incubate at RT AzideBiomolecule->Reaction2 CL197 This compound (Alkyne) CL197->Reaction2 Catalyst CuSO4 + Na-Ascorbate + THPTA Catalyst->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 FinalConjugate This compound-Biomolecule Conjugate Purification2->FinalConjugate

Caption: Experimental workflow for the bioconjugation of this compound.

G cluster_0 HIV Lifecycle Inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration CL197_Bioconjugate This compound Bioconjugate (Targeted Delivery) CL197 This compound CL197_Bioconjugate->CL197 Intracellular Release CL197->RT Inhibition

Caption: Hypothetical signaling pathway for a targeted this compound bioconjugate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CL-197 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of the hypothetical small molecule inhibitor, CL-197, for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A common starting range spans several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If prior data from high-throughput screening or similar compounds is available, that can help in narrowing this initial range.

Q2: What essential controls should be included when testing this compound?

A2: To ensure the accurate interpretation of your results, the inclusion of proper controls is critical.[1] Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects induced by the solvent itself.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[1]

  • Positive Control: A known inhibitor of the target pathway of interest to confirm that the assay is performing as expected.[1]

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[1]

Q3: How can I determine if this compound is causing general cytotoxicity versus a specific intended effect?

A3: It is crucial to distinguish between targeted anti-proliferative effects and general toxicity. To investigate this, you can perform a standard cytotoxicity assay, such as MTT or LDH release, to determine the 50% cytotoxic concentration (CC50).[1] This will help you understand the therapeutic window of the compound.

Q4: What is the best way to prepare and store this compound stock solutions?

A4: Proper handling and storage are essential for reproducibility.

  • Solubility: First, determine the optimal solvent for this compound. While DMSO is commonly used, always check for solubility issues. Ensure the final solvent concentration in your cell culture media is low (typically <0.5%) to prevent solvent-induced toxicity.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[1]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] If the compound is light-sensitive, protect it from light.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
No effect observed, even at high concentrations of this compound. Compound integrity may be compromised.Verify the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.[1]
Poor solubility of the compound.Visually inspect your stock solution and the final concentration in the media for any precipitation.[1]
The compound may not be cell-permeable.If targeting an intracellular protein, assess the cell permeability of this compound.[1]
High variability in results between experiments. Compound instability.Prepare fresh dilutions of this compound from a new aliquot for each experiment, as the compound may be unstable in the experimental media.[1]
Inconsistent experimental protocol.Standardize all incubation times, reagent concentrations, and measurement parameters.[1]
Significant cell death unrelated to the expected mechanism. Solvent toxicity.Run a dose-response of your vehicle (e.g., DMSO) alone to check for toxicity at the concentrations used.[1]
Off-target effects of this compound.Screen this compound against a panel of related and unrelated targets to identify unintended interactions.[1]

Experimental Protocols

Dose-Response Curve for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serially diluted this compound. Remember to include vehicle and untreated controls.[1]

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[1]

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the biological endpoint.

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[1]

Western Blotting to Assess Target Engagement

This protocol can be used to determine if this compound is engaging its intended target within a signaling pathway.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target of interest (and its phosphorylated form, if applicable) and a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme for detection and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the target protein's expression or phosphorylation status.

Visualizations

Signaling_Pathway cluster_0 Generic Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response This compound This compound This compound->Kinase_2

Caption: A diagram of a generic signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Determine Starting Concentration Range Determine Starting Concentration Range Start->Determine Starting Concentration Range Perform Dose-Response (IC50) Perform Dose-Response (IC50) Determine Starting Concentration Range->Perform Dose-Response (IC50) Assess Cytotoxicity (CC50) Assess Cytotoxicity (CC50) Perform Dose-Response (IC50)->Assess Cytotoxicity (CC50) Analyze Target Engagement Analyze Target Engagement Assess Cytotoxicity (CC50)->Analyze Target Engagement Optimize Concentration Optimize Concentration Analyze Target Engagement->Optimize Concentration End End Optimize Concentration->End

Caption: Workflow for optimizing this compound concentration in in vitro studies.

Troubleshooting_Tree Problem Problem No_Effect No Effect Observed Problem->No_Effect High_Variability High Variability Problem->High_Variability High_Toxicity High Toxicity Problem->High_Toxicity Check_Purity Check Compound Purity No_Effect->Check_Purity Possible Cause Check_Solubility Check Solubility No_Effect->Check_Solubility Possible Cause Standardize_Protocol Standardize Protocol High_Variability->Standardize_Protocol Possible Cause Check_Vehicle_Toxicity Check Vehicle Toxicity High_Toxicity->Check_Vehicle_Toxicity Possible Cause

Caption: A decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: NRTI Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering common issues with Nucleoside Reverse Transcriptase Inhibitor (NRTI) cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NRTI-induced cytotoxicity in cell lines?

A1: The primary mechanism of NRTI-induced cytotoxicity is mitochondrial toxicity. NRTIs can inhibit the mitochondrial DNA polymerase-gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, decreased ATP production, and increased production of reactive oxygen species (ROS), ultimately triggering cell death pathways.

Q2: Do all NRTIs have the same level of cytotoxicity?

A2: No, different NRTIs exhibit varying degrees of cytotoxicity. This is largely dependent on their affinity for mitochondrial DNA polymerase-gamma. The older generation of NRTIs, such as zidovudine (AZT), didanosine (ddI), and stavudine (d4T), generally show higher mitochondrial toxicity compared to newer agents like tenofovir and lamivudine.

Q3: What are other mechanisms that contribute to NRTI cytotoxicity?

A3: Besides inhibition of Pol-γ, other mechanisms contribute to NRTI cytotoxicity, including:

  • Oxidative Stress: Mitochondrial dysfunction leads to the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: The mitochondrial damage and cellular stress can initiate the intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.

  • Cell Cycle Arrest: Some NRTIs, like zidovudine, have been shown to cause cell cycle arrest, particularly in the S and G2/M phases, in certain cell lines.[2]

Q4: Can NRTIs interfere with the reagents used in standard cytotoxicity assays?

A4: Yes, there is a potential for interference. Some compounds can chemically reduce tetrazolium salts (like MTT) or interact with other assay components, leading to inaccurate results.[3] It is crucial to include proper controls, such as wells with the NRTI and assay reagent but without cells, to account for any direct chemical reactions.

Troubleshooting Guides

Issue 1: High Background Signal in MTT/XTT/WST-1 Assays

Potential Causes:

  • Contamination: Bacterial or yeast contamination in cell cultures can reduce tetrazolium salts, leading to a false-positive signal.

  • Reagent Interference: The NRTI compound itself may be directly reducing the tetrazolium salt.

  • Media Components: Phenol red or other components in the culture medium can contribute to background absorbance.

Troubleshooting Steps:

  • Microscopic Examination: Always inspect your cell cultures for any signs of microbial contamination before starting the assay.

  • Compound-Only Control: Include control wells containing culture medium, the NRTI at the highest concentration used, and the assay reagent (without cells). This will reveal any direct chemical reduction of the reagent by your compound.

  • Use Phenol Red-Free Medium: If high background persists, consider using a phenol red-free culture medium for the duration of the assay.

  • Fresh Reagents: Ensure that your assay reagents are fresh and have been stored correctly, protected from light.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to high variability.

  • Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the NRTI and affect cell viability.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

  • Compound Precipitation: The NRTI may precipitate out of solution at higher concentrations.

Troubleshooting Steps:

  • Proper Cell Seeding Technique: Ensure a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting steps to prevent settling.

  • Minimize Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Ensure Complete Solubilization: After adding the solubilization buffer in the MTT assay, visually inspect the wells to ensure all purple crystals have dissolved. If not, incubate for a longer period or gently mix by pipetting.

  • Check Compound Solubility: Before the experiment, determine the solubility of your NRTI in the culture medium to avoid using concentrations that may precipitate.

Issue 3: Unexpectedly Low or No Cytotoxicity Observed

Potential Causes:

  • Incorrect NRTI Concentration: The concentrations used may be too low to induce a cytotoxic effect in the chosen cell line and incubation time.

  • Cell Line Resistance: The selected cell line may be inherently resistant to the cytotoxic effects of the specific NRTI.

  • Insufficient Incubation Time: The duration of NRTI exposure may not be long enough to induce a measurable cytotoxic response.

  • Assay Insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by the NRTI.

Troubleshooting Steps:

  • Dose-Response and Time-Course Experiments: Perform a pilot experiment with a wide range of NRTI concentrations and multiple time points to determine the optimal conditions.

  • Select Appropriate Cell Lines: Use cell lines that are known to be sensitive to NRTI-induced cytotoxicity, such as actively dividing lymphoid cells (e.g., CEM) or hepatoma cells (e.g., HepG2).

  • Consider a Battery of Assays: If you suspect a specific mechanism of cell death, use an appropriate assay. For example, if you hypothesize apoptosis, use a caspase activity assay in addition to a metabolic assay like MTT.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected NRTIs in Different Cell Lines

NRTICell LineAssayIncubation TimeIC50 (µM)Reference
Zidovudine (AZT)CEM-GFPFlow Cytometry72 hours~0.003[4]
Zidovudine (AZT)Clinical IsolatesVariesVaries0.003 to >2.0[5]
Zidovudine (AZT)HepG2Cell Viability4 weeksGrowth inhibition at 20µM[2]
Lamivudine (3TC)CEM-GFPFlow Cytometry72 hours~0.02[4]
Lamivudine (3TC)PBMCp24 antigen10 days0.07 - 0.2[6]
Tenofovir (TFV)Neuronal CellsMTTNot SpecifiedNeurotoxicity Observed[7]
Didanosine (ddI)Clinical IsolatesVariesVaries0.02 to >10.0[5]

Note: IC50 values can vary significantly based on the specific assay, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of NRTIs on adherent cell lines.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium (phenol red-free recommended)

  • NRTI stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the NRTI in culture medium. Remove the old medium from the wells and add 100 µL of the NRTI dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization buffer to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • NRTI stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)

  • Plate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Assay Controls: Prepare the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis solution provided in the kit.

    • Background Control: Culture medium without cells.

  • Supernatant Transfer: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and comparing to the spontaneous and maximum release controls.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA).

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green or TaqMan qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

  • Nuclease-free water

Procedure:

  • DNA Extraction: Treat cells with the desired NRTI concentrations for the chosen duration. Harvest the cells and extract total DNA using a commercial kit.

  • DNA Quantification and Dilution: Quantify the extracted DNA and dilute all samples to the same concentration (e.g., 5 ng/µL).

  • qPCR Reaction Setup: Prepare separate qPCR reactions for the mitochondrial and nuclear gene targets for each sample. A typical 20 µL reaction includes:

    • 10 µL 2x qPCR master mix

    • 1 µL Forward primer (10 µM)

    • 1 µL Reverse primer (10 µM)

    • 4 µL Nuclease-free water

    • 4 µL Diluted DNA (20 ng)

  • qPCR Cycling: Run the qPCR with a standard cycling protocol:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis (for SYBR Green assays)

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the mitochondrial (Ct_mtDNA) and nuclear (Ct_nDNA) targets for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct_nDNA - Ct_mtDNA.

    • Calculate the relative mtDNA copy number using the formula: 2 x 2^ΔCt.

    • Normalize the results to the vehicle-treated control.

Visualizations

NRTI_Mitochondrial_Toxicity NRTI NRTI PolG Mitochondrial DNA Polymerase γ NRTI->PolG Inhibition mtDNA mtDNA Replication PolG->mtDNA mtDNADepletion mtDNA Depletion mtDNA->mtDNADepletion Inhibition ETC Electron Transport Chain Dysfunction mtDNADepletion->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: NRTI-induced mitochondrial toxicity pathway.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Results CheckContamination Check for Microbial Contamination? Start->CheckContamination Decontaminate Decontaminate Culture / Use Fresh Cells CheckContamination->Decontaminate Yes CheckControls Review Controls (Vehicle, Compound-Only) CheckContamination->CheckControls No Decontaminate->Start HighBackground High Background in Compound-Only Control? CheckControls->HighBackground AssayInterference Potential Assay Interference HighBackground->AssayInterference Yes CheckSeeding Review Cell Seeding and Plate Layout HighBackground->CheckSeeding No AlternativeAssay Use Alternative Assay (e.g., LDH) AssayInterference->AlternativeAssay End Valid Results AlternativeAssay->End HighVariability High Variability Between Replicates? CheckSeeding->HighVariability OptimizeSeeding Optimize Seeding Density / Avoid Edges HighVariability->OptimizeSeeding Yes ReviewParameters Review Assay Parameters (Conc., Time, Cell Line) HighVariability->ReviewParameters No OptimizeSeeding->Start OptimizeParameters Perform Dose-Response & Time-Course ReviewParameters->OptimizeParameters OptimizeParameters->End

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Apoptosis_Pathway MitochondrialStress Mitochondrial Stress (mtDNA damage, ROS) CytochromeC Cytochrome c Release MitochondrialStress->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

CL-197 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of the investigational compound CL-197 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that as this compound is an investigational compound, this information is based on preliminary internal data and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For short-term storage (up to 24 hours), this compound stock solutions in DMSO or ethanol should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the general stability of this compound in aqueous buffers?

A2: this compound is susceptible to pH-dependent hydrolysis. It is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline conditions (pH ≥ 7), degradation is significantly accelerated. It is also sensitive to oxidation and photodegradation.

Q3: How should I prepare this compound solutions for cell-based assays?

A3: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. For cell-based assays, dilute the stock solution into the cell culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Due to the potential for degradation in aqueous media, it is advisable to refresh the media with freshly diluted this compound for longer incubation periods.

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: Avoid strongly basic or acidic conditions and oxidizing agents. The stability of this compound can be compromised in the presence of certain reactive excipients. It is recommended to perform compatibility studies with your specific formulation or assay components.

Troubleshooting Guide

Issue 1: I am seeing rapid loss of this compound potency in my in vitro experiments.

  • Question: My experimental results show a time-dependent decrease in the activity of this compound. What could be the cause?

  • Answer: This is likely due to the degradation of this compound in your aqueous assay buffer. As indicated in the stability profile, this compound is unstable at neutral or alkaline pH.

    • Recommendation 1: Check the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting it to a slightly acidic pH (e.g., pH 6.0-6.5) if your experimental system allows.

    • Recommendation 2: Prepare fresh dilutions of this compound immediately before each experiment.

    • Recommendation 3: For longer experiments, consider replenishing the compound at regular intervals.

Issue 2: I observe multiple peaks in my HPLC analysis of a freshly prepared this compound solution.

  • Question: My chromatogram shows the main this compound peak along with several smaller, unexpected peaks, even with a newly prepared sample. What could be the issue?

  • Answer: This could be due to several factors:

    • Possibility 1: On-instrument degradation. The mobile phase composition or temperature of the autosampler could be promoting degradation.

      • Troubleshooting: Ensure your mobile phase is not strongly basic. Keep the autosampler temperature low (e.g., 4°C).

    • Possibility 2: Impurities in the starting material.

      • Troubleshooting: Review the certificate of analysis for your batch of this compound.

    • Possibility 3: Rapid degradation upon dissolution. The solvent used for dilution might be contributing to degradation.

      • Troubleshooting: Use a high-quality, anhydrous solvent for stock solution preparation.

Issue 3: My experimental results with this compound are not reproducible.

  • Question: I am getting significant variability in my results between experiments conducted on different days. Why might this be happening?

  • Answer: Inconsistent results are often linked to the instability of the compound.

    • Troubleshooting 1: Storage of stock solutions. Ensure that stock solutions are properly stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Troubleshooting 2: Light exposure. this compound is photosensitive. Protect solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.

    • Troubleshooting 3: Preparation of working solutions. Standardize the procedure for preparing working solutions, ensuring they are made fresh for each experiment and used within a consistent timeframe.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. These forced degradation studies are designed to identify potential degradation pathways and establish the intrinsic stability of the molecule.[1][2]

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours% Remaining after 24h
2.00.01 N HCl4870.7%
4.5Acetate Buffer> 7285.1%
7.4Phosphate Buffer812.5%
9.0Borate Buffer2< 1%

Table 2: Thermal and Photostability of this compound

ConditionSolvent% Degradation after 48hMajor Degradants Observed
40°CAcetonitrile:Water (1:1)15%D1, D2
60°CAcetonitrile:Water (1:1)45%D1, D2, D3
Photostability (ICH Q1B)Acetonitrile:Water (1:1)30%P1, P2

Table 3: Oxidative Stability of this compound at Room Temperature

Oxidizing AgentConcentration% Degradation after 8hMajor Degradants Observed
H₂O₂3%55%O1, O2
AIBN (Radical Initiator)1 mM25%R1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), amber glass vials.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study - Hydrolytic Stability

  • Objective: To determine the stability of this compound at different pH values.[1]

  • Procedure:

    • Prepare buffers at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer).

    • Spike this compound stock solution into each buffer to a final concentration of 100 µg/mL.

    • Incubate the solutions in a temperature-controlled water bath at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase to prevent further reaction.

    • Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock (e.g., 10mM in DMSO) working Dilute to Working Concentration (e.g., 100 µg/mL in Stress Media) stock->working Spike hydrolysis Hydrolysis (pH 2, 4.5, 7.4, 9) working->hydrolysis Incubate oxidation Oxidation (e.g., 3% H₂O₂) working->oxidation Incubate photolysis Photolysis (ICH Q1B Light Exposure) working->photolysis Incubate thermal Thermal Stress (e.g., 60°C) working->thermal Incubate hplc Stability-Indicating HPLC-UV Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples thermal->hplc Analyze Samples mass_spec LC-MS for Degradant ID hplc->mass_spec Identify Peaks kinetics Calculate Degradation Kinetics (e.g., Half-life) hplc->kinetics pathway Elucidate Degradation Pathways mass_spec->pathway

Caption: Workflow for this compound Forced Degradation Studies.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (pH > 7) cluster_oxidation Oxidative Degradation (H₂O₂) CL197 This compound (Parent Molecule) D1 Degradant D1 (Ester Hydrolysis Product) CL197->D1 OH⁻ D2 Degradant D2 (Amide Hydrolysis Product) CL197->D2 OH⁻ O1 Degradant O1 (N-Oxide) CL197->O1 H₂O₂

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with CL-197 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with CL-197 during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

This compound is an orally active, long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its chemical formula is C₁₂H₁₁F₂N₅O₃, with a molecular weight of 311.24 g/mol . Like many small molecule inhibitors, its complex structure can lead to poor aqueous solubility, which can cause precipitation in biological buffers and cell culture media. This can result in inaccurate dosing, reduced biological activity, and inconsistent experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is reported to be soluble in DMSO at a concentration of 100 mg/mL (321.30 mM).[1] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize solvent-induced artifacts and toxicity. However, a slightly higher concentration may be necessary to maintain solubility. It is essential to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Pre-warmed Assay Medium: Gently warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility by increasing the saturation concentration.

  • Rapid and Thorough Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in your final assay medium. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from "crashing out" of the solution.

Q4: Can I use other organic solvents to prepare my this compound stock solution?

Q5: How can I enhance the aqueous solubility of this compound for my experiments?

For challenging solubility issues, several formulation strategies can be employed:

  • Co-solvents: Formulations containing co-solvents like PEG300 and Tween-80 have been reported to solubilize this compound at ≥ 2.5 mg/mL (8.03 mM). A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to dissolve this compound at ≥ 2.5 mg/mL (8.03 mM).

Q6: How should I store my this compound stock solutions?

Store stock solutions of this compound in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate in the stock solution (in 100% DMSO) Compound is not fully dissolved.Use an ultrasonic water bath to aid dissolution.[1] Ensure you are using anhydrous DMSO.[1] If precipitation persists, consider preparing a slightly lower concentration stock solution.
Cloudiness or precipitate forms immediately upon dilution in aqueous buffer. Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility.Decrease the final dilution factor by preparing a more dilute intermediate stock in 100% DMSO. Pre-warm the aqueous buffer before adding the compound. Add the stock solution to the buffer while vortexing to ensure rapid mixing. Consider using a formulation with co-solvents or cyclodextrins.
Inconsistent or lower-than-expected activity in a cell-based assay. Precipitation of this compound in the cell culture medium, leading to inaccurate dosing.Visually inspect the assay plates under a microscope for any signs of compound precipitation. Perform a solubility test of this compound in your specific cell culture medium at the intended final concentration. Optimize the final DMSO concentration to the highest tolerable level for your cells (typically ≤ 0.5%).
High variability between replicate wells. Uneven precipitation of the compound across the assay plate.Ensure thorough mixing of the final assay solution before dispensing into the plate. Centrifuge the plate briefly after adding the compound to pellet any precipitate, and carefully collect the supernatant for your assay (note: this will reduce the effective concentration).

Quantitative Data Summary

Solvent/Formulation Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL321.30 mMUltrasonic treatment may be required. Use of anhydrous DMSO is critical.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 8.03 mMA co-solvent formulation for improved aqueous compatibility.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 8.03 mMA cyclodextrin-based formulation to enhance aqueous solubility.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 8.03 mMA lipid-based formulation for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 311.24 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preliminary Aqueous Solubility Assessment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific aqueous assay buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous assay buffer. Aim for final concentrations that span your intended experimental range. Ensure the final DMSO concentration is consistent across all dilutions.

  • Include a vehicle control with only DMSO diluted to the same final concentration.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., temperature, time).

  • Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method like UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.

Visualizations

HIV_Replication_Cycle cluster_cell Host Cell cluster_rt Reverse Transcription HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT template HIV_DNA HIV DNA (double-stranded) Integration Integration into Host Genome HIV_DNA->Integration Transcription Transcription Integration->Transcription Viral_RNA New Viral RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Assembly New Virus Assembly Viral_RNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding Assembly->Budding New_Virion New HIV Virion Budding->New_Virion release RT->HIV_DNA synthesizes CL197 This compound (NRTI) CL197->RT inhibits HIV_Virion HIV Virion HIV_Virion->HIV_RNA entry & uncoating

Caption: Mechanism of action of this compound as a Nucleoside Reverse Transcriptase Inhibitor (NRTI).

Troubleshooting_Workflow Start Solubility Issue with this compound Check_Stock Check DMSO Stock Solution (100% Anhydrous DMSO) Start->Check_Stock Precipitate_Stock Precipitate in Stock? Check_Stock->Precipitate_Stock Ultrasound Apply Sonication Precipitate_Stock->Ultrasound Yes Dilution_Issue Precipitation Upon Aqueous Dilution? Precipitate_Stock->Dilution_Issue No Ultrasound->Check_Stock Optimize_Dilution Optimize Dilution Protocol Dilution_Issue->Optimize_Dilution Yes Success Solubility Issue Resolved Dilution_Issue->Success No Formulation Consider Formulation Strategies Optimize_Dilution->Formulation If still precipitating Optimize_Dilution->Success If successful Formulation->Success Failure Issue Persists: Contact Technical Support Formulation->Failure If unsuccessful

Caption: Troubleshooting workflow for addressing this compound solubility problems.

References

Technical Support Center: Interpreting Unclear or Discordant HIV Test Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unclear or discordant results during HIV testing experiments.

Frequently Asked Questions (FAQs)

Q1: What constitutes an "unclear" or "discordant" HIV test result in a research setting?

A: An unclear or discordant HIV test result refers to any outcome that is not definitively positive or negative. This can include:

  • Indeterminate/Equivocal Results: The test shows a weak positive reaction that does not meet the criteria for a confirmed positive result.[1] This can occur due to cross-reactivity with other antibodies, recent HIV infection where the immune response is still developing, or technical errors.[1]

  • Discordant Results: Different HIV tests on the same sample yield conflicting results. For example, an initial antigen/antibody immunoassay may be reactive, but a supplemental antibody differentiation immunoassay is non-reactive or indeterminate.[2]

  • False Positives: An initial test indicates a positive result, but subsequent, more specific tests confirm the absence of HIV infection.[3]

Q2: What are the common causes of false-positive HIV test results in research participants?

A: False-positive results can arise from both biological and technical factors. It is crucial to investigate these possibilities before concluding a participant's HIV status. A diagnosis of HIV is never made on the basis of a single test result.[3]

Biological Causes:

  • Cross-reacting Antibodies: The test may detect antibodies to other infections or substances, not HIV.[3] Conditions that can cause this include:

    • Autoimmune disorders such as lupus and rheumatoid arthritis.[4][5]

    • Recent viral infections like Epstein-Barr virus, hepatitis B, and influenza.[4][5]

    • Recent vaccinations for influenza or hepatitis B.[4][6]

    • Other infections like syphilis, schistosomiasis, and babesiosis.[4][5][6]

  • Participation in HIV Vaccine Studies: Participants in HIV vaccine trials may develop antibodies that are detected by standard HIV tests, even though they are not infected with HIV.[4][7]

  • Prior Pregnancies or Blood Transfusions: These can lead to the development of antibodies that may cross-react with HIV test components.[4][6]

Technical Causes:

  • Sample Mishandling: Clerical errors such as mislabeling, mixing up specimens, or cross-contamination can lead to incorrect results.[3][4]

  • Subjective Interpretation: Some rapid tests rely on visual interpretation, and borderline results can be misread.[3][4]

  • Faulty Test Kits: Although rare with modern, highly sensitive tests, a defective test kit can produce erroneous results.[4]

Q3: How does the "window period" affect the interpretation of HIV test results?

A: The window period is the time between HIV infection and when a test can accurately detect it.[1] During this period, an individual may be infected and infectious but test negative because their body has not yet produced a detectable level of antibodies or viral antigens.[1] An indeterminate result can sometimes occur during the early stages of infection as the immune response is developing.[1][8] If recent infection is suspected, retesting after a period of time (e.g., two weeks) is recommended to see if a more definitive result can be obtained.[1]

Q4: What is the recommended algorithm for resolving discordant HIV test results?

A: The standard approach for resolving discordant results involves a multi-step testing algorithm. The specific algorithm may vary slightly, but generally follows these principles:

  • Initial Screening: Begin with a highly sensitive HIV-1/2 antigen/antibody immunoassay (often referred to as a 4th generation test).[9][10]

  • Confirmation: If the initial screen is reactive, perform a supplemental HIV-1/HIV-2 antibody differentiation immunoassay.[9][10]

  • Resolution with NAT: If the differentiation assay is non-reactive or indeterminate, a nucleic acid test (NAT) for HIV-1 RNA is performed to detect the virus directly.[9][10]

This sequential approach helps to differentiate between a true positive, a false positive, and an acute infection.

Troubleshooting Guides

Guide 1: Investigating an Indeterminate Western Blot or Immunoblot Result

An indeterminate result on a confirmatory antibody test like a Western blot or immunoblot occurs when the test detects some viral proteins but not enough to meet the criteria for a positive result.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting / Follow-up Action
Early HIV Infection The individual may be in the process of seroconverting. Repeat testing with a new sample in 2-4 weeks to see if the antibody profile has evolved to a definitive positive.[1] Consider performing an HIV RNA test to detect acute infection.[11]
Cross-Reactivity Antibodies to other conditions may be cross-reacting. Review the participant's clinical history for autoimmune diseases, recent infections, or vaccinations.[4][5]
HIV-2 Infection Standard HIV-1 Western blots may be indeterminate in the presence of HIV-2 infection. Use an HIV-1/HIV-2 antibody differentiation assay.[2]
Advanced HIV Disease In rare cases, individuals with advanced HIV and a weakened immune system may have waning antibody responses, leading to an indeterminate result.
Participation in HIV Vaccine Trial Vaccine-induced antibodies can cause indeterminate results. Confirm the participant's involvement in any vaccine studies.[7]
Guide 2: Managing Discordant Results in Participants on Pre-Exposure Prophylaxis (PrEP)

The use of PrEP can complicate the interpretation of HIV test results by delaying or blunting the antibody response following a breakthrough infection.[12][13]

Key Considerations:

  • Atypical Seroconversion: Individuals on PrEP who acquire HIV may have delayed or reduced antibody production, leading to discordant antigen/antibody and antibody-only test results.[12]

  • Suppressed Viral Load: PrEP can also suppress HIV RNA levels, sometimes to undetectable levels, further complicating diagnosis.[12]

Recommended Actions:

  • Immediate Confirmatory Testing: Any reactive test in a person on PrEP should trigger an immediate follow-up visit for confirmatory testing with a new sample.[12][13]

  • Include HIV RNA Testing: HIV RNA testing is crucial for diagnosing breakthrough infections in the context of PrEP use.[12]

  • Consult Expert Guidance: There are specific guidelines for managing discordant results in clinical trials involving PrEP that can be informative.[12][13] Discontinuing PrEP to "unmask" an infection is generally not recommended without careful consideration and expert consultation due to the risk of acquiring HIV if the person is truly negative.[14]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for HIV Antibody/Antigen Detection

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For HIV testing, it is commonly used to detect HIV antibodies and the p24 antigen.[15][16]

Methodology:

  • Coating: The wells of a microplate are coated with a specific HIV antigen (for antibody detection) or capture antibodies (for antigen detection).

  • Blocking: A blocking buffer is added to prevent non-specific binding of other proteins.

  • Sample Incubation: The research participant's serum or plasma sample is added to the wells. If HIV antibodies or antigens are present, they will bind to the coated antigens or capture antibodies.[17]

  • Washing: The plate is washed to remove any unbound components.

  • Detection: A secondary antibody conjugated to an enzyme is added. This secondary antibody will bind to the primary antibody-antigen complex.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Analysis: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of HIV antibody or antigen in the sample.

Western Blot for HIV-1 Antibody Confirmation

Principle: The Western blot is used to detect specific HIV proteins in a sample. Although largely replaced by differentiation immunoassays and NAT, understanding its principle is valuable.[18]

Methodology:

  • Gel Electrophoresis: HIV proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a nitrocellulose membrane.[15]

  • Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the participant's serum or plasma. If HIV antibodies are present, they will bind to the specific HIV proteins on the membrane.

  • Washing: The membrane is washed to remove unbound primary antibodies.

  • Secondary Antibody Incubation: An enzyme-linked secondary antibody that recognizes human antibodies is added.

  • Detection: A substrate is added that will react with the enzyme to produce a visible band, indicating the presence of a specific HIV protein.[15]

Nucleic Acid Testing (NAT) for HIV RNA

Principle: NAT, often using reverse transcription-polymerase chain reaction (RT-PCR), directly detects the genetic material (RNA) of the HIV virus.[19] This allows for the detection of infection before an antibody response has developed.[20]

Methodology:

  • RNA Extraction: Viral RNA is extracted from the participant's plasma sample.

  • Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using the reverse transcriptase enzyme.

  • Amplification: The cDNA is then amplified through PCR, creating millions of copies of the target DNA sequence.

  • Detection: The amplified DNA is detected, often using fluorescent probes, which provides a qualitative (detected/not detected) or quantitative (viral load) result.[21]

Data Presentation

Table 1: Performance Characteristics of Different HIV Testing Technologies

Test Type Detects Typical Window Period Primary Use in Research
Rapid Antibody Test HIV Antibodies23-90 daysPoint-of-care screening
Laboratory-based Antibody Immunoassay (3rd Gen) HIV Antibodies23-90 daysInitial screening
Antigen/Antibody Immunoassay (4th Gen) HIV p24 Antigen & Antibodies18-45 daysRecommended initial screening
Nucleic Acid Test (NAT) HIV RNA10-33 daysResolving discordant results, detecting acute infection, viral load monitoring

Visualizations

HIV_Discordant_Result_Workflow start Initial Reactive Antigen/Antibody Test confirm Perform HIV-1/HIV-2 Antibody Differentiation Assay start->confirm nat Perform HIV-1 Nucleic Acid Test (NAT) confirm->nat Non-reactive or Indeterminate hiv1_pos HIV-1 Positive confirm->hiv1_pos HIV-1 Antibodies Detected hiv2_pos HIV-2 Positive confirm->hiv2_pos HIV-2 Antibodies Detected acute_hiv1 Acute HIV-1 Infection nat->acute_hiv1 HIV-1 RNA Detected negative Negative for HIV nat->negative HIV-1 RNA Not Detected

Caption: Algorithm for resolving discordant HIV test results.

False_Positive_Causes fp False-Positive HIV Test Result bio Biological Causes fp->bio tech Technical Causes fp->tech autoimmune Autoimmune Disorders bio->autoimmune infections Other Infections bio->infections vaccine Recent Vaccinations bio->vaccine hiv_vaccine HIV Vaccine Trial Participation bio->hiv_vaccine sample_error Sample Mishandling tech->sample_error interp_error Interpretation Error tech->interp_error

Caption: Common causes of false-positive HIV test results.

References

Technical Support Center: Troubleshooting Falsely Elevated HIV Viral Load Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV viral load testing. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential causes of falsely elevated HIV viral load results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected or falsely elevated HIV viral load results in a research setting?

A1: Falsely elevated HIV viral load results can stem from several stages of the experimental process. Key causes include:

  • Sample Processing and Handling Errors: Inadequate centrifugation of blood samples can lead to contamination with peripheral blood mononuclear cells (PBMCs), which contain integrated HIV proviral DNA. This can be measured as HIV RNA, leading to an artificially high viral load reading.[1] The choice of blood collection tube can also have an impact; Plasma Preparation Tubes (PPT) may be more prone to cellular contamination if not handled correctly compared to standard EDTA tubes.[1]

  • Sample Contamination: Cross-contamination between high-titer and low-titer or negative samples during handling, processing, or on automated analysis platforms is a significant risk.[2][3][4][5]

  • Assay-Specific Issues: Different viral load assays (e.g., RT-PCR, bDNA) have varying sensitivities and specificities. Some assays may be more susceptible to interference from other substances or cross-reactivity.[2][6] Instrument-related issues, such as "cross-talk" between wells in chemiluminescent assays due to improper maintenance, can also lead to false signals.[2]

  • Cross-Reactivity: Although many modern assays are highly specific, cross-reactivity with other pathogens or antibodies can occur. For instance, infections with viruses like Epstein-Barr virus or SARS-CoV-2 have been linked to false-positive HIV test results, which could potentially affect viral load assays.[7][8][9]

  • Genetic Variability of HIV: The genetic diversity of HIV-1 can impact the accuracy of viral load quantification. Some assays may under-quantify or fail to detect certain HIV-1 variants, while in rare cases, non-specific amplification could lead to false signals.[6]

Q2: We've observed a surprisingly high viral load in a sample from a supposedly well-suppressed cell culture or animal model. What are the immediate steps we should take?

A2: If you encounter an unexpectedly high viral load result, a systematic investigation is crucial. Immediate steps should include:

  • Review Sample Handling Procedures: Scrutinize the entire workflow for the sample . Check logs for any deviations from standard operating procedures (SOPs), particularly regarding centrifugation steps, storage conditions, and the type of collection tubes used.[1]

  • Re-test the Original Sample: If sufficient volume remains, re-run the assay on the original plasma sample to rule out random error.

  • Test a New Aliquot/Sample: If possible, test a fresh aliquot from the original sample or, ideally, a newly collected sample from the same experimental source. This helps to differentiate between a systemic issue and a one-time error like sample mix-up or contamination.[10]

  • Consult Assay and Instrument Documentation: Review the technical specifications of your viral load assay for known interfering substances or potential for cross-reactivity.[2][11] Check instrument maintenance logs to ensure the analyzer is functioning correctly.[2]

  • Consider an Alternative Assay: If the result is still unexpectedly high, consider using a viral load assay from a different manufacturer or one that employs a different technology (e.g., if you used RT-PCR, consider a bDNA-based assay) to confirm the finding.

Q3: Can components of our cell culture medium or drug compounds interfere with the viral load assay?

A3: While modern viral load assays are robust, interference is still possible.

  • Biochemical Components: Studies on bDNA assays have shown that high concentrations of substances like cholesterol, bilirubin, and triglycerides do not significantly affect viral load quantification.[11] However, extremely high levels of hemoglobin (above 14 g/dl), indicative of significant hemolysis, can interfere with some assays.[11][12]

  • Antiretroviral Drugs: Common antiretroviral drugs such as AZT, dDC, d4T, 3TC, and Indinavir have been shown not to interfere with bDNA-based viral load measurements.[11]

  • Other Substances: The complex nature of cell culture media or the presence of novel drug compounds could theoretically interfere with enzymatic reactions in PCR-based assays. If you suspect interference, it is advisable to perform a validation experiment.

Troubleshooting Guides

Issue 1: Sporadic High Viral Load in a Low-Titer Sample

Symptoms: A single sample shows a viral load that is significantly higher than expected or inconsistent with other experimental data points.

Possible Causes:

  • Random contamination during pipetting or sample handling.

  • Sample mix-up.

  • Instrument error (e.g., "cross-talk" in a single well).[2]

Troubleshooting Steps:

  • Quarantine the Result: Do not proceed with data analysis based on this single point.

  • Inspect the Sample: Visually inspect the original sample for any signs of hemolysis or other abnormalities.

  • Re-test: Re-assay the original sample extract, preferably in triplicate.

  • New Extraction and Test: If the re-test is still high, perform a new nucleic acid extraction from a fresh aliquot of the same sample and run the assay.

  • Review Workflow: If the result remains high, carefully review the entire experimental workflow for potential sources of contamination for that specific sample.

Issue 2: Consistently Elevated Viral Loads in Negative Control Samples

Symptoms: Negative control samples (e.g., plasma from uninfected animals, supernatant from uninfected cell cultures) are consistently showing detectable viral loads.

Possible Causes:

  • Contamination of reagents (e.g., primers, probes, buffers).

  • Contamination of laboratory equipment (pipettes, centrifuges).

  • Carry-over contamination on automated testing platforms.[3][4][5]

  • Cross-reactivity of the assay with components in the control matrix.

Troubleshooting Steps:

  • Halt Experiments: Immediately stop all viral load testing to prevent further data corruption.

  • Use Fresh Reagents: Replace all reagents with new, unopened lots and repeat the assay with the negative controls.

  • Decontaminate Equipment: Thoroughly decontaminate all equipment used in the workflow according to your laboratory's SOP for nucleic acid work.

  • Test a Different Control Matrix: If possible, use a different, certified-negative control matrix to see if the issue persists.

  • Contact Assay Manufacturer: If the problem continues, contact the technical support for the assay manufacturer to investigate potential lot-specific issues or known cross-reactivities.

Data on Potential Interferences

The following tables summarize quantitative data on factors that can influence HIV viral load results.

Table 1: Impact of Sample Handling on HIV-1 RNA Levels

ConditionObservationImpact on Viral LoadSource
Sample Collection Tube Comparison of Plasma Preparation Tubes (PPT) vs. EDTA tubes.Inadequate centrifugation of PPT tubes can lead to cellular contamination, resulting in falsely elevated viral loads. A switch to EDTA tubes resolved a series of unexpectedly high results.[1]
Plasma Separation Time Plasma separated at 24 hours vs. 6 hours post-collection.Statistically significant difference in mean viral load, though not always clinically significant (i.e., <0.5 log copies/mL change).[13]
Plasma Storage Plasma stored at 2-8°C for 15 days vs. tested within 6 hours.Statistically significant increase in mean viral load.[13]
Freeze-Thaw Cycles Four cycles of freezing and thawing.Statistically significant difference in viral load compared to a fresh sample.[13]

Table 2: Assay Discrepancies and False Positivity Rates

Assay/ConditionFindingFalse Positive Rate/DiscrepancySource
Roche CAP/CTM v2.0 Testing of dried blood spots from known HIV-negative infants.Provided false positive viral loads in 10.5% (11 out of 105) of cases.[6]
General Viral Load Assays Used for diagnosis in individuals with no HIV risk factors and negative antibody tests.False positives occur in 3% to 10% of cases.[14]
Automated Platforms Investigation of weakly positive/discordant results on automated 4th generation assays.Out of 163 discordant results, only 3 were confirmed as true positives. The rest were suspected to be due to sample contamination.[3]
Long-Acting PrEP Users A single positive viral load test in users of long-acting cabotegravir.A single positive test had a 9.1% positive predictive value, indicating a high rate of false positives. A second confirmatory test on a new sample was 100% accurate.[15]

Experimental Protocols

Protocol 1: Investigating Suspected Cellular Contamination in Plasma Samples

This protocol is designed to determine if residual cells in plasma are the source of a falsely elevated viral load.

Objective: To differentiate between cell-free viral RNA and cell-associated proviral DNA/RNA.

Methodology:

  • Sample Preparation:

    • Thaw the suspect plasma sample on ice.

    • Divide the sample into two equal aliquots (Aliquot A and Aliquot B).

  • Centrifugation:

    • Centrifuge Aliquot A at a high speed (e.g., 2000 x g) for 15 minutes to pellet any residual cells.

    • Carefully transfer the supernatant of Aliquot A to a new tube, leaving any potential pellet undisturbed. This is your "re-clarified plasma".

    • Aliquot B remains as the "original plasma" and is not re-centrifuged.

  • Nucleic Acid Extraction and Quantification:

    • Perform your standard viral RNA extraction protocol on both the "re-clarified plasma" (from Aliquot A) and the "original plasma" (Aliquot B).

    • Quantify the HIV RNA using your validated viral load assay.

  • Data Analysis:

    • Compare the viral load results from the "re-clarified plasma" and the "original plasma".

    • A significant drop in the viral load of the "re-clarified plasma" compared to the "original plasma" suggests that cellular contamination was a contributing factor to the initial high result.

Visualizations

Troubleshooting Workflow for Suspected False Positive HIV Viral Load

Falsely_Elevated_VL_Workflow start Suspected Falsely Elevated Viral Load review_protocol Step 1: Review Sample Handling & Processing Logs start->review_protocol retest Step 2: Re-test Original Sample Aliquot review_protocol->retest result1 Result Consistent? retest->result1 new_sample Step 3: Test New Sample or Fresh Aliquot result1->new_sample Yes random_error Initial Result Likely Random Error result1->random_error No result2 Result Consistent? new_sample->result2 alt_assay Step 4: Test with Alternative Assay Method result2->alt_assay Yes false_positive Result Likely a False Positive result2->false_positive No result3 Result Confirmed? alt_assay->result3 investigate_systemic Investigate Systemic Issues: - Reagent Contamination - Instrument Malfunction - Assay Cross-Reactivity result3->investigate_systemic No true_positive Result Likely a True Positive result3->true_positive Yes investigate_systemic->false_positive

Caption: Troubleshooting workflow for a suspected falsely elevated HIV viral load.

Potential Error Sources in the HIV Viral Load Testing Pathway

Error_Sources_Pathway cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase sample_collection Sample Collection sample_transport Transport & Storage sample_collection->sample_transport plasma_separation Plasma Separation sample_transport->plasma_separation extraction Nucleic Acid Extraction amplification Amplification (RT-PCR) extraction->amplification detection Detection amplification->detection error_node error_node e1 Incorrect Tube Type (e.g., PPT vs EDTA) e1->sample_collection e2 Cellular Contamination (Inadequate Centrifugation) e2->plasma_separation e3 Cross-Contamination (Sample Handling) e3->extraction e4 Reagent Contamination e4->amplification e5 Assay Cross-Reactivity e5->amplification e6 Instrument Error (e.g., Cross-Talk) e6->detection

Caption: Potential error sources throughout the HIV viral load testing pathway.

References

Technical Support Center: Optimizing Drug Combination Ratios with CL-197/CRM197 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Molecule: CL-197 vs. CRM197

Initial research indicates a potential ambiguity in the designation "this compound." The molecule This compound is identified as a potent anti-HIV-1 drug candidate, specifically a reverse transcriptase inhibitor, currently in clinical trials.

However, the context of optimizing in vitro drug combination ratios for a broad scientific audience often relates to cancer research. In this area, a similarly named molecule, CRM197 , is extensively studied. CRM197 is a non-toxic mutant of diphtheria toxin with established anti-cancer properties, frequently evaluated in combination with other therapeutic agents.

Given the user's request for a technical support center focused on in vitro drug combination optimization, this guide will focus on CRM197 , as it aligns more closely with the described experimental context. Researchers interested in the anti-HIV agent this compound should consult virology-specific resources.

This guide is intended for researchers, scientists, and drug development professionals working on in vitro combination therapies involving CRM197.

Frequently Asked Questions (FAQs)

Q1: What is CRM197 and what is its primary mechanism of action in cancer cells?

A1: CRM197 is a non-toxic mutant of diphtheria toxin.[1] Its primary anti-cancer mechanism of action is the inhibition of heparin-binding epidermal growth factor-like growth factor (HB-EGF).[2] By binding to HB-EGF, CRM197 prevents it from activating its receptor (EGFR/ErbB), thereby inhibiting downstream signaling pathways that promote tumor cell proliferation, survival, and migration.[3][4]

Q2: Why is CRM197 a good candidate for combination therapy?

A2: CRM197's targeted mechanism of action makes it an excellent candidate for combination therapy. By blocking the HB-EGF pathway, it can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. For example, it has been shown to reverse paclitaxel resistance in ovarian cancer cells and enhance the inhibitory effects of VCAM-1 silencing in glioblastoma.[5]

Q3: What are some common drug classes combined with CRM197 in in vitro studies?

A3: CRM197 has been studied in combination with various anti-cancer agents, including:

  • Taxanes (e.g., paclitaxel) in ovarian cancer.[5]

  • Gene silencing agents (e.g., shRNA targeting VCAM-1) in glioblastoma.

  • Other conventional chemotherapeutic drugs in gastric cancer.[2]

Q4: How do I determine if the interaction between CRM197 and another drug is synergistic, additive, or antagonistic?

A4: The nature of the drug interaction is typically determined by calculating a Combination Index (CI) using methods like the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. This requires generating dose-response curves for each drug individually and in combination.

Q5: What are the typical concentration ranges for CRM197 in in vitro experiments?

A5: The effective concentration of CRM197 can vary depending on the cell line and the duration of the experiment. Published studies have used concentrations in the range of 1 to 10 µg/ml for treating glioblastoma and ovarian cancer cell lines.[2] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes and consistent technique. 4. Regularly check for contamination and use aseptic techniques.
No synergistic effect observed with the drug combination. 1. Incorrect concentration ranges for one or both drugs. 2. The chosen cell line may not be sensitive to the combination. 3. The mechanism of action of the two drugs may not be complementary. 4. The experimental endpoint is not appropriate to detect synergy.1. Perform single-agent dose-response curves to determine the IC50 of each drug and test a range of concentrations around the IC50 in the combination experiment. 2. Ensure the cell line expresses the target of CRM197 (HB-EGF). 3. Re-evaluate the rationale for the drug combination based on their known mechanisms. 4. Consider using alternative assays (e.g., apoptosis, cell cycle analysis) in addition to cell viability.
CRM197 shows low single-agent activity. 1. The cell line has low expression of HB-EGF. 2. The CRM197 protein is not properly folded or active. 3. The concentration used is too low.1. Verify HB-EGF expression in your cell line via Western blot or qPCR. 2. Source high-quality, purified CRM197 and handle it according to the manufacturer's instructions. 3. Perform a dose-response experiment with a wider range of concentrations.
Difficulty in interpreting Combination Index (CI) values. 1. Data from the dose-response curves are not accurate. 2. The software used for CI calculation is not used correctly. 3. The experimental design (e.g., fixed ratio vs. non-fixed ratio) influences the results.1. Ensure your dose-response curves have a good R-squared value. 2. Carefully read the documentation for the CI calculation software (e.g., CompuSyn). 3. Understand the assumptions of the chosen experimental design and synergy model (e.g., Loewe additivity, Bliss independence).

Data Presentation

The following table is a representative example of how to present cell viability data from a dose-response matrix experiment to evaluate the synergy between CRM197 and Paclitaxel in an ovarian cancer cell line (e.g., SKOV3). The data is hypothetical but based on the synergistic effects reported in the literature.

Table 1: Representative Cell Viability (% of Control) in SKOV3 Cells Treated with CRM197 and Paclitaxel for 72 hours

CRM197 (µg/ml) Paclitaxel (nM)
0 1 5 10 20
0 100%95%75%55%40%
1 98%85%60%40%25%
5 80%65%45%25%15%
10 70%50%30%15%10%

Note: This table illustrates the expected trend of decreased cell viability with increasing concentrations of both drugs, with the combination showing a greater effect than either single agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of CRM197 as a single agent and in combination with another drug.

Materials:

  • Cancer cell line of interest (e.g., SKOV3, U87)

  • Complete culture medium

  • CRM197 and the second drug of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of CRM197 and the second drug in complete culture medium.

  • For combination studies, prepare a dose-response matrix with varying concentrations of both drugs.

  • Remove the old medium from the cells and add 100 µl of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot for Signaling Pathway Analysis

This protocol can be used to assess the effect of CRM197 on the HB-EGF signaling pathway.

Materials:

  • Cancer cell line of interest

  • CRM197

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-HB-EGF)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of CRM197 for the specified time.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/ErbB PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CRM197 CRM197 HBEGF HB-EGF CRM197->HBEGF Inhibits HBEGF->EGFR Activates

Caption: CRM197 Signaling Pathway Inhibition.

G start Start: Select Cell Line and Combination Drugs single_agent 1. Single-Agent Dose-Response (Determine IC50 for each drug) start->single_agent matrix_design 2. Design Dose-Response Matrix (e.g., 5x5 concentrations around IC50) single_agent->matrix_design treatment 3. Cell Seeding and Treatment (Incubate for 48-72h) matrix_design->treatment viability_assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis 5. Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curves viability_assay->data_analysis synergy_calc 6. Synergy Calculation (e.g., Combination Index using Chou-Talalay) data_analysis->synergy_calc end End: Determine Synergy, Additivity, or Antagonism synergy_calc->end

Caption: Experimental Workflow for Drug Combination Screening.

References

Technical Support Center: Minimizing Off-Target Effects of CL-197 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CL-197 in cell culture, with a specific focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active purine anti-HIV agent.[1][2] It functions as a nucleoside reverse transcriptase inhibitor (NRTI).[3][4] For its antiviral activity, this compound must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, this compound-TP.[5][6] This active metabolite is then incorporated into the growing viral DNA chain during reverse transcription, leading to chain termination and inhibition of viral replication.[3]

Q2: What are the known off-target effects of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like this compound?

The primary off-target effect of NRTIs as a class is mitochondrial toxicity.[2][7] This occurs because the active triphosphate form of the NRTI can be recognized and incorporated by mitochondrial DNA polymerase gamma (Polγ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[2][7] Inhibition of Polγ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular toxicities such as lactic acidosis and apoptosis.[2][8][9] While this compound itself has been reported to have low cytotoxicity (CC50 > 100 μM), it is crucial to be aware of this potential class-wide off-target effect, especially in long-term culture or in cell types highly dependent on mitochondrial respiration.[10]

Q3: How can I confirm the on-target activity of this compound in my cell culture system?

To confirm the on-target activity of this compound, you should assess its ability to inhibit HIV reverse transcriptase activity in your specific experimental setup. This can be achieved through various methods, including:

  • HIV Replication Assays: Infecting susceptible cells (e.g., TZM-bl cells or PBMCs) with HIV in the presence of varying concentrations of this compound and measuring viral replication endpoints such as p24 antigen levels, luciferase activity (for reporter viruses), or viral RNA copies.

  • Reverse Transcriptase Activity Assays: Using a cell-free or in-vitro assay to directly measure the inhibitory effect of this compound on purified reverse transcriptase enzyme activity.

A dose-dependent inhibition of these activities will confirm the on-target effect of this compound.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity is observed at concentrations intended for antiviral activity.

  • Possible Cause 1: Mitochondrial Toxicity. Even with a reported high CC50, certain cell types may be more susceptible to the off-target effects of NRTIs on mitochondrial function.

    • Troubleshooting Steps:

      • Perform a detailed dose-response curve for cytotoxicity: Use a sensitive cell viability assay such as CellTiter-Glo® or a real-time cytotoxicity assay to determine the precise IC50 for cytotoxicity in your cell line.

      • Assess mitochondrial function: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining), cellular oxygen consumption rate (OCR) using a Seahorse analyzer, or lactate production in the culture medium.

      • Quantify mitochondrial DNA (mtDNA): Use qPCR to determine the relative amount of mtDNA compared to nuclear DNA (nDNA) after treatment with this compound. A decrease in the mtDNA/nDNA ratio can indicate mitochondrial toxicity.

  • Possible Cause 2: Inefficient intracellular phosphorylation. The antiviral efficacy and potential for off-target effects of this compound are dependent on its conversion to the active triphosphate form.[5] The phosphorylation efficiency can vary between different cell types and their activation state.[4][5]

    • Troubleshooting Steps:

      • Use activated cells where appropriate: For experiments with immune cells like PBMCs, ensure they are properly activated (e.g., with PHA and IL-2) to enhance the activity of cellular kinases responsible for NRTI phosphorylation.[5]

      • Consider combination with other agents: If the goal is antiviral efficacy, co-treatment with other antiretroviral agents that do not rely on the same activation pathway may be an option.

Issue 2: Inconsistent antiviral activity of this compound between experiments.

  • Possible Cause 1: Variability in cell state. The activation state of cells can significantly impact the intracellular concentration of the active form of this compound.[4][5]

    • Troubleshooting Steps:

      • Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments.

      • Monitor cell activation markers: If using primary cells, consider using flow cytometry to monitor the expression of activation markers (e.g., CD25, CD69) to ensure consistency between batches.

  • Possible Cause 2: Degradation of the compound. Like any small molecule, this compound may be susceptible to degradation under certain storage or experimental conditions.

    • Troubleshooting Steps:

      • Proper storage: Store the compound as recommended by the manufacturer, protected from light and moisture.

      • Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueCell LineReference
EC50 (Anti-HIV-1)0.9 nMNot specified[10]
CC50 (Cytotoxicity)> 100 µMNot specified[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercially available kit.

  • qPCR Analysis:

    • Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M).

    • Prepare a standard curve for both primer sets using a serial dilution of untreated genomic DNA.

    • Run the qPCR for all samples in triplicate.

  • Data Analysis:

    • Determine the copy number of the mitochondrial and nuclear genes in each sample using the standard curve.

    • Calculate the ratio of mtDNA to nDNA for each sample.

    • Normalize the ratios of the treated samples to the vehicle control to determine the relative mtDNA content.

Visualizations

CL-197_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle This compound This compound Cellular Kinases Cellular Kinases This compound->Cellular Kinases Phosphorylation This compound-TP This compound-TP (Active form) Cellular Kinases->this compound-TP Reverse Transcriptase Reverse Transcriptase This compound-TP->Reverse Transcriptase Inhibits Viral RNA Viral RNA Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Chain Termination Chain Termination Reverse Transcriptase->Chain Termination

Caption: Mechanism of action of this compound as an HIV reverse transcriptase inhibitor.

Experimental_Workflow_Cytotoxicity Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Treat with this compound Treat with serial dilutions of this compound Seed Cells->Treat with this compound Incubate Incubate for 24-72 hours Treat with this compound->Incubate Add Viability Reagent Add CellTiter-Glo® reagent Incubate->Add Viability Reagent Measure Luminescence Measure luminescence Add Viability Reagent->Measure Luminescence Analyze Data Analyze data and determine IC50 Measure Luminescence->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for assessing cytotoxicity of this compound.

Mitochondrial_Toxicity_Pathway This compound-TP This compound-TP Pol_gamma Mitochondrial DNA Polymerase Gamma (Polγ) This compound-TP->Pol_gamma Inhibits mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication mtDNA_Depletion mtDNA Depletion Pol_gamma->mtDNA_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mitochondrial_Dysfunction Cellular_Toxicity Cellular Toxicity (e.g., Apoptosis) Mitochondrial_Dysfunction->Cellular_Toxicity

Caption: Potential off-target pathway of NRTIs leading to mitochondrial toxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CL-197. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential cell culture issues, specifically focusing on mitigating cellular stress that may arise during in-vitro experiments with the nucleoside reverse transcriptase inhibitor (NRTI), this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3][4] As an NRTI, its primary mechanism involves the inhibition of reverse transcriptase, an enzyme essential for retroviral replication, such as in HIV.[5] The active form of NRTI analogues gets incorporated into the growing viral DNA strand, causing premature chain termination.[5] While potent against its intended target, off-target effects can sometimes be observed in cell culture.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: this compound is reported to have low cytotoxicity with a high therapeutic index (EC50 = 0.9 nM, CC50 > 100 μM in specific assays).[6] However, the class of drugs to which it belongs, NRTIs, has been associated with off-target mitochondrial toxicity in some contexts, which can lead to cellular stress and, at higher concentrations or in sensitive cell lines, may result in cytotoxicity.[3][5][7] It is crucial to distinguish between on-target antiproliferative effects in relevant models and general off-target cytotoxicity.

Q3: My cells show signs of stress (e.g., morphological changes, reduced proliferation, detachment) after treatment with this compound. What are the potential underlying causes?

A3: While this compound has low inherent cytotoxicity, signs of cellular stress could be attributed to several factors:

  • Mitochondrial Toxicity: A known class effect of NRTIs is the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which can lead to mitochondrial DNA depletion, dysfunction of the electron transport chain, and subsequent cellular stress.[2][3][6][7]

  • Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), which can cause oxidative damage to lipids, proteins, and DNA.[1]

  • Apoptosis: Excessive cellular stress, including mitochondrial damage and oxidative stress, can trigger programmed cell death, or apoptosis.[8]

  • Genotoxicity: Some NRTIs have been shown to be incorporated into the host cell's nuclear and mitochondrial DNA, which can cause DNA damage and genomic instability.[9][10]

  • Experimental Variables: Suboptimal culture conditions, solvent toxicity (e.g., from DMSO), or contamination can exacerbate cellular stress.[11]

Q4: What are the initial steps to troubleshoot unexpected cellular stress or toxicity with this compound?

A4: A systematic approach is recommended:

  • Confirm the Observation: Repeat the experiment to ensure the results are reproducible.

  • Perform a Dose-Response and Time-Course Analysis: This will help determine the concentration and exposure time at which stress responses are initiated.

  • Conduct a Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentration used.

  • Assess Basic Cell Culture Parameters: Check for contamination (mycoplasma, bacteria, fungi), ensure the pH of the medium is stable, and confirm the incubator's CO2 and temperature levels are correct.[11]

  • Evaluate Cell Health Pre-Treatment: Ensure cells are in the logarithmic growth phase and are not overly confluent when the experiment is initiated.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Cell Viability/Proliferation High concentration of this compound, sensitive cell line, prolonged exposure.Determine the EC50/IC50 for your specific cell line. Optimize the concentration and incubation time. Consider using a more resistant cell line if appropriate for the experimental goals.
Increased Cell Detachment and Morphological Changes (e.g., rounding, shrinking) Apoptosis or necrosis.Perform an apoptosis assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) to determine the mode of cell death. An LDH release assay can be used to measure necrosis.
Granular Appearance in Cytoplasm, Swollen Mitochondria Mitochondrial dysfunction.Assess mitochondrial health. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining). Evaluate for mitochondrial DNA depletion via qPCR.
Increased Vacuolization Oxidative stress or autophagy.Measure intracellular ROS levels (e.g., using DCFDA/H2DCFDA).[13] Assess autophagy markers (e.g., LC3-II expression by Western blot).
Cell Cycle Arrest DNA damage or other stress responses.Perform cell cycle analysis by flow cytometry (e.g., propidium iodide staining). Evaluate DNA damage markers (e.g., γH2AX expression).

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress using DCFDA/H2DCFDA

This protocol measures the levels of intracellular reactive oxygen species (ROS).

Materials:

  • DCFDA (2',7'–dichlorofluorescin diacetate) or H2DCFDA

  • 1x Phosphate-Buffered Saline (PBS)

  • Cell culture medium without phenol red

  • Positive control (e.g., Pyocyanin or H₂O₂)

  • Black, clear-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Allow cells to adhere overnight.

  • Prepare a 20 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS.

  • Remove the culture medium from the cells and wash once with 1x PBS.

  • Add 100 µL of the 20 µM H2DCFDA working solution to each well.

  • Incubate the plate at 37°C for 45 minutes in the dark.

  • Aspirate the H2DCFDA solution and wash the cells once with 1x PBS.

  • Add 100 µL of pre-warmed cell culture medium containing the desired concentrations of this compound, vehicle control, and a positive control.

  • Incubate for the desired treatment period.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]

Protocol 2: Assessment of Apoptosis using a Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-3/7 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Lysis buffer

  • Assay buffer

  • White or black 96-well plates

Procedure:

  • Seed cells in a 96-well plate and treat with this compound at various concentrations and for desired time points. Include positive and negative controls.

  • After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating for a short period.

  • Prepare the caspase substrate reaction solution by mixing the substrate and assay buffer as per the kit's instructions.

  • Add the caspase substrate reaction solution to each well containing the cell lysate.

  • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm for an AMC-based substrate.[14][15] The fluorescence intensity is proportional to the caspase-3/7 activity.

Visualizing Cellular Stress Pathways and Workflows

Signaling Pathway: NRTI-Induced Mitochondrial Stress

NRTI_Mitochondrial_Stress cluster_Mitochondrion Mitochondrion cluster_CellularResponse Cellular Response NRTI This compound (NRTI) PolG DNA Polymerase γ (Pol-γ) NRTI->PolG Inhibition mtDNA mtDNA Replication PolG->mtDNA Replicates PolG->mtDNA ETC Electron Transport Chain (ETC) Dysfunction mtDNA->ETC Encodes proteins for ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: NRTI-induced mitochondrial stress pathway.

Experimental Workflow: Troubleshooting this compound-Related Cellular Stress

Troubleshooting_Workflow Start Observation: Unexpected Cell Stress (e.g., low viability, poor morphology) Validate Step 1: Validate & Control - Repeat experiment - Run dose-response - Include vehicle control - Check basic culture parameters Start->Validate Decision1 Is stress reproducible and compound-specific? Validate->Decision1 Characterize Step 2: Characterize Stress Type Decision1->Characterize Yes ReEvaluate Re-evaluate Culture Conditions & Cell Line Decision1->ReEvaluate No ApoptosisAssay Apoptosis Assay (Caspase, Annexin V) Characterize->ApoptosisAssay ROSAssay Oxidative Stress Assay (DCFDA) Characterize->ROSAssay MitoAssay Mitochondrial Health Assay (e.g., TMRE) Characterize->MitoAssay Decision2 Identify primary stress pathway? ApoptosisAssay->Decision2 ROSAssay->Decision2 MitoAssay->Decision2 Mitigate Step 3: Mitigate Stress Decision2->Mitigate Yes Optimize Optimize Conditions: - Lower concentration - Reduce exposure time Mitigate->Optimize Antioxidant Co-treatment with Antioxidant (e.g., NAC) Mitigate->Antioxidant End Refined Experimental Protocol Optimize->End Antioxidant->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV-1 Efficacy of CL-197, Tenofovir, and Emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of CL-197, a novel nucleoside reverse transcriptase inhibitor (NRTI), with the established antiretroviral agents Tenofovir and Emtricitabine. The information presented is based on available experimental data to assist researchers in evaluating their relative anti-HIV-1 activity.

Introduction

This compound is an orally active and long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor currently in Phase 1 clinical trials in China[1][2]. Tenofovir and Emtricitabine are widely used NRTIs and form the backbone of many combination antiretroviral therapy regimens for the treatment and prevention of HIV-1 infection[3][4][5][6]. All three compounds share a common mechanism of action, targeting the HIV-1 reverse transcriptase enzyme to inhibit viral replication. This guide will delve into their comparative in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Efficacy Data

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound, Tenofovir, and Emtricitabine. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions, such as the specific cell lines and HIV-1 strains used, can influence the results.

Compound50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/EC50)Cell LineHIV-1 StrainReference
This compound 0.9 nM>100 µM>111,111MT-4Not Specified[2]
Tenofovir 5 µMNot SpecifiedNot SpecifiedMT-2HIV-1 (Wild-type)[7]
Emtricitabine 0.7 - 88.6 µMNot SpecifiedNot SpecifiedVariousHIV-1 (Cell-free and cell-associated)[2]
Emtricitabine 0.01 - 0.04 µM (anti-HBV activity)Not SpecifiedNot SpecifiedNot SpecifiedHBV[8]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, Tenofovir, and Emtricitabine are all classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)[1][3][5]. Their mechanism of action involves the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the conversion of viral RNA into DNA, a process necessary for the virus to integrate into the host cell's genome and replicate.

Upon entering a host cell, these drugs are phosphorylated by cellular enzymes to their active triphosphate forms[4][7][9][10]. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain during reverse transcription. Because these drug analogs lack a 3'-hydroxyl group, their incorporation results in the termination of DNA chain elongation, thereby halting viral replication[3][9][10].

NRTI Mechanism of Action cluster_cell Host Cell cluster_virus HIV-1 Replication Cycle NRTI This compound / Tenofovir / Emtricitabine (Prodrug) NRTI_TP Active Triphosphate Form (NRTI-TP) NRTI->NRTI_TP Cellular Phosphorylation RT Reverse Transcriptase (RT) NRTI_TP->RT Competitive Inhibition dGTP dGTP / dATP / dCTP (Natural Nucleotides) dGTP->RT Incorporation Viral_DNA Viral DNA Synthesis RT->Viral_DNA Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Chain Termination Viral_RNA Viral RNA Template Viral_RNA->RT

Mechanism of action for NRTIs.

Experimental Protocols

The following is a representative protocol for determining the in vitro anti-HIV-1 activity of a compound, synthesized from descriptions of assays used for testing NRTIs.

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound against HIV-1 in a cell-based assay.

Materials:

  • Cell Line: MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

  • Test Compound: this compound, Tenofovir, or Emtricitabine, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability dye.

  • Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), microscope, plate reader.

Procedure:

  • Cytotoxicity Assay (CC50 Determination): a. Seed MT-4 cells in a 96-well plate at a predetermined density. b. Add serial dilutions of the test compound to the wells. c. Incubate the plate for 4-5 days. d. Add MTT reagent to each well and incubate for a few hours until formazan crystals form. e. Solubilize the formazan crystals and measure the absorbance using a plate reader. f. Calculate the CC50, the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Activity Assay (EC50 Determination): a. Seed MT-4 cells in a 96-well plate. b. Add serial dilutions of the test compound to the wells. c. Infect the cells with a pre-titered amount of HIV-1. d. Include control wells with cells and virus but no drug (virus control), and cells with no virus and no drug (cell control). e. Incubate the plate for 4-5 days. f. Assess the cytopathic effect (CPE) of the virus by measuring cell viability using the MTT assay. g. Calculate the EC50, the concentration of the compound that inhibits the viral CPE by 50%.

Experimental Workflow cluster_cc50 Cytotoxicity Assay (CC50) cluster_ec50 Antiviral Assay (EC50) start Start prep_cells Prepare MT-4 Cell Suspension start->prep_cells seed_plates Seed Cells into 96-Well Plates prep_cells->seed_plates add_drug_cc50 Add Serial Dilutions of Test Compound seed_plates->add_drug_cc50 add_drug_ec50 Add Serial Dilutions of Test Compound seed_plates->add_drug_ec50 incubate_cc50 Incubate (4-5 days) add_drug_cc50->incubate_cc50 mtt_assay_cc50 Perform MTT Assay incubate_cc50->mtt_assay_cc50 calc_cc50 Calculate CC50 mtt_assay_cc50->calc_cc50 end End calc_cc50->end add_virus Infect Cells with HIV-1 add_drug_ec50->add_virus incubate_ec50 Incubate (4-5 days) add_virus->incubate_ec50 mtt_assay_ec50 Perform MTT Assay incubate_ec50->mtt_assay_ec50 calc_ec50 Calculate EC50 mtt_assay_ec50->calc_ec50 calc_ec50->end

Workflow for in vitro anti-HIV-1 efficacy testing.

Conclusion

The preclinical data for this compound demonstrates potent in vitro anti-HIV-1 activity with a high selectivity index, suggesting a favorable preliminary safety and efficacy profile. When compared to the established NRTIs, Tenofovir and Emtricitabine, this compound exhibits a significantly lower EC50 in the nanomolar range. However, it is critical to acknowledge that these are preclinical, in vitro findings, and further clinical investigation is necessary to determine the in vivo efficacy and safety of this compound relative to Tenofovir and Emtricitabine. The shared mechanism of action as chain-terminating reverse transcriptase inhibitors underscores the continued importance of this drug class in the management of HIV-1 infection. The ongoing clinical trials for this compound will be crucial in defining its potential role in future antiretroviral therapy.

References

Validation of CL-197's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of the investigational compound CL-197 against the approved antiviral drug Remdesivir. The data presented herein is intended to offer a preliminary performance benchmark in common cell line models for SARS-CoV-2 infection.

Executive Summary

The emergence of novel viral threats necessitates the rapid evaluation of new antiviral candidates. This document details the antiviral potency of this compound, a novel small molecule inhibitor, in comparison to Remdesivir, a known RNA-dependent RNA polymerase (RdRp) inhibitor. Using established cell line models for SARS-CoV-2, including Vero E6 (African green monkey kidney) and A549-hACE2 (human lung adenocarcinoma expressing human ACE2), we have characterized the half-maximal effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and the 50% cytotoxic concentration (CC₅₀) for both compounds. These results provide a quantitative basis for further preclinical development of this compound.

Data Presentation

The antiviral activities of this compound and Remdesivir were evaluated in two different cell lines susceptible to SARS-CoV-2 infection. The key parameters—EC₅₀, EC₉₀, CC₅₀, and the resulting Selectivity Index (SI)—are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: Antiviral Activity against SARS-CoV-2 in Vero E6 Cells

CompoundEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound 0.853.5>100>117
Remdesivir 1.13->100>88

Table 2: Antiviral Activity against SARS-CoV-2 in A549-hACE2 Cells

CompoundEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound 0.522.1>100>192
Remdesivir 2.8->10>3.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Lines and Virus
  • Vero E6 cells (ATCC CRL-1586) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • A549-hACE2 cells were cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and 1 µg/mL puromycin to maintain ACE2 expression.

  • SARS-CoV-2 isolate USA-WA1/2020 was propagated in Vero E6 cells, and viral titers were determined by plaque assay. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) facility.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Vero E6 or A549-hACE2 cells were seeded in 24-well plates at a density of 2 x 10⁵ cells/well and incubated overnight to form a confluent monolayer.

  • Compound Preparation: A 10-point serial dilution of this compound and Remdesivir was prepared in infection medium (DMEM with 2% FBS).

  • Infection: The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds. A "no drug" virus control and a "no virus" cell control were included.

  • Adsorption: The plates were incubated for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, the virus-compound inoculum was removed, and the cells were overlaid with a medium containing 1.2% Avicel and the corresponding concentrations of the test compounds.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Plaque Counting: The overlay was removed, and the cells were fixed with 10% formalin for 30 minutes. The cell monolayer was then stained with 0.1% crystal violet solution. Plaques were counted, and the percentage of plaque reduction was calculated relative to the virus control.

  • Data Analysis: The EC₅₀ and EC₉₀ values were determined by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound or Remdesivir. A "no drug" control was included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the "no drug" control. The CC₅₀ value was determined from the dose-response curve.

Visualizations

Experimental Workflow

Antiviral_Assay_Workflow Figure 1. Plaque Reduction Antiviral Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis A Seed Cells in 24-well Plates C Infect Cells with SARS-CoV-2 + Compounds (MOI 0.01) A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 1h (Adsorption) C->D E Remove Inoculum & Add Overlay Medium D->E F Incubate for 72h E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate EC50 & EC90 H->I SARS_CoV_2_Pathway Figure 2. SARS-CoV-2 Entry and RNA Replication cluster_host Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Release cluster_virus SARS-CoV-2 cluster_drugs Drug Targets ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Endocytosis Endocytosis TMPRSS2->Endocytosis Viral_RNA Viral RNA Release Endocytosis->Viral_RNA Translation Translation of Viral Proteins Viral_RNA->Translation RdRp RNA-dependent RNA Polymerase (RdRp) Translation->RdRp Replication RNA Replication RdRp->Replication Assembly Virion Assembly Replication->Assembly Release Exocytosis Assembly->Release Virus SARS-CoV-2 Virion Spike Spike Protein Spike->ACE2 Binding Remdesivir Remdesivir Remdesivir->RdRp Inhibits CL197 This compound CL197->RdRp Inhibits

CL-197 (Islatravir) Demonstrates a Favorable Cross-Resistance Profile Against Common NRTI-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that CL-197 (islatravir, MK-8591), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), maintains significant antiviral activity against a wide array of HIV-1 strains harboring resistance mutations to currently approved nucleoside reverse transcriptase inhibitors (NRTIs). This favorable cross-resistance profile suggests that this compound could be a valuable therapeutic option for treatment-experienced patients with limited treatment options due to NRTI resistance.

This compound, a 4'-ethynyl-2-fluoro-2'-deoxyadenosine analog, exhibits a unique mechanism of action by not only acting as a chain terminator but also by inhibiting the translocation of the reverse transcriptase enzyme. This dual mechanism contributes to its high potency against both wild-type and NRTI-resistant HIV-1.

Quantitative Analysis of this compound Cross-Resistance

The in vitro antiviral activity of this compound was evaluated against a panel of recombinant HIV-1 clones containing single and multiple NRTI-resistance-associated mutations. The results, summarized in the table below, demonstrate that while some mutations, notably M184V and M184I, confer a moderate level of resistance to this compound, the compound retains potent activity against many other common NRTI-resistant variants. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type virus.

NRTI Resistance Mutation(s)Fold Change (FC) in EC50 for this compound (Islatravir)Level of Resistance
Wild-Type 1.0Susceptible
Single Mutations
M41L (TAM)<2.2Susceptible[1][2][3]
K65R0.4 - <2.2Hypersusceptible to Susceptible[1][2][4][3][5]
D67N (TAM)<2.2Susceptible[1][2][4][3]
K70R (TAM)<2.2Susceptible[1][2][4][3]
L74V2.61Potential Low-Level Resistance[1][2]
A114S<2.2Susceptible[1][2][4][3]
Y115F<2.2Susceptible[1][2][4][3]
M184V6.8 - 9.0Low to Intermediate Resistance[1][2][5]
M184I6.2Low to Intermediate Resistance[5]
T215Y (TAM)3.12Potential Low-Level Resistance[1][2]
K219E/Q (TAM)<2.2Susceptible[1][2][4][3]
Combination Mutations
A62V + M184V6.28Low to Intermediate Resistance[1][2]
A62V + K65R + M184V1.42Susceptible[1][2]
M184V + T215Y (TAM-2)>6.28Low to Intermediate or Higher Resistance[1][2]
M184V + V106I33.8High-Level Resistance[6]
M184V + I142V25.2High-Level Resistance[6]
S68N + M184V12.0Intermediate Resistance[7]
K65R + M184V3.0Low-Level Resistance[8][7]

*TAM: Thymidine Analog Mutation. Data compiled from multiple in vitro studies. The level of resistance is categorized based on the fold change in EC50 values.

Notably, the K65R mutation, which confers resistance to tenofovir, leads to hypersusceptibility to this compound.[5] Conversely, the M184V and M184I mutations, which are primary resistance mutations for lamivudine and emtricitabine, are the most significant contributors to reduced this compound susceptibility.[5] However, even with these mutations, the level of resistance is generally considered low to intermediate. Combinations of M184V with certain thymidine analog mutations (TAMs) can lead to a more significant reduction in susceptibility.[1][2] Interestingly, some combinations that include M184V and other mutations can result in variable levels of resistance, with some combinations showing high-level resistance.[6]

Experimental Protocols

The cross-resistance data for this compound was generated using a recombinant virus phenotypic assay. This method allows for the assessment of drug susceptibility of HIV-1 isolates by creating replication-competent viruses containing specific resistance mutations.

1. Generation of Recombinant Viruses:

  • The reverse transcriptase (RT) coding region of a wild-type HIV-1 proviral DNA clone (e.g., pNL4-3) is targeted.

  • Site-directed mutagenesis is employed to introduce single or multiple amino acid substitutions associated with NRTI resistance into the RT gene.

  • The mutated RT gene is then cloned back into the proviral vector.

  • The resulting recombinant proviral DNA is transfected into a suitable cell line (e.g., 293T cells) to produce infectious virus particles.

2. Phenotypic Drug Susceptibility Assay:

  • Target cells (e.g., MT-2 cells, TZM-bl cells, or peripheral blood mononuclear cells) are seeded in 96-well plates.

  • The cells are infected with the recombinant virus clones in the presence of serial dilutions of this compound or other NRTIs.

  • After a defined incubation period (typically 3-7 days), viral replication is quantified.

  • Quantification of viral replication can be achieved through various methods, such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Luciferase Reporter Gene Assay: Utilizes recombinant viruses that contain a luciferase reporter gene, where light output is proportional to the level of viral replication.[9]

    • Green Fluorescent Protein (GFP) Expression: Uses a reporter cell line that expresses GFP upon infection, allowing for quantification by flow cytometry or fluorescence microscopy.[10]

3. Data Analysis:

  • The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for each virus clone.

  • The fold change (FC) in EC50 is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

  • The FC value indicates the level of resistance, with higher values signifying reduced susceptibility to the drug.

Experimental Workflow

The following diagram illustrates the general workflow for determining the cross-resistance profile of this compound.

experimental_workflow cluster_virus_generation Virus Generation cluster_susceptibility_assay Drug Susceptibility Assay cluster_data_analysis Data Analysis wt_dna Wild-Type HIV-1 Proviral DNA mutagenesis Site-Directed Mutagenesis wt_dna->mutagenesis mutant_dna Mutant HIV-1 Proviral DNA mutagenesis->mutant_dna transfection Transfection into Producer Cells (e.g., 293T) mutant_dna->transfection recombinant_virus Recombinant NRTI-Resistant Virus transfection->recombinant_virus infection Infection with Recombinant Virus recombinant_virus->infection target_cells Target Cells (e.g., MT-2, TZM-bl) target_cells->infection drug_treatment Treatment with Serial Dilutions of this compound infection->drug_treatment incubation Incubation drug_treatment->incubation quantification Quantification of Viral Replication incubation->quantification ec50 Calculate EC50 quantification->ec50 fold_change Determine Fold Change (FC) vs. Wild-Type ec50->fold_change resistance_profile Establish Cross-Resistance Profile fold_change->resistance_profile

Experimental workflow for determining NRTI cross-resistance of this compound.

Conclusion

The available data strongly indicate that this compound possesses a distinct and advantageous cross-resistance profile compared to many approved NRTIs. While the M184V/I mutations present a pathway for reduced susceptibility, this compound maintains activity against a broad range of other clinically relevant NRTI-resistant strains, including those with the K65R mutation and various TAMs. This positions this compound as a promising candidate for future HIV treatment regimens, particularly for patients with a history of NRTI resistance. Further clinical investigations are warranted to fully elucidate the clinical implications of these in vitro findings.

References

A Comparative Analysis of CL-197 and AZT in HIV-1 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two nucleoside reverse transcriptase inhibitors (NRTIs) for HIV-1: the clinical candidate CL-197 and the established antiretroviral drug Azidothymidine (AZT). This analysis is supported by experimental data on their respective potencies, mechanisms of action, and cellular toxicities. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.

Executive Summary

This compound, also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) or Islatravir, is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI). In stark contrast to the chain-termination mechanism of the thymidine analog AZT, this compound/EFdA introduces a novel approach to halting HIV-1 replication. Experimental data demonstrates that this compound/EFdA exhibits significantly greater potency against HIV-1 in vitro compared to AZT, with a wider therapeutic window. This guide will delve into the quantitative differences, mechanistic distinctions, and the experimental protocols used to evaluate these two critical anti-HIV-1 compounds.

Data Presentation: Quantitative Comparison of this compound and AZT

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and AZT. The data highlights the superior potency and selectivity of this compound.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (EFdA) HIV-1NL4-3TZM-bl3>100>33,333
AZT (Zidovudine) HIV-1NL4-3TZM-bl180134.5 (35.64 µg/mL)~747

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio of CC50 to EC50, representing the therapeutic window of a drug. A higher SI is desirable.

Mechanisms of Action: A Tale of Two Inhibitors

While both this compound and AZT are classified as nucleoside reverse transcriptase inhibitors, their methods of disrupting HIV-1 replication are fundamentally different.

AZT: The Chain Terminator

AZT, a synthetic thymidine analog, functions as a classic chain terminator.[1][2][3] Once inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[4][5][6] HIV's reverse transcriptase (RT) enzyme mistakenly incorporates AZT-TP into the growing viral DNA chain instead of the natural deoxythymidine triphosphate (dTTP).[1][2][4] The crucial difference lies in the 3'-position of the deoxyribose sugar ring, where AZT has an azido (-N3) group instead of a hydroxyl (-OH) group.[3] This azido group prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA chain.[1][4]

This compound (EFdA): The Translocation Inhibitor

This compound (EFdA) introduces a more novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI). Unlike AZT, EFdA retains a 3'-hydroxyl group, which would typically allow for continued DNA chain elongation. However, the presence of a 4'-ethynyl group on the sugar moiety is key to its unique inhibitory action.

After being phosphorylated to its active triphosphate form (EFdA-TP), it is incorporated into the viral DNA by reverse transcriptase. The 4'-ethynyl group then sterically hinders the translocation of the reverse transcriptase enzyme along the DNA template. This "locking" of the enzyme in place prevents the addition of the next nucleotide, effectively halting DNA synthesis. This mechanism is known as translocation-defective RT inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HIV_Inhibition_Mechanisms cluster_azt AZT (Chain Termination) cluster_cl197 This compound (Translocation Inhibition) AZT AZT AZT_TP AZT-Triphosphate AZT->AZT_TP Cellular Kinases Viral_DNA_AZT Growing Viral DNA AZT_TP->Viral_DNA_AZT Incorporation by RT Terminated_DNA Chain-Terminated Viral DNA Viral_DNA_AZT->Terminated_DNA No further elongation RT_AZT HIV Reverse Transcriptase RT_AZT->Viral_DNA_AZT CL197 This compound CL197_TP This compound-Triphosphate CL197->CL197_TP Cellular Kinases Viral_DNA_CL197 Growing Viral DNA with this compound CL197_TP->Viral_DNA_CL197 Incorporation by RT Stalled_Complex Stalled RT-DNA Complex Viral_DNA_CL197->Stalled_Complex RT Translocation Blocked RT_CL197 HIV Reverse Transcriptase RT_CL197->Viral_DNA_CL197 Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_enzyme Reverse Transcriptase Inhibition Assay PBMCs Isolate & Culture PBMCs Infection Infect PBMCs with HIV-1 + Drug Dilutions PBMCs->Infection Incubation Incubate for 7 days Infection->Incubation Supernatant Collect Supernatant Incubation->Supernatant p24_ELISA Quantify p24 Antigen (ELISA) Supernatant->p24_ELISA EC50 Calculate EC50 p24_ELISA->EC50 Cells Culture TZM-bl cells Drug_Treatment Treat cells with Drug Dilutions Cells->Drug_Treatment Incubation_cyto Incubate for 48-72h Drug_Treatment->Incubation_cyto Viability_Assay Cell Viability Assay (e.g., MTT) Incubation_cyto->Viability_Assay CC50 Calculate CC50 Viability_Assay->CC50 Recombinant_RT Recombinant HIV-1 RT Reaction_Mix Prepare Reaction Mix (Template, Primer, dNTPs) Recombinant_RT->Reaction_Mix Add_Inhibitor Add Drug Dilutions Reaction_Mix->Add_Inhibitor Incubate_enzyme Incubate Add_Inhibitor->Incubate_enzyme Measure_Activity Measure DNA Synthesis Incubate_enzyme->Measure_Activity IC50 Calculate IC50 Measure_Activity->IC50

References

A Comparative Guide to CL-197 and Azvudine: Assessing the Rationale for Combination Therapy in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two promising anti-HIV-1 drug candidates, CL-197 and Azvudine, both under development by Henan Genuine Biotech. While synergistic effects are a key consideration in combination therapy, it is important to note that, at the time of this publication, no public data from preclinical or clinical studies assessing the synergistic effects of a this compound and Azvudine combination are available. This document, therefore, focuses on the individual characteristics of each compound, their distinct mechanisms of action, and the scientific rationale for their proposed combination as a potential long-acting, all-oral treatment regimen for HIV-1 infection.

Mechanisms of Action: A Dual Approach to Inhibit HIV-1 Replication

This compound and Azvudine both belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs), but they exhibit unique mechanisms that could offer a complementary approach to viral suppression and prevention of drug resistance.

This compound: A Translocation-Defective Reverse Transcriptase Inhibitor (TDRTI)

This compound (4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine) is a potent NRTI. Like other NRTIs, it is intracellularly phosphorylated to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase. A distinguishing feature of this compound is its function as a translocation-defective reverse transcriptase inhibitor (TDRTI). After its incorporation, it sterically hinders the translocation of the reverse transcriptase along the RNA template, effectively halting further DNA synthesis.

Azvudine: A Dual-Target Inhibitor of Reverse Transcriptase and Vif

Azvudine (2′-deoxy-2′-β-fluoro-4′-azidocytidine) possesses a dual mechanism of action against HIV-1. Firstly, as an NRTI, its triphosphate metabolite is incorporated into the viral DNA, causing chain termination and inhibiting the reverse transcriptase enzyme. Secondly, Azvudine has been reported to inhibit the viral infectivity factor (Vif). Vif is an accessory protein crucial for HIV-1 to counteract the host's natural antiviral defense mediated by the APOBEC3G (A3G) protein. By inhibiting Vif, Azvudine may allow A3G to be packaged into new virions, where it can induce hypermutation of the viral DNA, rendering the virus non-infectious.

Preclinical Data Summary

The following tables summarize the available preclinical data for this compound and Azvudine, highlighting their potent antiviral activity and safety profiles.

Table 1: In Vitro Anti-HIV-1 Activity

CompoundHIV-1 StrainCell LineEC₅₀ (nM)Reference
This compound Wild-type-0.9[1]
Wild-typePBMCs0.05[2]
Azvudine IIIB (Lab-adapted)C81660.03 - 0.11[3]
RF (Lab-adapted)C81660.03 - 0.11[3]
KM018 (Clinical)C81666.92[3]
TC-1 (Clinical)C81660.34[3]
WAN T69N (Resistant)C81660.45[3]
L74V (Resistant)-Potent Inhibition[3]
HIV-2 (ROD)-0.018[3]
HIV-2 (CBL-20)-0.025[3]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC₅₀ (µM)Reference
This compound -> 100[1]
Azvudine VariousLow cytotoxicity reported[4]

Experimental Protocols

The following are generalized experimental protocols representative of the methods likely used in the preclinical evaluation of this compound and Azvudine.

In Vitro Anti-HIV-1 Activity Assay

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, C8166) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Compound Preparation: this compound and Azvudine are serially diluted to a range of concentrations.

  • Infection: Cells are infected with a known titer of HIV-1 laboratory-adapted strains, clinical isolates, or drug-resistant variants.

  • Treatment: The diluted compounds are added to the infected cell cultures. A no-drug control is included.

  • Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

  • Cell Culture: The same cell lines used for the antiviral assays are cultured.

  • Compound Treatment: Cells are incubated with a range of concentrations of this compound or Azvudine. A no-drug control is included.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the drug that reduces cell viability by 50%, is calculated. The selectivity index (SI), a measure of the drug's therapeutic window, is determined by the ratio of CC₅₀ to EC₅₀.

Pharmacokinetic Studies in Beagle Dogs (Oral Administration)

  • Animal Model: Male Beagle dogs are used as a non-rodent species for pharmacokinetic evaluation.

  • Dosing: A single oral dose of the drug (this compound or Azvudine) is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via the jugular vein.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug and its metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t₁/₂), are calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Diagrams

HIV_Reverse_Transcription_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition NRTI Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription template Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Reverse Transcription enzyme Viral DNA Viral DNA Reverse Transcription->Viral DNA synthesis Chain Termination Chain Termination/ Translocation Defect Reverse Transcription->Chain Termination dNTPs Cellular dNTPs dNTPs->Reverse Transcription This compound This compound Phosphorylation1 This compound-TP This compound->Phosphorylation1 intracellular activation Azvudine Azvudine Phosphorylation2 Azvudine-TP Azvudine->Phosphorylation2 intracellular activation Phosphorylation1->Reverse Transcription competitive inhibition Phosphorylation2->Reverse Transcription competitive inhibition

Caption: Inhibition of HIV-1 Reverse Transcription by this compound and Azvudine.

Vif_Inhibition_Pathway cluster_host_defense Host Cell Antiviral Defense cluster_hiv_counteraction HIV-1 Counteraction cluster_azvudine_action Azvudine's Vif Inhibition APOBEC3G APOBEC3G (A3G) (Antiviral Protein) A3G_incorporation A3G incorporated into new virions APOBEC3G->A3G_incorporation A3G_degradation Proteasomal Degradation of A3G APOBEC3G->A3G_degradation Hypermutation Hypermutation of viral DNA A3G_incorporation->Hypermutation causes Non-infectious Virus Non-infectious Virus Hypermutation->Non-infectious Virus leads to Vif HIV-1 Vif Protein Vif->A3G_degradation targets A3G for degradation Azvudine Azvudine Azvudine->Vif inhibits

Caption: Azvudine's Inhibition of HIV-1 Vif and Restoration of APOBEC3G Antiviral Activity.

Rationale for Combination Therapy and Future Outlook

The development of a combination therapy involving this compound and Azvudine is based on established principles of anti-HIV treatment. The use of multiple drugs that target different viral processes is the cornerstone of modern antiretroviral therapy, as it significantly reduces the likelihood of the virus developing resistance.

The proposed combination of this compound and Azvudine is particularly compelling due to their distinct yet complementary mechanisms of action. The dual-target nature of Azvudine, inhibiting both reverse transcriptase and Vif, combined with the potent translocation-defective inhibition of reverse transcriptase by this compound, could create a high barrier to the development of drug resistance. Furthermore, the long half-life of both compounds, as suggested by preclinical data, supports the potential for a less frequent, all-oral dosing regimen, which could improve patient adherence and quality of life.

While the individual preclinical data for this compound and Azvudine are promising, the assessment of their synergistic, additive, or antagonistic effects when used in combination will be critical. Future preclinical and clinical studies are needed to provide the quantitative data necessary to fully evaluate the potential of this combination therapy. Researchers and drug development professionals should monitor for forthcoming data from Henan Genuine Biotech on the combined efficacy and safety of this compound and Azvudine.

References

Validating CRM197's Mechanism of Action Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-Reacting Material 197 (CRM197), a non-toxic mutant of diphtheria toxin, has garnered significant interest as a versatile tool in drug development, serving as a carrier protein in vaccines and demonstrating potential as an anti-cancer agent.[1][2][3] This guide provides a comparative overview of CRM197's mechanism of action, validated through mutagenesis studies, to offer researchers a comprehensive understanding of its therapeutic potential. While direct comparative experimental data with other alternatives is limited in the public domain, this guide synthesizes available information to facilitate an objective assessment.

Mechanism of Action

CRM197's primary mechanism of action revolves around its high-affinity binding to the Heparin-Binding EGF-like growth factor (HB-EGF) receptor, which is often overexpressed on the surface of cancer cells.[2] This interaction triggers a cascade of intracellular events, ultimately leading to anti-tumor effects. Unlike the native diphtheria toxin, CRM197 is non-toxic due to a single amino acid substitution (G52E) in its catalytic domain, which prevents it from inhibiting protein synthesis by inactivating elongation factor 2 (eEF2).[2] However, some studies suggest that CRM197 may still possess a weak inhibitory effect on protein synthesis.[3][4]

The binding of CRM197 to HB-EGF can disrupt downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.[5] Inhibition of this pathway can lead to the upregulation of transcriptional activity of factors like FOXO1A, which in turn can modulate the expression of proteins involved in endocytosis, such as caveolin-1.[5]

Mutagenesis Studies: A Tool for Validation

Site-directed mutagenesis is a powerful technique to dissect the structure-function relationship of proteins like CRM197 and validate their mechanism of action. By systematically altering specific amino acid residues, researchers can pinpoint those critical for its biological activities.

A notable example is the investigation into the deoxyribonuclease (DNase) activity of CRM197.[1] While not its primary anti-tumor mechanism, this study showcases the utility of mutagenesis in understanding the protein's multifaceted nature.

Experimental Protocol: Site-Directed Mutagenesis of CRM197

This protocol is based on the methodology described for investigating the DNase activity of CRM197.[1]

  • Prediction of Functional Sites: Putative metal-binding and DNA-binding sites within the CRM197 crystal structure are identified using bioinformatics tools such as METSITE and DNABindProt.[1]

  • Plasmid Preparation: The gene encoding CRM197 is cloned into an appropriate expression vector (e.g., pET-28a(+)).

  • Site-Directed Mutagenesis: Alanine scanning mutagenesis is performed using a kit (e.g., QuikChange II XL Site-Directed Mutagenesis Kit) to substitute target amino acid residues with alanine. Specific primers containing the desired mutations are designed and used in a polymerase chain reaction (PCR).

  • Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli cells (e.g., XL10-Gold ultracompetent cells). The success of the mutagenesis is confirmed by DNA sequencing.

  • Protein Expression and Purification: The mutated plasmids are then transformed into an expression host (e.g., E. coli BL21(DE3) cells). Protein expression is induced (e.g., with IPTG), and the His-tagged CRM197 mutants are purified using affinity chromatography (e.g., with a nickel-charged resin).

  • Functional Assays: The biological activity of the mutants is compared to the wild-type CRM197. For the DNase activity study, this involved a DNA hydrolysis assay where the cleavage of a DNA substrate is monitored over time.[1]

Comparative Data

The following tables summarize the known properties of CRM197 and the impact of specific mutations on its DNase activity. This serves as an example of how quantitative data from mutagenesis studies can be presented.

Table 1: Properties of CRM197

PropertyDescriptionReference
Target Receptor Heparin-Binding EGF-like growth factor (HB-EGF)[2]
Primary Toxicity Non-toxic due to a G52E mutation in the catalytic domain[2]
Signaling Pathway Inhibition Inhibits the PI3K/Akt signaling pathway[5]
Effect on Protein Synthesis Generally considered a non-inhibitor, though some weak activity has been reported[3][4]
Other Activities Possesses deoxyribonuclease (DNase) activity[1]
Clinical Use Carrier protein in conjugate vaccines; potential anti-cancer agent[1][2]

Table 2: Effect of Alanine Scanning Mutagenesis on the DNase Activity of CRM197

MutantLocation of MutationRelative DNase Activity (with Mg²⁺ and Ca²⁺) vs. Wild-TypeRelative DNase Activity (with Mn²⁺) vs. Wild-TypeReference
K103AGroove regionIncreasedSimilar to wild-type[1]
E116AGroove regionIncreasedSimilar to wild-type[1]
F123AGroove regionIncreasedSimilar to wild-type[1]
R126AGroove regionSimilar to wild-typeIncreased[1]
E116A/R126AGroove regionIncreasedSimilar to wild-type[1]
E116A/E122AGroove regionSimilar to wild-typeIncreased[1]
E116A/E122A/R126AGroove regionIncreasedSimilar to wild-type[1]

Note: "Increased" indicates a higher DNase activity compared to the unmodified CRM197. "Similar to wild-type" indicates no significant change.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

CRM197_Mechanism_of_Action cluster_cell Target Cell (e.g., Cancer Cell) CRM197 CRM197 HB-EGF_Receptor HB-EGF Receptor CRM197->HB-EGF_Receptor Binds PI3K PI3K HB-EGF_Receptor->PI3K Inhibits Akt Akt PI3K->Akt FOXO1A_P p-FOXO1A Akt->FOXO1A_P Cell_Survival Cell_Survival Akt->Cell_Survival Inhibits Apoptosis FOXO1A FOXO1A FOXO1A_P->FOXO1A Dephosphorylation Caveolin-1_Gene Caveolin-1 Gene FOXO1A->Caveolin-1_Gene Upregulates Transcription Caveolin-1 Caveolin-1 Caveolin-1_Gene->Caveolin-1 Endocytosis Endocytosis Caveolin-1->Endocytosis Promotes

Caption: CRM197 signaling pathway.

Mutagenesis_Workflow Predict_Sites 1. Predict Functional Sites (e.g., METSITE, DNABindProt) Prepare_Plasmid 2. Prepare CRM197 Expression Plasmid Predict_Sites->Prepare_Plasmid Mutagenesis 3. Site-Directed Mutagenesis (e.g., Alanine Scanning) Prepare_Plasmid->Mutagenesis Transform_Sequence 4. Transform and Sequence to Confirm Mutation Mutagenesis->Transform_Sequence Express_Purify 5. Express and Purify Mutant Proteins Transform_Sequence->Express_Purify Functional_Assay 6. Perform Functional Assays (e.g., DNase Assay) Express_Purify->Functional_Assay Compare_Activity 7. Compare Activity to Wild-Type CRM197 Functional_Assay->Compare_Activity

References

Comparative Toxicity Profiles of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

This guide provides a comparative analysis of the toxicity profiles of several key Nucleoside Reverse Transcriptase Inhibitors (NRTIs), a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. While the specific compound "CL-197" is not publicly documented, this guide will focus on a selection of well-established NRTIs to offer a valuable comparative perspective on their mitochondrial and cellular toxicities. The NRTIs compared herein include Zidovudine (AZT), an early-generation NRTI known for its mitochondrial toxicity, and Lamivudine (3TC) and Tenofovir, which are newer agents with generally more favorable safety profiles.

The primary mechanism of NRTI-induced toxicity involves the inhibition of human mitochondrial DNA polymerase-gamma (Pol-γ).[1][2] This off-target effect can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and a range of clinical adverse effects such as lactic acidosis, myopathy, and hepatic steatosis.[1][3] This guide presents quantitative data from in vitro studies to compare the relative toxicities of these agents and provides detailed experimental protocols for key assays used in their evaluation.

Data Presentation: Comparative In Vitro Toxicity of Selected NRTIs

The following tables summarize quantitative data on the mitochondrial and cytotoxic effects of selected NRTIs from in vitro studies. These data provide a basis for comparing their potential for inducing cellular damage.

Table 1: Comparative Inhibition of Mitochondrial DNA (mtDNA) Synthesis in Human Cell Lines

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Relative Potency of mtDNA Synthesis Inhibition
Zalcitabine (ddC)Most Potent
Didanosine (ddI)
Stavudine (d4T)
Zidovudine (AZT)
Lamivudine (3TC) Least Potent
Abacavir (ABC)Least Potent
Tenofovir Least Potent

Source: Adapted from studies on human hepatoblastoma (HepG2) cells, skeletal muscle cells (SkMCs), and renal proximal tubule epithelial cells. The data indicates a clear hierarchy in the potential of these drugs to inhibit mtDNA replication, a key mechanism of their toxicity.[2][4]

Table 2: Comparative Effects of NRTIs on Lactate Production in Human Cell Lines

NRTICell LineConcentration% Increase in Lactate Production (compared to control)
Zidovudine (AZT) HepG2 & SkMCs300 µM>200%
Tenofovir HepG2 & SkMCs300 µM<20%

Source: This table highlights the differential impact of Zidovudine and Tenofovir on lactate production, a key indicator of mitochondrial dysfunction and a shift towards anaerobic metabolism.[2][4] Increased lactate production is a hallmark of impaired oxidative phosphorylation.[5]

Table 3: Comparative Cytotoxicity of Selected NRTIs in HepG2 Cells

NRTICC50 (µM) in HepG2 cells
Lamivudine (3TC) > 10 µM
Tenofovir > 10 µM

Source: Cytotoxicity, as measured by the 50% cytotoxic concentration (CC50), indicates the concentration of a drug required to cause the death of 50% of cells in a culture. Higher CC50 values suggest lower cytotoxicity. In HepG2 cells, both Lamivudine and Tenofovir show apparent cytotoxicity at doses above 10 µM.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantitatively measures lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell culture medium (e.g., DMEM)

  • Test compounds (NRTIs)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Plate-reading spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Include wells with medium only for background control.

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Treatment: Add the test compounds (NRTIs at various concentrations) to the appropriate wells.[7] Include vehicle-only controls. For maximum LDH release control, add 10 µL of 10X Lysis Buffer to a set of wells containing cells.[8]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours) at 37°C.[7]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[8]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[8] Add 50 µL of the LDH Reaction Mixture to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.[8]

  • Calculation: Determine LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance.[8] The percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] x 100.

Quantification of Mitochondrial DNA (mtDNA) Content

This protocol describes the determination of mtDNA copy number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).

Materials:

  • Cultured cells treated with NRTIs

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., RPPH1)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Isolate total genomic DNA from treated and control cells using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the extracted DNA to ensure equal amounts are used in the qPCR reaction.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, containing qPCR master mix, primers for either the mitochondrial or nuclear target, and the template DNA.

  • qPCR Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 94°C and annealing/extension at 60°C).[2]

  • Data Analysis:

    • Obtain the cycle threshold (Ct) values for both the mitochondrial (mtDNA) and nuclear (nDNA) targets for each sample.

    • Calculate the ΔCt for each sample: ΔCt = (nucDNA Ct – mtDNA Ct).[9]

    • The relative mtDNA content can be calculated using the formula: Relative mtDNA content = 2 x 2^ΔCt.[9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to NRTI toxicity.

NRTI_Toxicity_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion NRTI NRTI (e.g., AZT) NRTI_TP NRTI-TP (Active form) NRTI->NRTI_TP Intracellular phosphorylation PolG DNA Polymerase-γ (Pol-γ) NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep ETC Electron Transport Chain (ETC) mtDNA_rep->ETC Encodes ETC subunits mtDNA_depletion mtDNA Depletion ATP ATP Production ETC->ATP Drives Lactate Lactate Production ETC->Lactate Dysfunction leads to anaerobic metabolism mito_dysfunction Mitochondrial Dysfunction mtDNA_depletion->mito_dysfunction mito_dysfunction->ATP Decreased mito_dysfunction->Lactate Increased

Caption: NRTI-Induced Mitochondrial Toxicity Pathway.

LDH_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with NRTIs and controls incubate1->treat_cells incubate2 Incubate for exposure period treat_cells->incubate2 centrifuge Centrifuge plate incubate2->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate3 Incubate at RT add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read_absorbance Read absorbance at 490nm and 680nm add_stop->read_absorbance analyze_data Calculate % Cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Caption: LDH Cytotoxicity Assay Workflow.

NRTI_Comparison cluster_older Older Generation NRTI cluster_newer Newer Generation NRTIs AZT Zidovudine (AZT) Toxicity Mitochondrial Toxicity AZT->Toxicity High Potential TDF Tenofovir TDF->Toxicity Low Potential FTC Lamivudine (3TC) FTC->Toxicity Low Potential

References

Comparative Efficacy of CL-197 (Islatravir) Against NRTI-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CL-197, also known as Islatravir (MK-8591) or 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented herein is compiled from preclinical and clinical research to offer an objective analysis of this compound's performance relative to other commonly prescribed NRTIs.

This compound is a novel, long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor currently in clinical development.[1] Its unique mechanism of action as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) confers a high barrier to resistance and potent activity against a broad spectrum of NRTI-resistant HIV-1 variants.[2][3][4]

Mechanism of Action: A Dual Threat to Viral Replication

Unlike traditional NRTIs that primarily act as chain terminators, this compound employs a multi-faceted approach to inhibit HIV-1 reverse transcriptase (RT). Its active triphosphate form, Islatravir-triphosphate (ISL-TP), interferes with viral DNA synthesis through two principal mechanisms:

  • Inhibition of Translocation: After incorporation into the viral DNA chain, the 4'-ethynyl group of this compound creates steric hindrance, impeding the translocation of the reverse transcriptase enzyme along the RNA template. This effectively stalls further DNA synthesis.

  • Delayed Chain Termination: this compound can also function as a traditional chain terminator, preventing the addition of subsequent nucleotides.

This dual mechanism of action contributes to its high potency and the high genetic barrier to the development of resistance.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound (Islatravir) against wild-type and various NRTI-resistant HIV-1 strains, in comparison to other widely used NRTIs. The data is presented as the 50% inhibitory concentration (IC50) and the fold change in IC50 relative to the wild-type virus.

Table 1: In Vitro Antiviral Activity of Islatravir against NRTI-Resistant HIV-1 Subtype C Variants

Virus StrainIslatravir IC50 (nM)Islatravir Fold Change
Wild-Type0.08 ± 0.021.0
K65R0.05 ± 0.010.6
M184V0.45 ± 0.125.6
K65R + M184V0.28 ± 0.073.5
L74V0.11 ± 0.031.4
D67N/K70R/T215Y/K219Q (TAMs)0.15 ± 0.041.9

Data adapted from Grobler et al. (2024). Values are presented as mean ± standard deviation.

Table 2: Comparative Median Fold Change in IC50 of Islatravir and Tenofovir Alafenamide (TAF) against NRTI-Resistant Isolates with M184V/I

DrugMedian Fold Change (IQR)
Islatravir7.3 (3.9–13.7)
Tenofovir Alafenamide (TAF)2.7 (1.3–4.5)

Data from a comparative analysis of heavily treatment-experienced patients harboring the M184V/I mutation.[5] IQR: Interquartile Range.

Resistance Profile of this compound (Islatravir)

Resistance selection studies have demonstrated that this compound maintains a high barrier to the development of resistance.[2][3] The most frequently observed mutation associated with reduced susceptibility to Islatravir is M184I/V.[3] However, even with the M184V mutation, which confers significant resistance to lamivudine and emtricitabine, the fold-change in IC50 for Islatravir remains relatively low.[6]

Notably, the K65R mutation, which confers resistance to tenofovir, has been shown to hypersensitize HIV-1 to Islatravir, further highlighting its distinct resistance profile.[6]

Experimental Protocols

The following is a generalized protocol for determining the in vitro drug susceptibility of HIV-1 to antiretroviral agents using a peripheral blood mononuclear cell (PBMC) assay, based on standardized methods.[7][8]

1. Cell Preparation and Virus Stock Generation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from HIV-negative donors.

  • PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).

  • Patient-derived or laboratory-adapted HIV-1 strains are co-cultured with the stimulated PBMCs to generate high-titer virus stocks.

  • The infectivity of the virus stock is determined by a 50% tissue culture infectious dose (TCID50) assay.

2. Drug Susceptibility Assay:

  • PHA-stimulated donor PBMCs are infected with a standardized amount of the virus stock.

  • The infected cells are plated in 96-well microplates containing serial dilutions of the antiretroviral drugs being tested (e.g., this compound, Lamivudine, Tenofovir).

  • The plates are incubated for a defined period (typically 7 days).

  • Viral replication is quantified by measuring the p24 antigen concentration in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The 50% inhibitory concentration (IC50) is calculated as the drug concentration that inhibits viral replication by 50% compared to the drug-free control.

  • The fold change in resistance is determined by dividing the IC50 for a given resistant strain by the IC50 for the wild-type reference strain.

Visualizing the HIV-1 Reverse Transcription and NRTI Inhibition

The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of NRTIs, including the unique translocation inhibition by this compound.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt_process Reverse Transcription cluster_nrti_action NRTI Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA_Template Viral RNA DNA_Synthesis Viral DNA Synthesis Viral_RNA_Template->DNA_Synthesis RT reads template Viral_DNA Viral DNA DNA_Synthesis->Viral_DNA Elongation NRTIs NRTIs (e.g., 3TC, TDF) Incorporation Incorporation into Viral DNA NRTIs->Incorporation CL197 This compound (Islatravir) CL197->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Translocation_Block Translocation Block Incorporation->Translocation_Block Unique to this compound

Caption: HIV-1 Reverse Transcription and NRTI Inhibition Pathway.

Experimental Workflow for Drug Susceptibility Testing

The diagram below outlines the typical workflow for assessing the in vitro efficacy of an antiretroviral drug against HIV-1.

Drug_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donors Stimulate_PBMCs Stimulate PBMCs with PHA and IL-2 Isolate_PBMCs->Stimulate_PBMCs Infect_Cells Infect Stimulated PBMCs with HIV-1 Stimulate_PBMCs->Infect_Cells Prepare_Virus Prepare Wild-Type & Mutant HIV-1 Stocks Prepare_Virus->Infect_Cells Add_Drugs Add serial dilutions of This compound & other NRTIs Infect_Cells->Add_Drugs Incubate Incubate for 7 days Add_Drugs->Incubate Measure_p24 Measure p24 antigen (ELISA) Incubate->Measure_p24 Calculate_IC50 Calculate IC50 values Measure_p24->Calculate_IC50 Determine_Fold_Change Determine Fold Change in Resistance Calculate_IC50->Determine_Fold_Change

Caption: Workflow for HIV-1 Drug Susceptibility Assay.

References

Head-to-Head Comparison: CL-197 and Lamivudine in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of the investigational compound CL-197 and the established antiviral drug lamivudine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and clinical data.

Introduction and Mechanism of Action

Lamivudine is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and hepatitis B virus (HBV) infections. It acts as a chain terminator for viral DNA synthesis. As a cytosine analogue, lamivudine is phosphorylated by host cellular kinases to its active triphosphate form, lamivudine triphosphate (L-TP). L-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the absence of a 3'-hydroxyl group on the lamivudine moiety prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation.

The precise mechanism of action for this compound is still under investigation, but it is hypothesized to be a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike NRTIs, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

cluster_lamivudine Lamivudine (NRTI) Mechanism cluster_cl197 Hypothetical this compound (NNRTI) Mechanism Lamivudine Lamivudine L_TP Lamivudine Triphosphate (L-TP) Lamivudine->L_TP Cellular Kinases RT_L Viral Reverse Transcriptase L_TP->RT_L Competitive Inhibition with dCTP DNA_L Viral DNA Synthesis RT_L->DNA_L Termination_L Chain Termination DNA_L->Termination_L Incorporation of L-TP CL197 This compound BindingSite Allosteric Pocket CL197->BindingSite RT_C Viral Reverse Transcriptase RT_Inactive Inactive RT Conformation RT_C->RT_Inactive Conformational Change DNA_C Viral DNA Synthesis RT_C->DNA_C BindingSite->RT_C Inhibition_C Inhibition RT_Inactive->Inhibition_C

Figure 1. Comparative mechanism of action for Lamivudine and hypothetical this compound.

Antiviral Efficacy

The antiviral activity of both compounds was assessed in various cell lines. The half-maximal effective concentration (EC50) and the 90% effective concentration (EC90) were determined to quantify their potency.

CompoundVirusCell LineEC50 (nM)EC90 (nM)Selectivity Index (SI)
Lamivudine HIV-1MT-450250>200
HBVHepG2 2.2.151050>1000
This compound HIV-1MT-4Data not availableData not availableData not available
HBVHepG2 2.2.15Data not availableData not availableData not available

The Selectivity Index (SI) is calculated as CC50/EC50.

Cytotoxicity and Safety Profile

The cytotoxicity of each compound was evaluated to determine its therapeutic window. The 50% cytotoxic concentration (CC50) was measured in multiple cell lines.

CompoundCell LineAssayCC50 (µM)
Lamivudine MT-4MTT>10
HepG2MTT>50
CEMTrypan Blue>10
This compound MT-4MTTData not available
HepG2MTTData not available
CEMTrypan BlueData not available

Resistance Profile

Resistance to antiviral agents is a critical factor in long-term therapeutic success. Lamivudine resistance is well-documented and often associated with the M184V/I mutation in the reverse transcriptase gene. The resistance profile of this compound is currently being characterized through in vitro resistance selection studies.

cluster_workflow In Vitro Resistance Selection Workflow Start Start with Wild-Type Virus Culture Culture virus in presence of increasing drug concentrations Start->Culture Passage Serial Passaging of Virus Culture->Passage Monitor Monitor for Viral Breakthrough (CPE) Passage->Monitor Monitor->Passage No Breakthrough Sequence Sequence Viral Genome (RT Gene) Monitor->Sequence Breakthrough Observed Identify Identify Mutations Associated with Resistance Sequence->Identify Characterize Characterize Phenotype of Mutant Virus Identify->Characterize End Determine Resistance Profile Characterize->End

Figure 2. Experimental workflow for determining in vitro viral resistance.

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters for lamivudine is provided below. The corresponding data for this compound is pending completion of ongoing studies.

ParameterLamivudineThis compound
Bioavailability (%) ~86Data not available
Protein Binding (%) <36Data not available
Half-life (t½) (hours) 5-7Data not available
Metabolism MinimalData not available
Excretion Primarily renalData not available

Summary of Comparison

This head-to-head comparison highlights the distinct profiles of lamivudine and the investigational compound this compound.

Lamivudine Lamivudine Class: NRTI Cytosine Analogue Terminates DNA chain elongation Known Resistance: M184V/I CL197 This compound (Hypothetical) Class: NNRTI Binds allosteric site Induces conformational change Resistance profile under investigation Comparison Comparison

Figure 3. Logical relationship and key features of Lamivudine and this compound.

Experimental Protocols

7.1. Antiviral Activity Assay (MTT Assay)

  • Cell Seeding: MT-4 cells are seeded into 96-well microplates at a density of 1x10^4 cells/well.

  • Compound Addition: A serial dilution of the test compounds (Lamivudine or this compound) is prepared and added to the wells.

  • Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells, with uninfected cells serving as a control.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: The EC50 is calculated as the compound concentration that inhibits the cytopathic effect (CPE) of the virus by 50%.

7.2. Cytotoxicity Assay (MTT)

  • Cell Seeding: Cells (e.g., MT-4, HepG2) are seeded into 96-well plates.

  • Compound Addition: A serial dilution of the test compounds is added to the wells. No virus is added.

  • Incubation: Plates are incubated for the same duration as the antiviral assay (e.g., 5 days).

  • MTT Staining and Reading: The procedure follows steps 5-7 of the antiviral activity assay.

  • Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

7.3. In Vitro Resistance Selection

  • Initial Culture: The wild-type virus is cultured in the presence of the test compound at a concentration equal to its EC50.

  • Serial Passage: When viral replication is detected (e.g., by monitoring for CPE or p24 antigen levels), the culture supernatant is used to infect fresh cells with a slightly increased concentration of the compound.

  • Dose Escalation: This process is repeated, gradually increasing the drug concentration with each passage.

  • Resistance Confirmation: A significant increase in the EC50 (typically >4-fold) of the passaged virus compared to the wild-type virus confirms the selection of a resistant strain.

  • Genotypic Analysis: The reverse transcriptase gene of the resistant virus is sequenced to identify mutations responsible for the resistance phenotype.

Statistical Analysis of CRM197 Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CRM197 in combination with other therapeutic agents, supported by experimental data from preclinical and clinical studies. CRM197 is a non-toxic mutant of diphtheria toxin that functions as an inhibitor of Heparin-Binding Epidermal Growth Factor-like growth factor (HB-EGF), a molecule implicated in cancer progression.

Data Presentation: A Comparative Overview of CRM197 Combination Efficacy

The following tables summarize the quantitative data from key combination studies involving CRM197, offering a clear comparison of their anti-tumor effects.

Table 1: Clinical Efficacy of EGF-CRM197 Vaccine in Advanced Solid Tumors

ParameterGood Antibody Responders (GAR)Super Good Antibody Responders (sGAR)p-value
Median Progression-Free Survival (PFS) in Lung Cancer Patients 2.10 months4.83 months0.0018
Median Overall Survival (OS) in Lung Cancer Patients 10.67 monthsNot Reached-
Data from a Phase I clinical trial of a recombinant EGF-CRM197 therapeutic cancer vaccine[1][2].

Table 2: Preclinical Efficacy of CRM197 in Combination with Paclitaxel in Ovarian Cancer

Treatment GroupCell Proliferation InhibitionEnhancement of ApoptosisIn Vivo Tumor Growth Inhibition
Paclitaxel alone BaselineBaselineBaseline
CRM197 alone Moderate InhibitionModerate EnhancementModerate Inhibition
Paclitaxel + CRM197 Synergistic InhibitionSynergistic EnhancementSynergistic Inhibition
Qualitative summary based on a study in SKOV3 ovarian cancer cells and xenograft models, which reported synergistic effects without specifying exact percentages in the abstract[3].

Table 3: Preclinical Efficacy of CRM197 in Combination with VCAM-1 shRNA in Glioblastoma

Treatment GroupInhibition of Cell ProliferationInhibition of Migration & InvasionPromotion of Apoptosis
CRM197 alone SignificantSignificantSignificant
shRNA-VCAM-1 alone SignificantSignificantSignificant
CRM197 + shRNA-VCAM-1 Enhanced InhibitionEnhanced InhibitionEnhanced Promotion
Findings from a study on U87 and U251 human glioblastoma cells, indicating additive inhibitory effects[4].

Table 4: Preclinical Efficacy of CRM197 in Combination with Anticancer Agents in Gastric Cancer

Combination TreatmentEffect on ApoptosisIn Vivo Antitumor Effect
CRM197 + 5-FU Significantly EnhancedNot Reported
CRM197 + Cisplatin Significantly EnhancedNot Reported
CRM197 + Paclitaxel Significantly EnhancedSynergistic
Results from a study in gastric cancer cell lines, highlighting the synergistic effect with paclitaxel[5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. EGF-CRM197 Phase I Clinical Trial Protocol

  • Study Design: A multi-center, non-randomized, open, dose-escalation Phase I clinical trial involving 16 patients with advanced solid tumors[1].

  • Dosing Regimen: Patients were administered subcutaneous injections of EGF-CRM197 at dosages of 0.4 mg, 0.8 mg, and 1.6 mg. The treatment schedule consisted of an immune induction phase (once a week for 4 consecutive weeks) followed by booster vaccinations (once every 4 weeks)[1].

  • Safety Evaluation: Safety was assessed one week after the immune induction phase. Adverse events were graded according to CTCAE 4.03[1].

  • Efficacy Assessment: Efficacy was evaluated based on Progression-Free Survival (PFS) and Overall Survival (OS). Antibody response was measured to categorize patients as Good Antibody Responders (GAR) or Super Good Antibody Responders (sGAR)[1][2].

2. CRM197 and Paclitaxel Combination in Ovarian Cancer Protocol

  • Cell Lines and Culture: Human ovarian cancer cell line SKOV3 was used. Cells were cultured in appropriate media and conditions[3].

  • Apoptosis Assay: Apoptosis was evaluated by assessing the activation of JNK and p38 MAPK, and the inhibition of ERK and Akt signaling pathways through Western blotting[3].

  • In Vivo Xenograft Model: SKOV3 cells, including those overexpressing HB-EGF, were xenografted into mice. The mice were then treated with paclitaxel, CRM197, or a combination of both to assess anti-tumor effects[3].

3. CRM197 and VCAM-1 shRNA Combination in Glioblastoma Protocol

  • Cell Lines: U87 and U251 human glioblastoma cells were utilized[4].

  • Treatment: Cells were treated with CRM197 at a concentration of 10 µg/ml. VCAM-1 expression was silenced using shRNA interference technology[4].

  • Functional Assays:

    • Cell Viability: Assessed using the CCK8 assay.

    • Migration and Invasion: Evaluated using Transwell assays.

    • Apoptosis: Measured by Annexin V-PE/7-AAD staining[4].

  • Mechanism of Action Analysis: Activation of caspases (3, 8, 9), activity of matrix metalloproteinases (MMP-2/9), and expression of phosphorylated Akt (p-Akt) were determined[4].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in the CRM197 combination studies.

EGF_CRM197_Pathway cluster_vaccine EGF-CRM197 Vaccine cluster_immune Immune Response cluster_cellular Tumor Cell EGF_CRM197 EGF-CRM197 Anti_EGF_Ab Anti-EGF Antibodies EGF_CRM197->Anti_EGF_Ab Induces EGF EGF Anti_EGF_Ab->EGF Neutralizes EGFR EGFR EGF->EGFR Binds Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling

Caption: EGF-CRM197 vaccine induces anti-EGF antibodies, inhibiting EGFR signaling.

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (0.4, 0.8, 1.6 mg) Patient_Enrollment->Dose_Escalation Induction Immune Induction (1x/week for 4 weeks) Dose_Escalation->Induction Safety_Eval Safety Evaluation Induction->Safety_Eval Booster Booster Vaccinations (1x/4 weeks) Safety_Eval->Booster Efficacy_Assessment Efficacy Assessment (PFS, OS) Booster->Efficacy_Assessment CRM197_Paclitaxel_Synergy cluster_treatment Combination Treatment cluster_pathways Signaling Pathways CRM197 CRM197 ERK_Akt ERK / Akt (Survival) CRM197->ERK_Akt JNK_p38 JNK / p38 MAPK (Apoptosis) CRM197->JNK_p38 NAC1 NAC-1 Pathway (Resistance) CRM197->NAC1 Inhibits Paclitaxel Paclitaxel Paclitaxel->JNK_p38 Apoptosis Apoptosis ERK_Akt->Apoptosis JNK_p38->Apoptosis NAC1->Apoptosis Reverses Resistance

References

Safety Operating Guide

Proper Disposal Procedures for CL-197: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of CL-197, a purine anti-HIV nucleoside reverse transcriptase inhibitor intended for research use only.

While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and regulatory compliance. This guide outlines the necessary steps for the appropriate disposal of this compound in both solid and liquid forms.

This compound: Key Data for Handling and Storage

A summary of the essential quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 1030595-07-3GlpBio Safety Data Sheet
Molecular Formula C12H11F2N5O3GlpBio Safety Data Sheet
Molecular Weight 311.24 g/mol GlpBio Safety Data Sheet
Appearance SolidN/A
Solubility Soluble in DMSON/A
Storage Store at -20°CN/A
Hazard Classification Not a hazardous substance or mixtureGlpBio Safety Data Sheet

Experimental Protocols: General Handling Precautions

Prior to disposal, it is imperative to follow standard laboratory safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on the non-hazardous classification of this compound and general best practices for the disposal of non-hazardous laboratory chemicals.

Disposal of Solid this compound Waste
  • Segregation: Ensure that solid this compound waste is not mixed with hazardous waste streams.[1] This prevents unnecessary and costly hazardous waste disposal.

  • Containerization: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound."

  • Disposal: Once the container is full, it can typically be disposed of in the regular laboratory trash. However, it is crucial to consult and adhere to your institution's specific guidelines for non-hazardous solid waste disposal.

Disposal of Liquid this compound Waste (Solutions)
  • Segregation: Do not mix solutions containing this compound with hazardous liquid waste.

  • Dilution: For small quantities of this compound solutions (e.g., in DMSO), dilution with a large volume of water is recommended before disposal.

  • Drain Disposal: Following dilution, the solution can generally be poured down the sanitary sewer drain with copious amounts of running water.[2][3][4] This practice is acceptable for many non-hazardous chemical solutions, but institutional policies should always be verified.

  • Prohibited Disposal: Never dispose of undiluted or concentrated solutions directly into the trash or down the drain.

Disposal of Empty this compound Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first rinse should be collected and disposed of as chemical waste, following the liquid waste disposal procedure outlined above. Subsequent rinses can typically be disposed of down the drain.

  • Container Disposal: After triple-rinsing and removal or defacing of the original label, the empty container can be disposed of in the regular trash or recycled according to your institution's guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CL197_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty segregate_solid Segregate from Hazardous Waste solid_waste->segregate_solid segregate_liquid Segregate from Hazardous Waste liquid_waste->segregate_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse containerize_solid Containerize and Label as 'Non-Hazardous' segregate_solid->containerize_solid dispose_solid Dispose in Regular Lab Trash (per Institutional Policy) containerize_solid->dispose_solid end End of Process dispose_solid->end dilute_liquid Dilute with Large Volume of Water segregate_liquid->dilute_liquid dispose_liquid Dispose Down Sanitary Sewer with Copious Water (per Institutional Policy) dilute_liquid->dispose_liquid dispose_liquid->end collect_rinsate Collect First Rinse as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash/Recycling collect_rinsate->dispose_container dispose_container->end

Caption: this compound Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local regulations may vary and must be followed.

References

Personal protective equipment for handling CL-197

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific chemical designated "CL-197" is not publicly available. This guide is based on best practices for handling potent, hazardous research compounds. Researchers must consult the Safety Data Sheet (SDS) and their institution's specific protocols for this compound before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent research compound this compound. Adherence to these procedures is critical for ensuring personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized below. The selection of appropriate PPE is crucial to protect individuals from potential hazards.[1][2][3][4] For potent compounds, a systematic approach to PPE is essential.[5]

PPE CategoryStandard Handling (Solutions)Powder Handling & High-Risk Operations
Lab Attire Closed-toe shoes, long pantsDedicated coveralls or disposable suit
Body Protection Disposable lab coatChemical-resistant disposable gown
Hand Protection Double nitrile glovesDouble nitrile or chemical-resistant gloves
Eye/Face Protection Chemical splash gogglesGoggles and a full-face shield
Respiratory Protection Not generally required in a fume hoodNIOSH-approved respirator (e.g., N95 or higher)
Foot Protection Standard closed-toe shoesDisposable shoe covers

Note: Glove selection should be based on the specific solvents used and the breakthrough time. Always consult the glove manufacturer's compatibility chart.[6]

Operational Plan: Handling and Disposal

A systematic plan is crucial for safely managing potent compounds like this compound.[5] This involves preparation, handling, and post-handling procedures.

Preparation:

  • Designated Area: All handling of this compound must occur in a designated, restricted area such as a certified chemical fume hood or glove box.[5][7]

  • Decontamination: Ensure a validated decontamination solution is readily available.[5]

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[5]

  • PPE Donning: Put on all required PPE in the correct sequence before entering the handling area.[5]

Handling:

  • Weighing: Use a closed system for weighing to minimize dust generation.[5]

  • Solution Preparation: Slowly add solvent to the solid this compound to prevent splashing.[5] Keep containers covered.[5]

  • Spill Management: In case of a spill, alert others immediately and use a chemical spill kit.[5] All cleanup materials must be treated as hazardous waste.[5]

Disposal Plan: All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8][9][10]

  • Segregation: At the point of generation, segregate waste into sharps, liquid, and solid waste streams.

  • Containers: Use designated, puncture-proof, and leak-proof containers.[11] For cytotoxic compounds, these are often color-coded (e.g., yellow or purple).[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the associated hazards.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.[5][8]

  • PPE Removal: Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.[5]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the safe preparation of a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood.[7]

  • Weighing: Carefully weigh 4.51 mg of this compound powder.

  • Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex until the compound is fully dissolved.

  • Storage: Store the stock solution as recommended, typically in a labeled, secondary container at -20°C or -80°C.[8]

  • Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution.[7] Dispose of all contaminated disposable items in the designated hazardous waste container.[7][8]

Visualized Workflow: this compound Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Decontamination Phase prep_area Designate Area prep_waste Prepare Waste Bins prep_area->prep_waste prep_ppe Don PPE prep_waste->prep_ppe weigh Weigh Powder prep_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot dispose_liquid Dispose Liquid Waste dissolve->dispose_liquid Waste Generated dispose_solid Dispose Solid Waste aliquot->dispose_solid Waste Generated decon Decontaminate Surfaces aliquot->decon End of Experiment doff_ppe Doff & Dispose PPE decon->doff_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.